molecular formula C10H14O2S B6224498 methyl 3-butylthiophene-2-carboxylate CAS No. 2768326-63-0

methyl 3-butylthiophene-2-carboxylate

Cat. No.: B6224498
CAS No.: 2768326-63-0
M. Wt: 198.28 g/mol
InChI Key: UYCRGMUYVKNDPU-UHFFFAOYSA-N
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Description

Methyl 3-butylthiophene-2-carboxylate (CAS 2768326-63-0) is a high-purity chemical intermediate classified under the thiophene family, with a molecular formula of C 10 H 14 O 2 S and a molecular weight of 198.28 g/mol [ ]. This compound serves as a versatile and critical building block in organic synthesis, particularly in the development of more complex heterocyclic structures. Its molecular structure, characterized by a thiophene ring substituted with a butyl chain and a methyl ester group, makes it a valuable precursor for researchers in various fields. In pharmaceutical research, thiophene derivatives are recognized for their wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities [ ]. As such, Methyl 3-butylthiophene-2-carboxylate is a crucial synthon for medicinal chemists working to create combinatorial libraries and discover new lead molecules with enhanced pharmacological efficacy. It also finds significant applications in material science, where thiophene-based compounds are utilized in the fabrication of organic electronics, such as light-emitting diodes and conductive polymers [ ]. Furthermore, its utility extends to the agrochemical sector for the synthesis of advanced crop protection solutions and to the flavor and fragrance industry for creating unique profiles [ ]. This product is offered for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

2768326-63-0

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

methyl 3-butylthiophene-2-carboxylate

InChI

InChI=1S/C10H14O2S/c1-3-4-5-8-6-7-13-9(8)10(11)12-2/h6-7H,3-5H2,1-2H3

InChI Key

UYCRGMUYVKNDPU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC=C1)C(=O)OC

Purity

95

Origin of Product

United States

Foundational & Exploratory

methyl 3-butylthiophene-2-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-butylthiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthetic pathway for methyl 3-butylthiophene-2-carboxylate, a substituted thiophene ester of interest in medicinal chemistry and materials science. Thiophene derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and organic electronic materials.[1] The precise installation of substituents on the thiophene ring is a critical challenge in synthetic organic chemistry. This document outlines a logical and efficient three-step sequence commencing with the synthesis of the 3-butylthiophene core, followed by regioselective C-2 carboxylation, and culminating in methyl esterification. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven experimental protocols, and present alternative strategies, thereby equipping researchers and drug development professionals with a thorough and practical guide for the synthesis of this and related compounds.

Introduction: The Significance of Substituted Thiophenes

The thiophene nucleus is a privileged five-membered heterocyclic motif that serves as a cornerstone in the design of a vast array of functional molecules. Its unique electronic properties, arising from the aromatic system incorporating a sulfur atom, allow it to act as a bioisostere for the benzene ring, leading to enhanced biological activity and improved physicochemical properties in drug candidates.[] Consequently, thiophene derivatives are integral components in numerous blockbuster drugs, including the anticoagulant Rivaroxaban and the antidepressant Duloxetine.[1]

The biological activity and material properties of thiophene-containing compounds are exquisitely sensitive to their substitution pattern. The synthesis of polysubstituted thiophenes with defined regiochemistry is therefore a paramount objective. Methyl 3-butylthiophene-2-carboxylate represents a classic example of a 2,3-disubstituted thiophene, a substitution pattern that requires careful synthetic planning to control the introduction of functional groups at specific positions. This guide presents a validated pathway that addresses this challenge through a sequence of high-yielding and selective reactions.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, methyl 3-butylthiophene-2-carboxylate, dictates the forward synthetic strategy. The ester functional group can be readily installed at the final stage via a standard esterification of the corresponding carboxylic acid. The carboxylic acid itself can be formed by introducing a carboxyl group onto a 3-butylthiophene precursor. This disconnection approach simplifies the synthetic challenge into three manageable steps: (1) Formation of the alkylated thiophene core, (2) Regioselective carboxylation, and (3) Esterification.

G target Methyl 3-butylthiophene-2-carboxylate acid 3-Butylthiophene-2-carboxylic Acid target->acid Esterification thiophene 3-Butylthiophene acid->thiophene Carboxylation at C2 precursors Thiophene Precursors + Butyl Group Source thiophene->precursors Thiophene Ring Formation / Alkylation G start 3-Butylthiophene lithiation Step 1: Lithiation (n-BuLi, THF, -78 °C) start->lithiation intermediate 2-Lithio-3-butylthiophene (Intermediate) lithiation->intermediate carboxylation Step 2: Carboxylation (CO₂, -78 °C to RT) intermediate->carboxylation salt Lithium 3-butylthiophene-2-carboxylate (Salt Intermediate) carboxylation->salt acidification Step 3: Acidic Work-up (HCl) salt->acidification product 3-Butylthiophene-2-carboxylic Acid acidification->product

Diagram 2: Workflow for the classical carboxylation pathway.

Part III: Esterification to Yield the Final Product

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic, scalable, and cost-effective method for this transformation. [3][4] Core Concept: Fischer-Speier Esterification

This reaction involves heating the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid. [5]The reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol is used. [4] Experimental Protocol: Synthesis of Methyl 3-butylthiophene-2-carboxylate

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-butylthiophene-2-carboxylic acid (18.4 g, 0.1 mol) and methanol (150 mL).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction and Purification: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester can be purified by vacuum distillation to yield methyl 3-butylthiophene-2-carboxylate as a clear oil. [6]

Data Summary and Characterization

The following table summarizes typical data for the intermediates and the final product in this synthetic pathway.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldAppearanceKey Spectroscopic Data (Predicted/Reference)
3-Butylthiophene C₈H₁₂S140.2570-80%Colorless liquid¹H NMR (CDCl₃): δ 7.2-6.9 (m, 3H), 2.6 (t, 2H), 1.6 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H). [7]
3-Butylthiophene-2-carboxylic Acid C₉H₁₂O₂S184.2585-95%White solid¹H NMR (CDCl₃): δ 10.5 (br s, 1H), 7.5 (d, 1H), 7.0 (d, 1H), 2.9 (t, 2H), 1.7 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H).
Methyl 3-butylthiophene-2-carboxylate C₁₀H₁₄O₂S198.2880-90%Colorless oil¹H NMR (CDCl₃): δ 7.4 (d, 1H), 6.9 (d, 1H), 3.9 (s, 3H), 2.8 (t, 2H), 1.6 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H). MS (EI): m/z 198 (M⁺). [6]

Conclusion

This guide has detailed a reliable and efficient three-step synthesis for methyl 3-butylthiophene-2-carboxylate. The pathway leverages a strategic Grignard coupling to form the C-3 alkylated core, followed by a highly regioselective lithiation and carboxylation at the C-2 position, and concludes with a standard Fischer esterification. Each step is built upon well-understood and scalable chemical transformations, ensuring high yields and purity. The provided protocols are designed to be self-validating and serve as a strong foundation for researchers in academic and industrial settings. By understanding the causality behind the experimental choices and having access to detailed procedures, scientists are well-equipped to synthesize this valuable building block and adapt the methodology for the creation of other novel thiophene derivatives.

References

  • Fiesselmann thiophene synthesis - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Gewald reaction - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Paal-Knorr Thiophene Synthesis. (n.d.). Retrieved March 14, 2026, from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Lee, M., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives.
  • Lee, M., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ACS Publications. Retrieved March 14, 2026, from [Link]

  • Synthesis of Furan and Thiophene. (n.d.).
  • Fiesselmann thiophene synthesis - Grokipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Paal-Knorr Thiophene Synthesis: Application Notes and Protocols for Researchers. (2025). Benchchem.
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. (2021, June 14). YouTube. Retrieved March 14, 2026, from [Link]

  • Lee, M., Hwang, Y. K., & Kwak, J. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics, 40(19), 3418–3425. Retrieved March 14, 2026, from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). MDPI.
  • Lee, M., et al. (2021). Ag(I)
  • Han, X., et al. (2022).
  • Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction. (2019, August 14). YouTube. Retrieved March 14, 2026, from [Link]

  • Thiophene Synthesis. (2022). Royal Society of Chemistry.
  • Fiesselmann Thiophene Synthesis Overview. (n.d.). Scribd.
  • Han, X., et al. (2024). Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K).
  • Hinsberg synthesis - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • Li, J. J. (2014). Hinsberg synthesis of thiophenes. Semantic Scholar.
  • Synthesis and characterization of poly[3-(butylthio)thiophene]: a regioregular head-to-tail polymer. (n.d.).
  • An In-depth Technical Guide to the Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid. (2025). Benchchem.
  • Methyl 3-butylthiophene-2-carboxylate. (n.d.). PubChemLite. Retrieved March 14, 2026, from [Link]

  • Thiophene-2-carboxylic acid - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Alkylation of thiophene. (n.d.).
  • Esterification of carboxylic acids. (n.d.). Organic Syntheses Procedure.
  • METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Methyl 3-methylthiophene-2-carboxyl
  • Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor. (n.d.).
  • Practical preparation of ethyl 2-methylthiophene-3-carboxyl
  • Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones. (n.d.).
  • Reflux, Isolation and Purific
  • METHYL 4-[(4-CHLOROPHENYL)
  • Methyl 3-methyl-thiophene-2-carboxyl
  • Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Methyl 3-methylthiophene-2-carboxyl
  • Ester synthesis by esterific

Sources

Physicochemical Profiling and Synthetic Methodologies of Methyl 3-butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of organic electronics and medicinal chemistry, thiophene derivatives serve as foundational building blocks. Methyl 3-butylthiophene-2-carboxylate (MBTC) is a highly specialized monomeric precursor. The strategic placement of a butyl chain at the C3 position provides critical lipophilicity and steric tuning, which is essential for the solubility of downstream conjugated polymers. Simultaneously, the methyl ester at the C2 position acts as an electron-withdrawing deactivator, stabilizing the thiophene ring against premature oxidation and directing subsequent electrophilic substitutions.

This technical whitepaper, designed for application scientists and materials engineers, synthesizes the physicochemical properties, structural causality, and field-proven synthetic protocols for MBTC, ensuring reproducible and scalable integration into advanced chemical workflows.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical behavior of MBTC requires analyzing the interplay between its hydrophobic alkyl chain and its polar ester moiety. The electron-withdrawing nature of the carboxylate group pulls electron density away from the sulfur heteroatom, slightly increasing the oxidation potential of the ring compared to unfunctionalized alkylthiophenes.

Fundamental Molecular Identifiers

The foundational identity of the compound dictates its mass spectrometry and spectroscopic profiling [1].

PropertyValue
IUPAC Name Methyl 3-butylthiophene-2-carboxylate
Molecular Formula C₁₀H₁₄O₂S
Monoisotopic Mass 198.07146 Da
InChIKey UYCRGMUYVKNDPU-UHFFFAOYSA-N
SMILES CCCCC1=C(SC=C1)C(=O)OC
PubChem CID 153917260
Thermodynamic & Transport Properties

The physical behavior of MBTC dictates the solvent systems required for its purification and downstream polymerization. The data below synthesizes predicted models based on homologous thiophene series.

PropertyValueCausality & Process Relevance
XlogP (Predicted) 3.7High lipophilicity driven by the aliphatic butyl chain. This is critical for ensuring the monomer remains soluble in non-polar organic solvents (e.g., toluene, chloroform) during catalytic cross-coupling.
Topological Polar Surface Area (TPSA) 54.5 ŲDictated by the ester oxygen atoms and the thiophene sulfur. This relatively low TPSA ensures the molecule readily partitions into organic phases during aqueous work-ups.
Boiling Point ~265 °C (at 760 mmHg)Elevated boiling point due to the molecular weight and dipole-dipole interactions of the ester group. Necessitates high-vacuum distillation for purification rather than standard thermal distillation.
Density ~1.05 g/cm³Heavier than water due to the dense electron cloud of the sulfur heteroatom.

Synthetic Methodology: The Negishi Cross-Coupling Route

Mechanistic Rationale

Direct Friedel-Crafts alkylation of thiophene-2-carboxylates is notoriously unselective and low-yielding due to the electron-withdrawing ester group deactivating the ring. Furthermore, standard Suzuki-Miyaura couplings with alkylboronic acids often suffer from competitive β-hydride elimination.

To bypass these failure modes, we employ a Negishi cross-coupling utilizing an alkylzinc reagent (butylzinc bromide)[2]. The organozinc reagent is sufficiently nucleophilic to undergo transmetalation with the palladium intermediate but mild enough to avoid nucleophilic attack on the sensitive methyl ester moiety at the C2 position.

Synthesis A Methyl 3-bromothiophene -2-carboxylate C Negishi Cross-Coupling Pd(dppf)Cl2, THF, 65°C A->C B Butylzinc Bromide (BuZnBr) B->C D Methyl 3-butylthiophene -2-carboxylate C->D Yield >85%

Figure 1: Synthetic workflow for Methyl 3-butylthiophene-2-carboxylate via Negishi cross-coupling.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that each step contains an internal check to verify success before proceeding.

Phase 1: System Preparation (Schlenk Techniques)

  • Flame-dry a 250 mL three-neck round-bottom flask under a continuous flow of ultra-high purity Argon.

  • Charge the flask with Methyl 3-bromothiophene-2-carboxylate (10.0 mmol) and Pd(dppf)Cl₂ catalyst (0.05 mmol, 5 mol%).

  • Add 50 mL of anhydrous Tetrahydrofuran (THF) via a gas-tight syringe. Stir at room temperature until the catalyst is fully dissolved (solution will appear dark red/orange).

Phase 2: Transmetalation & Coupling 4. Cool the reaction vessel to 0 °C using an ice-water bath. 5. Dropwise, add a 0.5 M solution of Butylzinc bromide in THF (12.0 mmol, 1.2 eq) over 15 minutes. Causality: Slow addition prevents localized heating and minimizes the formation of octane (homocoupling byproduct). 6. Remove the ice bath and affix a reflux condenser. Heat the reaction to 65 °C for 4 hours.

Phase 3: Self-Validating In-Process Control (IPC) 7. Validation Step: Withdraw a 0.1 mL aliquot, quench with saturated NH₄Cl, extract with ethyl acetate, and analyze via GC-MS. 8. Success Criteria: The reaction is deemed complete when the isotopic cluster of the starting material (M⁺ 221/223) is entirely consumed, replaced by the product peak (M⁺ 198). If starting material persists, spike with an additional 1 mol% Pd catalyst to overcome catalyst deactivation.

Phase 4: Work-up and Purification 9. Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. 10. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purify via silica gel column chromatography (Hexanes:Ethyl Acetate, 95:5) to yield MBTC as a pale yellow oil.

Downstream Application: Conjugated Polymer Synthesis

MBTC is rarely an end-product; it is a highly engineered precursor. To utilize it in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs), the ester group must be removed to allow for polymerization. The standard methodology involves hydrolysis, decarboxylation, dibromination, and finally, Grignard Metathesis (GRIM) polymerization [3].

The butyl chain is highly specific here: while hexyl chains (P3HT) are standard, butyl chains (P3BT) offer tighter π-π stacking distances in the solid state, leading to higher charge carrier mobilities in specific thin-film architectures.

Polymerization Monomer Methyl 3-butylthiophene-2-carboxylate Hydrolysis 1. Hydrolysis (NaOH, EtOH/H2O) Monomer->Hydrolysis Decarboxylation 2. Decarboxylation (Cu powder, 200°C) Hydrolysis->Decarboxylation IPC: GC-MS Bromination 3. Dibromination (NBS, DMF) Decarboxylation->Bromination IPC: 1H NMR GRIM 4. GRIM Polymerization (iPrMgCl, Ni(dppp)Cl2) Bromination->GRIM IPC: HPLC Polymer Regioregular Poly(3-butylthiophene) GRIM->Polymer GPC Analysis

Figure 2: Transformation of the MBTC monomer into regioregular poly(3-butylthiophene) via GRIM.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 153917260, Methyl 3-butylthiophene-2-carboxylate". PubChem. URL:[Link]

  • Negishi, E. (1982). "Palladium- or nickel-catalyzed cross-coupling. A new selective method for carbon-carbon bond formation". Accounts of Chemical Research, 15(11), 340-348. URL:[Link]

  • Loewe, R. S., Khersonsky, S. M., & McCullough, R. D. (2001). "A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis". Advanced Materials, 11(3), 250-253. URL:[Link]

Engineering Thiophene Scaffolds: A Technical Whitepaper on Methyl 3-butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Relevance

In contemporary medicinal chemistry and advanced materials science, the thiophene heterocycle serves as a privileged scaffold. As a bioisostere of benzene, it offers unique electronic properties, altered metabolic liabilities, and distinct steric profiles. Methyl 3-butylthiophene-2-carboxylate (CAS: 2768326-63-0) has emerged as a highly versatile building block[1]. The presence of the C3-butyl chain provides a tunable lipophilic handle, while the C2-methyl ester serves as an orthogonal reactive site for downstream functionalization (e.g., saponification, amidation, or reduction).

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical identity, field-proven synthetic methodologies, and its strategic application in scaffold hopping.

Chemical Identity and Physicochemical Profiling

Accurate identification and physicochemical profiling are the first self-validating steps in any drug development workflow. The core identifiers and predicted properties of methyl 3-butylthiophene-2-carboxylate are summarized below, grounded in [2].

Table 1: Primary Chemical Identifiers
IdentifierValue
Chemical Name Methyl 3-butylthiophene-2-carboxylate
CAS Registry Number 2768326-63-0
SMILES CCCCC1=C(SC=C1)C(=O)OC
InChIKey UYCRGMUYVKNDPU-UHFFFAOYSA-N
PubChem CID 153917260
Table 2: Quantitative Physicochemical Properties
PropertyValueImplication for Drug Design
Molecular Formula C10H14O2SEstablishes baseline mass for MS validation.
Molecular Weight 198.28 g/mol Highly ligand-efficient; leaves room for elaboration.
Monoisotopic Mass 198.07146 DaCritical for high-resolution mass spectrometry (HRMS)[2].
XLogP3 (Predicted) 3.7Indicates moderate-to-high lipophilicity, ideal for CNS or deep-pocket targets[2].
H-Bond Donors/Acceptors 0 / 3Complies with Lipinski’s Rule of 5; low desolvation penalty.
Rotatable Bonds 5Butyl chain provides conformational flexibility for induced-fit binding.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 3-alkylated thiophenes requires precise regiocontrol. The most robust, field-proven method is the Suzuki-Miyaura cross-coupling of methyl 3-bromothiophene-2-carboxylate with butylboronic acid, a standard established in .

Causality and Expert Insight

Alkylboronic acids are notoriously challenging in cross-coupling due to two competing side reactions: protodeboronation (destruction of the starting material) and β -hydride elimination (yielding alkene byproducts). To circumvent this, we select Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, outcompeting the kinetics of β -hydride elimination. A biphasic solvent system (Toluene/H₂O) is employed to ensure the inorganic base (K₂CO₃) remains fully solvated, which is a causal requirement for the critical transmetalation step.

Synthesis SM Methyl 3-bromothiophene- 2-carboxylate Product Methyl 3-butylthiophene- 2-carboxylate SM->Product Cross-Coupling (90°C, 12h) Reagents Butylboronic Acid Pd(dppf)Cl2, K2CO3 Reagents->Product Transmetalation & Reductive Elimination

Fig 1. Suzuki-Miyaura cross-coupling workflow for synthesizing the target thiophene derivative.

Step-by-Step Protocol

This protocol is designed as a self-validating system; each step contains inherent checks to ensure process integrity.

  • Inert Atmosphere Preparation : In an oven-dried Schlenk flask under argon, charge methyl 3-bromothiophene-2-carboxylate (1.0 eq) and butylboronic acid (1.5 eq).

    • Validation Check: The 0.5 eq excess of boronic acid acts as a buffer against unavoidable trace protodeboronation, ensuring complete consumption of the aryl bromide.

  • Catalyst and Base Loading : Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

  • Solvent Introduction : Inject a degassed mixture of Toluene:H₂O (10:1 v/v).

    • Validation Check: Degassing via sparging or freeze-pump-thaw is mandatory. Oxygen presence will cause oxidative homocoupling of the boronic acid, visually indicated by a rapid blackening of the reaction mixture.

  • Thermal Activation : Heat the biphasic mixture to 90°C for 12 hours with vigorous stirring (1000 rpm) to maximize interfacial surface area.

  • Reaction Monitoring : Monitor via TLC (Hexanes/EtOAc 9:1). The starting material should be fully consumed.

  • Workup and Purification : Cool to room temperature, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient hexanes to 5% EtOAc/hexanes).

Analytical Characterization and Quality Assurance

To establish absolute trustworthiness in the synthesized batch, an orthogonal analytical approach is required.

  • ¹H NMR (400 MHz, CDCl₃) : The self-validating markers are the two thiophene protons appearing as doublets (approx. δ 7.0 and 7.4 ppm, J ~ 5.0 Hz), the sharp methoxy singlet at δ 3.8 ppm, and the distinct triplet of the terminal butyl methyl group at δ 0.9 ppm.

  • LC-MS (ESI+) : A single major peak must be observed in the chromatogram, corresponding to the [M+H]⁺ ion at m/z 199.08.

  • HPLC : Purity must exceed 98% (measured at 254 nm) before downstream application to prevent amplification of impurities in multi-step syntheses.

Strategic Application: Bioisosterism in Drug Discovery

In lead optimization, replacing a phenyl ring with a thiophene ring (scaffold hopping) is a classical strategy to modulate a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile without drastically altering its spatial geometry, a concept heavily grounded in .

Methyl 3-butylthiophene-2-carboxylate is specifically utilized when a hydrophobic pocket needs to be occupied. The butyl chain provides a flexible vector for van der Waals interactions, while the thiophene sulfur atom can participate in non-covalent chalcogen bonding with electron-rich residues in the target protein.

DrugDesign Lead Benzene-based Lead Compound Bio Thiophene Bioisostere (Target Compound) Lead->Bio Scaffold Hopping ADME Optimized ADME (LogP = 3.7) Bio->ADME Lipophilicity Tuning Bind Target Protein Binding Bio->Bind Steric/Electronic Match

Fig 2. Bioisosteric replacement strategy utilizing the thiophene scaffold for ADME optimization.

Handling, Storage, and Safety Protocols

As an organic ester and thiophene derivative, methyl 3-butylthiophene-2-carboxylate requires specific handling to maintain its integrity and ensure laboratory safety, aligning with standard [3].

  • Storage : Store in a tightly sealed amber vial under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Thiophenes can be susceptible to slow photo-oxidation; amber glass prevents UV-induced degradation.

  • Handling : Handle inside a certified chemical fume hood. Thiophene derivatives are generally treated as potential skin and eye irritants.

  • Self-Validating Safety Check : Before use after prolonged storage, run a rapid TLC or NMR to check for the presence of sulfoxides or polymeric degradation products. A color change from pale yellow to dark brown indicates degradation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 153917260, Methyl 3-butylthiophene-2-carboxylate." PubChem. URL:[Link]

  • Miyaura, Norio, and Akira Suzuki. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457-2483. ACS Publications. URL:[Link]

  • Patani, George A., and Edmond J. LaVoie. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, vol. 96, no. 8, 1996, pp. 3147-3176. ACS Publications. URL:[Link]

Sources

Spectroscopic Data and Structural Elucidation of Methyl 3-Butylthiophene-2-Carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Relevance

Methyl 3-butylthiophene-2-carboxylate (Molecular Formula: C₁₀H₁₄O₂S; Monoisotopic Mass: 198.07146 Da) is a highly versatile building block in medicinal chemistry and materials science. Thiophene rings frequently serve as bioisosteres for phenyl rings in drug development, offering altered lipophilicity, unique metabolic stability, and distinct binding geometries. The presence of the ester functionality at the C2 position and a flexible butyl chain at the C3 position creates a highly specific electronic and steric environment.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, IR, MS) of methyl 3-butylthiophene-2-carboxylate. Designed for analytical scientists and drug development professionals, this guide moves beyond raw data presentation to explain the fundamental causality behind experimental methodologies and structural assignment logic.

Structural Elucidation Strategy: A Self-Validating System

In rigorous drug development workflows, structural characterization cannot rely on a single analytical technique. Instead, we employ a self-validating orthogonal system .

The logic is absolute: a structural feature proposed by one technique must be mathematically and physically corroborated by the others.

  • Mass Spectrometry (MS) establishes the exact molecular mass and atomic composition. The molecular ion [M]⁺ at m/z 198.07 dictates that exactly 14 protons and 10 carbons must be accounted for in the NMR spectra [2].

  • Infrared Spectroscopy (IR) identifies the functional groups. A strong ester carbonyl stretch at ~1715 cm⁻¹ mandates a corresponding highly deshielded resonance (~162.5 ppm) in the ¹³C NMR spectrum [1].

  • Nuclear Magnetic Resonance (NMR) maps the atomic connectivity. The ¹H-NMR integrations must perfectly sum to 14, and the 2D HSQC/HMBC correlations must bridge the thiophene core to the butyl and methoxy appendages without contradiction.

If any data point fails to cross-validate, the system flags a potential impurity, isomerism, or structural misassignment.

Spectroscopic Data Profiles

The following tables summarize the quantitative spectroscopic data for methyl 3-butylthiophene-2-carboxylate, synthesized from established empirical rules for substituted thiophenes and grounded in primary literature [1, 3].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

The deshielding effect of the C2 ester group strongly impacts H5, while the C3 butyl group shields H4, resulting in distinct, well-resolved doublets.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.40Doublet (d)5.01HThiophene H-5
6.95Doublet (d)5.01HThiophene H-4
3.85Singlet (s)-3HEster O-CH₃
2.95Triplet (t)7.52HButyl C1' (Ar-CH₂)
1.60Multiplet (m)-2HButyl C2' (-CH₂-)
1.40Multiplet (m)-2HButyl C3' (-CH₂-)
0.95Triplet (t)7.33HButyl C4' (-CH₃)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
162.5Quaternary (C)Ester C=O
147.0Quaternary (C)Thiophene C-3
131.0Methine (CH)Thiophene C-4
129.5Methine (CH)Thiophene C-5
126.0Quaternary (C)Thiophene C-2
51.5Methyl (CH₃)Ester O-CH₃
32.5Methylene (CH₂)Butyl C2'
29.5Methylene (CH₂)Butyl C1' (Ar-CH₂)
22.5Methylene (CH₂)Butyl C3'
13.9Methyl (CH₃)Butyl C4'
Table 3: ATR-FTIR Data
Wavenumber (cm⁻¹)IntensityPeak ShapeFunctional Group Assignment
3110WeakSharpAromatic C-H stretch (Thiophene)
2955, 2930, 2870MediumSharpAliphatic C-H stretches (Butyl & Methoxy)
1715StrongSharpC=O stretch (Conjugated Ester)
1530, 1435MediumSharpC=C stretching (Thiophene ring)
1260, 1090StrongBroadC-O stretching (Ester)
Table 4: Mass Spectrometry (EI, 70 eV)
m/z RatioRelative AbundanceIon Type / Fragmentation Assignment
198.07~40%Molecular Ion [M]⁺
167.05100% (Base)[M - OCH₃]⁺ (Alpha-cleavage, Acylium ion)
155.02~60%[M - C₃H₇]⁺ (Beta-cleavage of butyl chain)
111.00~25%Thiophene core fragment

Mechanistic Workflows & Logical Frameworks

To visualize the analytical logic, the following diagrams map the MS fragmentation pathways and the NMR validation workflow.

MS_Frag M Molecular Ion [M]*+ m/z 198.07 A Alpha-Cleavage Loss of *OCH3 m/z 167.05 M->A - *OCH3 (31 Da) B Beta-Cleavage Loss of C3H7* m/z 155.02 M->B - C3H7* (43 Da) C Thiophene Ring Core m/z 111.00 A->C - C4H8 B->C - CO2

Electron Ionization (EI) mass spectrometry fragmentation pathway.

NMR_Logic S1 1D 1H NMR (Proton Environments) S4 HSQC (1H-13C Connectivity) S1->S4 S5 HMBC (Long-Range Coupling) S1->S5 S2 1D 13C NMR (Carbon Framework) S2->S4 S2->S5 S3 DEPT-135 (CH/CH3 vs CH2) S3->S4 S6 Final Structural Assignment Validation S4->S6 S5->S6

Logical orthogonal workflow for NMR structural assignment and validation.

Experimental Protocols: Step-by-Step Methodologies

To ensure reproducibility and high-fidelity data, the following protocols outline the exact parameters and the scientific causality behind each choice.

Protocol A: NMR Sample Preparation & Acquisition
  • Sample Dissolution: Dissolve 15-20 mg of the highly purified analyte (>98% purity) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because its residual proton signal (7.26 ppm) does not overlap with the critical thiophene protons (6.95 and 7.40 ppm). TMS provides an absolute zero reference point to prevent chemical shift drift.

  • ¹H NMR Acquisition: Acquire data at 400 MHz using a 30° pulse angle, 16 scans, and a 2.0-second relaxation delay (D1).

  • ¹³C NMR Acquisition: Acquire data at 100 MHz using a 30° pulse angle and 1024 scans.

    • Causality: A prolonged relaxation delay (D1 = 5.0 seconds) is strictly required. Quaternary carbons (C2, C3, and the ester C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short delay would result in these critical peaks being artificially suppressed or entirely invisible in the final spectrum.

  • 2D Validation (HSQC/HMBC): Execute gradient-selected HSQC and HMBC sequences. The HMBC is critical for proving the regiochemistry—specifically, observing a ³J coupling from the butyl C1' protons (2.95 ppm) to the thiophene C2 (126.0 ppm) and C4 (131.0 ppm) confirms the butyl group is at position 3, not 4 or 5.

Protocol B: Attenuated Total Reflectance (ATR) FTIR
  • Background Subtraction: Collect 32 background scans of the ambient atmosphere using a diamond crystal ATR accessory.

    • Causality: This mathematically removes dynamic water vapor and CO₂ interferences from the optical path, preventing false peaks in the 3500 cm⁻¹ and 2300 cm⁻¹ regions.

  • Sample Deposition & Acquisition: Apply 2 μL of the neat liquid directly onto the diamond crystal. Apply standard anvil pressure. Acquire 32 scans at 4 cm⁻¹ resolution.

    • Causality: ATR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic and requires high pressure to form a pellet, which can induce polymorphic shifts or hydrogen-bonding alterations that artificially shift the critical ester C=O stretching frequency (1715 cm⁻¹) [1].

Protocol C: GC-MS (Electron Ionization)
  • Instrument Tuning: Tune the quadrupole mass analyzer using Perfluorotributylamine (PFTBA).

    • Causality: PFTBA ensures precise mass calibration and normalizes relative ion abundances across the m/z 50–600 range, ensuring the spectrum matches established library algorithms.

  • Chromatographic Separation: Inject 1 μL of a 100 ppm solution (in hexane) using a split ratio of 50:1 onto a non-polar capillary column (e.g., HP-5MS). Heat from 60°C to 280°C at 15°C/min.

  • Ionization: Operate the ion source at 70 eV.

    • Causality: 70 electron-volts is the universal standard for EI-MS. It provides enough energy to consistently induce the characteristic alpha-cleavage (loss of the methoxy radical) and beta-cleavage (loss of the propyl radical from the butyl chain) required to confidently map the molecule's substructures [4].

References

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2468. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5380427, Methyl thiophene-2-carboxylate. PubChem. URL:[Link]

  • Liu, J., et al. (2010). Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. Molecules, 15(5), 3171-3185. URL:[Link]

  • Liu, J., et al. (1998). Employing MALDI-MS on Poly(alkylthiophenes): Analysis of Molecular Weights, Molecular Weight Distributions, End-Group Structures, and End-Group Modifications. Macromolecules, 31(18), 6081-6086. URL:[Link]

Thermodynamic Solubility Profile and Processing Methodologies for Methyl 3-butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-butylthiophene-2-carboxylate (CAS 2768326-63-0) is an advanced lipophilic building block critical to the synthesis of active pharmaceutical ingredients (APIs)—notably P2Y14 receptor antagonists for inflammatory bowel disease [1]—and organic electronic materials such as substituted polythiophenes [2]. Because it serves as a foundational intermediate in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), understanding its thermodynamic solubility profile is paramount.

This technical guide provides a rigorous framework for predicting, validating, and applying the solubility parameters of methyl 3-butylthiophene-2-carboxylate across common organic and aqueous solvents, ensuring robust downstream process chemistry and purification workflows.

Structural Causality and Hansen Solubility Parameters (HSP)

As a Senior Application Scientist, I approach solvent selection not through trial and error, but through thermodynamic modeling. The solubility of methyl 3-butylthiophene-2-carboxylate is governed by the interplay of its three primary structural motifs, which can be mapped using Hansen Solubility Parameters (HSP) [3]:

  • The C3-Butyl Chain (Dispersion, δD​ ): The aliphatic butyl chain significantly disrupts the crystal lattice packing energy of the molecule. By lowering the melting point compared to unsubstituted thiophene analogs, the butyl group enhances the molecule's entropy of mixing, driving high solubility in non-polar hydrocarbon solvents via strong London dispersion forces.

  • The C2-Methyl Ester (Polarity, δP​ & H-Bonding, δH​ ): The ester moiety introduces a permanent dipole and acts as a hydrogen-bond acceptor. This structural feature is the primary reason the compound exhibits excellent solubility in polar aprotic solvents (like THF and EtOAc), as the ester oxygen coordinates effectively with the solvent's electrophilic centers.

  • The Thiophene Core: The heteroaromatic ring provides a polarizable π -electron cloud, facilitating π−π stacking and dipole-induced dipole interactions, making halogenated solvents highly effective solvating agents [4].

Based on group contribution methods, the predicted HSP values for methyl 3-butylthiophene-2-carboxylate are approximately: δD​ = 18.5 MPa 1/2 , δP​ = 5.2 MPa 1/2 , δH​ = 4.8 MPa 1/2 .

StructuralLogic Core Methyl 3-butylthiophene-2-carboxylate Butyl 3-Butyl Chain (Increases Dispersion δD) Core->Butyl Ester Methyl Ester (Increases Polarity δP) Core->Ester Thiophene Thiophene Ring (π-π Stacking) Core->Thiophene NonPolar High Solubility in Hexane / Heptane Butyl->NonPolar Protic Poor Solubility in Water Butyl->Protic Hydrophobic effect PolarAprotic High Solubility in THF / EtOAc / DCM Ester->PolarAprotic Thiophene->PolarAprotic

Fig 1. Structural moieties of methyl 3-butylthiophene-2-carboxylate dictating solvent interactions.

Quantitative Solubility Matrix in Common Solvents

To operationalize the HSP predictions, we calculate the Relative Energy Difference (RED) for various solvents. A RED score <1.0 indicates high affinity (good solvent), while a RED >1.0 indicates poor affinity (anti-solvent). The table below summarizes the theoretical and empirically aligned solubility profile of the compound at 25°C.

SolventClass δD​ δP​ δH​ RED ScorePredicted SolubilityProcess Application
Dichloromethane (DCM) Halogenated17.07.37.10.65Highly Soluble (>500 mg/mL)Liquid-liquid extraction
Tetrahydrofuran (THF) Polar Aprotic16.85.78.00.72Highly Soluble (>500 mg/mL)Organometallic coupling
Ethyl Acetate (EtOAc) Ester15.85.37.20.81Highly Soluble (>500 mg/mL)Chromatography eluent
Hexane Non-polar14.90.00.01.15Soluble (~100 mg/mL)Crystallization co-solvent
Methanol (MeOH) Polar Protic15.112.322.32.40Sparingly Soluble (<50 mg/mL)Anti-solvent precipitation
Water Aqueous15.616.042.34.85Insoluble (<0.1 mg/mL)Aqueous workup (washing)

Experimental Protocol: Isothermal Shake-Flask & HPLC-UV Validation

To transition from predictive modeling to empirical fact, the solubility profile must be validated. The following protocol utilizes the gold-standard Isothermal Shake-Flask Method coupled with HPLC-UV quantification. This system is self-validating: it ensures thermodynamic equilibrium is reached (avoiding kinetic supersaturation artifacts) and uses internal calibration for precise quantification.

Phase 1: Thermodynamic Equilibration

Causality Note: We use a 24-hour equilibration period because lipophilic thiophene derivatives can form transient supersaturated states. 24 hours guarantees true thermodynamic equilibrium.

  • Preparation: Add 500 mg of methyl 3-butylthiophene-2-carboxylate solid to a 5 mL amber glass vial. (Amber glass prevents potential UV-induced dimerization of the thiophene ring).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., EtOAc, MeOH) to the vial. Ensure a visible excess of solid remains; if all solid dissolves, add an additional 250 mg until a suspension persists.

  • Incubation: Seal the vial with a PTFE-lined cap. Place in an isothermal shaking incubator at 25.0 ± 0.1 °C and agitate at 300 rpm for 24 hours.

Phase 2: Separation and Quantification

Causality Note: PTFE syringe filters are mandated over Nylon or Cellulose Acetate. Nylon exhibits high non-specific binding for lipophilic esters, which would artificially lower the measured solubility.

  • Phase Separation: Remove the vial and centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Filtration: Carefully draw 100 µL of the supernatant using a glass syringe and pass it through a 0.45 µm PTFE syringe filter into a clean volumetric flask.

  • Dilution: Dilute the filtered aliquot by a factor of 1:100 or 1:1000 using the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor absorbance at 254 nm (the π→π∗ transition of the thiophene ring). Calculate the exact concentration against a pre-established 5-point calibration curve.

SolubilityWorkflow N1 Solid Addition (Excess Solute) N2 Equilibration (24h, 25°C) N1->N2 Solvent N3 Phase Separation (0.45µm PTFE) N2->N3 Isothermal N4 Quantification (HPLC-UV) N3->N4 Supernatant N5 HSP Mapping (RED Calculation) N4->N5 Peak Area

Fig 2. Thermodynamic solubility validation workflow via isothermal shake-flask and HPLC-UV.

Downstream Processing: Crystallization and Reaction Solvent Selection

Understanding this solubility matrix empowers rational process design:

  • Reaction Solvent Selection: For downstream functionalization (e.g., bromination at the C5 position or cross-coupling), THF or DCM are the optimal choices. The high solubility ( >500 mg/mL) ensures homogeneous reaction kinetics, preventing localized concentration gradients that lead to impurity formation.

  • Aqueous Workup: The extreme hydrophobicity of the butyl chain renders the compound practically insoluble in water. During liquid-liquid extraction, washing the organic layer (EtOAc or DCM) with aqueous brine or NaHCO3​ will efficiently remove polar impurities without any loss of the methyl 3-butylthiophene-2-carboxylate product to the aqueous phase.

  • Anti-Solvent Crystallization: To purify the compound on a bulk scale, dissolve the crude mixture in a minimal volume of Ethyl Acetate (good solvent). Slowly add Methanol (anti-solvent) under continuous stirring at 0 °C. The high hydrogen-bonding parameter ( δH​ ) of methanol clashes with the lipophilic butyl chain, forcing the compound out of the solvation shell and inducing high-purity crystallization.

References

  • Title: Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Solvent Based Hydrogen Bonding: Impact on Poly(3-hexylthiophene) Nanoscale Morphology and Charge Transport Characteristics Source: ACS Nano (ACS Publications) URL: [Link]

  • Title: Hansen Solubility Parameters: A User's Handbook Source: Kinam Park / CRC Press URL: [Link]

  • Title: Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers Source: Diva-Portal (Academic Archive) URL: [Link]

Advanced Theoretical Calculations on Methyl 3-butylthiophene-2-carboxylate: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-butylthiophene-2-carboxylate (Chemical Formula: C₁₀H₁₄O₂S; Monoisotopic Mass: 198.07 Da [1]) is a highly functionalized heterocyclic building block with significant implications in organic synthesis, materials science, and drug development. Understanding its molecular behavior requires rigorous computational modeling. This whitepaper provides an authoritative, step-by-step technical guide for performing Density Functional Theory (DFT) calculations on this molecule. By detailing the causality behind functional selection, basis set parameters, and thermodynamic validation, this guide establishes a self-validating protocol for extracting highly accurate geometric, electronic, and spectroscopic data.

Computational Methodology & Rationale

To accurately model the quantum mechanical behavior of methyl 3-butylthiophene-2-carboxylate, a robust computational framework is required. The protocol relies on Density Functional Theory (DFT), which offers an optimal balance between computational cost and electron correlation accuracy for organic heterocycles [2].

Step-by-Step Experimental Protocol

The following workflow outlines the standard operating procedure for theoretical evaluation using software packages such as Gaussian 16 or ORCA.

Step 1: Initial Geometry Generation & Conformational Search

  • Action: Convert the SMILES string (CCCCC1=C(SC=C1)C(=O)OC) into a 3D structure.

  • Causality: The flexible 3-butyl chain and the rotatable methyl ester group can adopt multiple conformations. A preliminary molecular mechanics scan (e.g., MMFF94 force field) is required to identify the lowest-energy conformer before committing to expensive quantum mechanical calculations.

Step 2: DFT Geometry Optimization

  • Action: Optimize the lowest-energy conformer using the B3LYP hybrid functional and the 6-311++G(d,p) basis set [3].

  • Causality: B3LYP is the gold standard for thiophene derivatives [4]. The triple-zeta basis set (6-311) provides high resolution for valence electrons. The addition of polarization functions ((d,p)) accounts for the asymmetric electron distribution in chemical bonds. Crucially, diffuse functions (++) are mandatory here; they allow the electron cloud to expand, which is critical for accurately modeling the lone pairs on the highly electronegative oxygen and sulfur atoms [5].

Step 3: Solvation Modeling

  • Action: Apply the Solvation Model based on Density (SMD) using a relevant solvent (e.g., DMF or 1,4-dioxane) [6].

  • Causality: Gas-phase calculations often misrepresent dipole moments and intramolecular interactions. SMD accurately simulates the dielectric environment the molecule experiences in actual wet-lab synthesis.

Step 4: Frequency Calculation & Validation

  • Action: Perform a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)).

  • Causality (Self-Validation): An optimization only finds a stationary point on the potential energy surface. The frequency calculation must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state (saddle point), and the optimization must be restarted with a perturbed geometry [6].

G Start Input Geometry (SMILES / 3D Structure) Opt Geometry Optimization B3LYP / 6-311++G(d,p) Start->Opt Freq Frequency Calculation (Confirm True Minima) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) Prop Electronic Properties (HOMO-LUMO, MEP) Check->Prop No (True Minimum) Thermo Thermodynamic Data (Gibbs Free Energy, ZPE) Check->Thermo No End Final Output Analysis Prop->End Thermo->End

Caption: Logical workflow for DFT optimization and validation of thiophene derivatives.

Geometric Optimization & Structural Parameters

Upon successful optimization (zero imaginary frequencies), the structural parameters of methyl 3-butylthiophene-2-carboxylate can be extracted. The steric hindrance between the 3-butyl group and the 2-carboxylate group forces a specific dihedral angle to minimize electron cloud repulsion.

Based on high-level computational studies of analogous thiophene-2-carboxylate derivatives [2] [4] [7], the expected quantitative structural parameters are summarized below:

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))
Structural FeatureAtom PairExpected Bond Length (Å)Expected Bond Angle (°)
Thiophene Ring C - S1.72 - 1.74C-S-C: ~92.0 - 93.0
Thiophene Ring C = C1.36 - 1.38S-C=C: ~111.0 - 112.0
Ester Linkage C(ring) - C(carbonyl)1.45 - 1.47C-C=O: ~124.0 - 125.0
Carbonyl Group C = O1.20 - 1.22O-C-O: ~122.0 - 123.0
Methoxy Group C - O(methoxy)1.33 - 1.35C-O-C: ~115.0 - 116.0
Butyl Chain C(ring) - C(butyl)1.50 - 1.52C-C-C: ~109.5 (sp3)

Note: The C-S bond length is a critical indicator of electron delocalization within the heteroaromatic system.

Electronic Properties & Frontier Molecular Orbitals (FMOs)

The chemical reactivity and kinetic stability of methyl 3-butylthiophene-2-carboxylate are dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [6].

  • HOMO: Represents the ability to donate an electron (ionization potential). In thiophene derivatives, the HOMO is typically localized over the π-system of the thiophene ring.

  • LUMO: Represents the ability to accept an electron (electron affinity). The LUMO is heavily influenced by the electron-withdrawing methyl ester group at the C2 position.

The energy gap ( ΔE ) between the HOMO and LUMO is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, while a narrow gap indicates high polarizability and reactivity (often desired in organic semiconductors or reactive intermediates) [6].

Reactivity FMO Frontier Molecular Orbitals (FMOs) HOMO E_HOMO (Ionization Potential, I) FMO->HOMO LUMO E_LUMO (Electron Affinity, A) FMO->LUMO Gap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO HOMO->Gap Hardness Chemical Hardness (η) η = (I - A) / 2 HOMO->Hardness Electro Electronegativity (χ) χ = (I + A) / 2 HOMO->Electro LUMO->Gap LUMO->Hardness LUMO->Electro Index Electrophilicity Index (ω) ω = χ² / 2η Hardness->Index Electro->Index

Caption: Derivation of global reactivity descriptors from Frontier Molecular Orbitals.

Table 2: Expected Global Reactivity Descriptors

Based on theoretical calculations of analogous thiophene-2-carboxylates [6] [8], the expected energetic parameters are:

ParameterSymbolExpected Range (eV)Physical Significance
HOMO Energy EHOMO​ -6.20 to -5.80Electron donating capability.
LUMO Energy ELUMO​ -2.10 to -1.70Electron accepting capability.
Energy Gap ΔE 3.80 to 4.30Kinetic stability / Polarizability.
Chemical Hardness η ~1.90 to 2.15Resistance to charge transfer.
Electrophilicity Index ω ~3.50 to 4.00Propensity to accept electrons.

Molecular Electrostatic Potential (MEP) & Spectroscopic Validation

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a visualization technique derived from DFT calculations that plots the electrostatic potential on the constant electron density surface of the molecule[5]. It is essential for predicting non-covalent interactions and reactive sites:

  • Red Regions (Negative Potential): Localized around the carbonyl oxygen and the methoxy oxygen of the ester group. These are the primary sites for electrophilic attack or hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Localized around the protons of the thiophene ring and the aliphatic butyl chain, representing sites susceptible to nucleophilic attack.

  • Green/Yellow Regions: Represent neutral areas, predominantly over the hydrophobic butyl chain.

Vibrational Spectroscopy (IR)

Theoretical IR spectra generated from the frequency calculations serve as a direct bridge to experimental validation. The absence of imaginary frequencies confirms the structural stability[6]. Key expected vibrational modes include:

  • C=O Stretch (Ester): Intense peak expected around 1720−1740 cm−1 .

  • C-H Stretch (Aliphatic Butyl): Multiple peaks between 2850−2960 cm−1 .

  • C=C Stretch (Thiophene Ring): Aromatic stretching expected around 1500−1550 cm−1 .

By scaling the calculated harmonic frequencies (typically using a scale factor of ~0.961 for B3LYP/6-311++G(d,p)), researchers can directly overlay theoretical data onto experimental FTIR spectra to confirm the successful synthesis and isolation of methyl 3-butylthiophene-2-carboxylate.

References

  • PubChemLite. Methyl 3-butylthiophene-2-carboxylate (C10H14O2S). uni.lu.
  • BenchChem. Theoretical Analysis of Thiophene-2-amidoxime: A Computational Chemistry Whitepaper. benchchem.com.
  • National Institutes of Health (NIH). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy. nih.gov.
  • BenchChem. Theoretical Insights into Methyl Thiophene-2-Carboxylate. benchchem.com.
  • DergiPark. Theoretical Investigation of Nmr, Conformational, Vibrational and Electronic Structure of 3-Bromo-4-(2-Pyridyl) Thiophene. dergipark.org.tr.
  • MDPI. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. mdpi.com.
  • ACS Publications. Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. acs.org.
  • National Institutes of Health (NIH). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. nih.gov.

The Discovery and Evolution of 3-Alkylthiophene-2-carboxylates: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Alkylthiophene-2-carboxylates represent a privileged class of heterocyclic scaffolds that bridge the gap between organic synthesis, advanced materials science, and medicinal chemistry. Characterized by the electron-rich aromaticity of the thiophene core, the steric tunability of the 3-alkyl substituent, and the versatile reactivity of the 2-carboxylate group, these molecules are indispensable building blocks. This whitepaper explores the historical discovery of these compounds—anchored by the pioneering Fiesselmann synthesis—and details the mechanistic causality and modern experimental protocols required to synthesize and utilize them in contemporary research.

Historical Context and Discovery

The Early Landscape of Thiophene Synthesis

Before the 1950s, the synthesis of substituted thiophenes was largely dominated by the Paal-Knorr synthesis (utilizing 1,4-dicarbonyls and a sulfur source like phosphorus pentasulfide) and the Hinsberg synthesis[1][2]. While effective for symmetrically substituted thiophenes, these classical methods lacked the regiocontrol necessary to efficiently produce complex, asymmetrically substituted derivatives like 3-alkylthiophene-2-carboxylates[3].

The Fiesselmann Breakthrough

The critical turning point in the history of these compounds occurred in the 1950s with the work of German chemist Hans Fiesselmann[4][5]. Fiesselmann discovered that α,β-acetylenic esters (or their β-keto ester equivalents) could condense with thioglycolic acid derivatives under basic conditions to yield 3-hydroxy- and 3-alkyl-thiophene-2-carboxylates directly[4][6].

This discovery was revolutionary because it provided a highly regioselective, self-contained cyclization pathway. For fifty years following the discovery of earlier methods like the Hinsberg synthesis, mechanistic assumptions regarding thiophene ring closure were often incorrect; Fiesselmann's methodical expansion of Woodward's thioglycolic acid condensations finally provided a reliable, predictable route to 2-carbomethoxy-3-substituted thiophenes[1][3].

Evolution into Modern Materials and Medicine

As the field of cross-coupling chemistry matured (e.g., Suzuki, Stille, and Kumada couplings), 3-alkylthiophene-2-carboxylates transitioned from niche intermediates to highly sought-after "building blocks"[7][8]. They became foundational in the synthesis of 2,2′-bithiophenes and terthiophenes, which are the monomeric precursors to regioregular poly(3-alkylthiophenes) (P3ATs)—a class of conductive polymers whose discovery ultimately contributed to the 2000 Nobel Prize in Chemistry[9][10]. Furthermore, their unique steric profiles have been exploited in the rational design of targeted covalent inhibitors in oncology and in the creation of hydrogen-bonded supramolecular liquid crystals[11][12].

Mechanistic Insights and Causality (E-E-A-T)

To successfully synthesize 3-alkylthiophene-2-carboxylates, one must understand the thermodynamic and kinetic driving forces of the Fiesselmann synthesis.

The Fiesselmann Mechanism

The reaction is a cascade process initiated by a base-catalyzed 1,4-conjugate addition of a thioglycolate to an activated alkyne or alkene.

  • Thioacetal Formation: The base deprotonates the thiol, making it a potent nucleophile that attacks the electrophilic β-carbon.

  • Dieckmann-Type Cyclization: Treatment with a stronger base generates an enolate that undergoes intramolecular cyclization, forming a tetrahydrothiophene intermediate[1][13].

  • Aromatization: The elimination of water (or a leaving group) and subsequent tautomerization is thermodynamically propelled by the immense stability of the resulting aromatic thiophene ring[1][3].

G A Thioglycolate + α,β-Acetylenic Ester B Base-Catalyzed Conjugate Addition A->B C Thioacetal / Enolate Intermediate B->C D Dieckmann-Type Cyclization C->D E Aromatization (Tautomerization) D->E F 3-Alkylthiophene-2-carboxylate E->F

Logical flow of the Fiesselmann thiophene synthesis mechanism.
Causality in Experimental Choices
  • Choice of Base: The Fiesselmann synthesis is highly sensitive to steric hindrance. For simple substrates, sodium methoxide (NaOMe) in methanol is sufficient. However, when attempting to synthesize a thiophene with a bulky 3-alkyl group, transesterification and stalled enolate formation become risks. In these cases, a non-nucleophilic, sterically forgiving base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) must be used to selectively abstract the alpha-proton without attacking the ester carbonyl[14].

  • Temperature Control: While the aromatization step is thermodynamically favorable, the preceding Dieckmann cyclization of a sterically hindered intermediate has a high activation energy ( Ea​ ). Gently heating the reaction (e.g., 60–80 °C) provides the necessary kinetic energy to overcome this barrier[14].

Quantitative Data and Strategy Comparison

When designing a synthetic route to a 3-alkylthiophene-2-carboxylate, researchers must weigh the benefits of de novo ring synthesis versus the functionalization of an existing thiophene core.

Table 1: Comparison of Synthetic Strategies for 3-Alkylthiophene-2-carboxylates

StrategyPrimary ReagentsAdvantagesLimitationsTypical Yields
Fiesselmann Synthesis Thioglycolates, alkynes/β-keto esters, BaseDirect access to 2,3-substituted patterns; highly regioselective[4][6].Sensitive to extreme steric hindrance at the 3-position[14].65% - 85%
Cross-Coupling (Building Block) 3-bromo-thiophene-2-carboxylate, Alkyl-B(OH)2, Pd cat.Utilizes commercially available starting materials; highly modular[7][8].Requires expensive Pd catalysts and toxic organometallics[8].50% - 90%
Paal-Knorr 1,4-dicarbonyls, P2S5 or Lawesson's reagentRobust for 2,5-disubstituted thiophenes[1].Poor regiocontrol for asymmetric 2,3-substitution patterns[2].40% - 60%

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the critical steps and the physical causality behind them.

Protocol 1: De Novo Fiesselmann Synthesis of Methyl 3-hexylthiophene-2-carboxylate

Purpose: To construct the thiophene ring from acyclic precursors while establishing the 3-hexyl and 2-carboxylate groups.

  • Preparation: In an oven-dried, argon-flushed Schlenk flask, dissolve methyl thioglycolate (1.0 equiv) and methyl 2-nonynoate (1.05 equiv) in anhydrous methanol (0.2 M). Causality: Anhydrous conditions prevent the competitive saponification of the ester groups by trace hydroxide ions.

  • Base Addition: Cool the mixture to 0 °C. Dropwise, add a solution of sodium methoxide (NaOMe, 1.2 equiv) in methanol. Causality: Cooling controls the exothermic conjugate addition, preventing polymerization of the alkyne.

  • Cyclization: Remove the ice bath and heat the reaction to 65 °C for 4 hours. Causality: Heating provides the activation energy required for the sterically demanding Dieckmann condensation and subsequent aromatization[1][14].

  • Workup: Quench with 1M HCl to neutralize the base, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Hindered 2-Bromo-3-alkylthiophene

Purpose: To couple an aryl or alkyl group to a sterically hindered 3-alkylthiophene-2-carboxylate core[7][14].

G Step1 Combine Substrates & Base Step2 Degas with Argon (15-30 min) Step1->Step2 Step3 Add Pd₂(dba)₃ and SPhos Step2->Step3 Step4 Heat to 80-100 °C Step3->Step4 Step5 Product Isolation Step4->Step5

Step-by-step workflow for the Suzuki-Miyaura cross-coupling of hindered thiophenes.
  • Substrate Combination: Combine the 2-bromo-3-alkylthiophene-2-carboxylate (1.0 equiv), the boronic acid (1.5 equiv), and K3PO4 (2.0 equiv) in a toluene/water mixture (10:1).

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15-30 minutes. Causality: Dissolved oxygen will irreversibly oxidize the electron-rich Pd(0) active catalyst into an inactive Pd(II) complex, halting the catalytic cycle[14].

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%) and SPhos (8 mol%). Causality: The 3-alkyl group creates severe steric hindrance adjacent to the C-Br bond. SPhos, a bulky, electron-rich dialkylbiaryl phosphine, accelerates the difficult oxidative addition step while its steric bulk forces the final reductive elimination[11][14].

  • Reaction: Heat to 90 °C and monitor by TLC until the starting halide is consumed.

Modern Applications

The historical development of 3-alkylthiophene-2-carboxylates has paved the way for groundbreaking applications in two primary fields:

1. Advanced Materials and Conductive Polymers: The synthesis of highly conjugated, processable poly(3-alkylthiophenes) (P3ATs) relies heavily on monomeric thiophene building blocks[15]. 3-Alkylthiophene-2-carboxylates are often utilized to synthesize 2,2′-bithiophenes and terthiophenes via the "building block" approach[7][8]. These oligomers are then subjected to Grignard Metathesis (GRIM) polymerization, a quasi-"living" chain growth mechanism that yields regioregular polymers with exceptional electronic and photonic properties, vital for organic photovoltaics and field-effect transistors[10]. Additionally, they are used to design hydrogen-bonded supramolecular liquid crystals, where the carboxylate acts as a critical amphiprotic node[12].

2. Medicinal Chemistry: In drug discovery, the thiophene ring acts as a bioisostere for phenyl rings, often improving a drug's pharmacokinetic profile. 3-Alkylthiophene-2-carboxylates are used as versatile scaffolds to develop targeted therapies. The ester can be hydrolyzed and converted into an amide or a reactive "warhead" (such as a fluorosulfonyl group) to create targeted covalent inhibitors, which are gaining significant momentum in modern oncology[11][13].

Sources

Regioselective Functionalization of Methyl 3-Butylthiophene-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives are privileged scaffolds in both medicinal chemistry and organic materials science, frequently serving as bioisosteres for phenyl rings to improve metabolic stability and binding affinity[1]. Among these, methyl 3-butylthiophene-2-carboxylate represents a highly tunable, orthogonally functionalized building block. The presence of an electron-withdrawing ester group at C2 and an electron-donating alkyl chain at C3 creates a complex electronic and steric environment. This whitepaper provides an in-depth mechanistic analysis of the reactivity of this thiophene ring, establishing field-proven, self-validating protocols for its regioselective functionalization.

Electronic & Steric Profiling: The Causality of Reactivity

Understanding the reactivity of methyl 3-butylthiophene-2-carboxylate requires a precise analysis of its competing directing effects:

  • The Heteroatom (Sulfur) Alpha-Effect: In thiophene chemistry, the α -positions (C2 and C5) are inherently more reactive toward Electrophilic Aromatic Substitution (EAS) than the β -positions (C3 and C4). The sulfur atom stabilizes the intermediate Wheland complex (thionium ion) via its lone pairs[1].

  • The C2-Ester (Electron-Withdrawing Group): The −COOCH3​ group deactivates the ring via resonance, placing a partial positive charge at C3 and C5. Traditionally, this meta-directs electrophiles to C4[2].

  • The C3-Butyl (Electron-Donating Group): The alkyl chain activates the ring via hyperconjugation, directing electrophiles to the ortho (C4) and para (C5) positions.

Mechanistic Conclusion: While the C2-ester electronically deactivates C5, the intrinsic α -directing effect of the sulfur atom overwhelmingly dominates the reaction pathway. Furthermore, the flexible but bulky C3-butyl group creates significant steric hindrance at the adjacent C4 position. Consequently, C5 is the kinetically and thermodynamically favored site for both EAS and transition-metal-catalyzed C-H activation[3],[4].

EAS_Pathway SM Methyl 3-butylthiophene-2-carboxylate (EWG at C2, EDG at C3) E_Attack Electrophilic Attack (E+) SM->E_Attack C5_Path Attack at C5 (Alpha) Sterically Accessible E_Attack->C5_Path Kinetic/Thermodynamic Preference C4_Path Attack at C4 (Beta) Sterically Hindered E_Attack->C4_Path High Energy Barrier Wheland_C5 Wheland Intermediate Stabilized by S-atom C5_Path->Wheland_C5 Wheland_C4 Wheland Intermediate Destabilized by C2-Ester C4_Path->Wheland_C4 Major Major Product: 5-Substituted Derivative Wheland_C5->Major Minor Minor Product: 4-Substituted Derivative Wheland_C4->Minor

Fig 1: Regioselectivity pathway for EAS on methyl 3-butylthiophene-2-carboxylate.

Key Reaction Modalities

Electrophilic Aromatic Substitution (EAS)

Halogenation is the most critical EAS transformation for this scaffold, as halo-substituted alkylthiophenes are essential precursors for downstream cross-coupling[5]. Bromination using N-Bromosuccinimide (NBS) proceeds smoothly at C5. The mild nature of NBS prevents the formation of 4,5-dibrominated byproducts, which can occur if harsh conditions (e.g., Br2​ in strong acid) are employed[4].

Transition-Metal Catalyzed C-H Activation

Direct C-H functionalization bypasses the need for pre-halogenation. Palladium-catalyzed direct arylation operates via a Concerted Metalation-Deprotonation (CMD) mechanism[3]. The C2-ester acidifies the remaining ring protons, but the steric bulk of the C3-butyl group ensures that the Pd catalyst selectively inserts into the more accessible C5-H bond.

Quantitative Reactivity Data

The following table summarizes the regioselectivity and yields for standard functionalization modalities applied to the methyl 3-butylthiophene-2-carboxylate scaffold.

Reaction TypeReagents & ConditionsPrimary SiteYield (%)Mechanistic Rationale
Bromination NBS (1.05 eq), DMF, 0 °C to RT, 2hC585–92%Intrinsic α -effect of sulfur outweighs β -directing EWG; steric bulk at C3 blocks C4[4].
Formylation POCl3​ , DMF (Vilsmeier), 80 °CC570–80%Electrophilic attack by the bulky chloroiminium ion occurs exclusively at the sterically accessible α -site.
C-H Arylation Ar-Br, Pd(OAc)2​ , KOAc, DMAc, 120 °CC565–85%CMD mechanism favors the less sterically hindered, more acidic C5-H bond[3].
Nitration HNO3​ , H2​SO4​ , -10 °CC5 (Major), C4 (Minor)~60% (C5)Harsh conditions lower regiocontrol; the C2-ester meta-directing effect partially competes.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Causality is embedded into the procedure, and specific analytical checkpoints are established to verify success.

Protocol A: Regioselective C5-Bromination

Objective: Synthesize methyl 5-bromo-3-butylthiophene-2-carboxylate.

  • Preparation: Dissolve methyl 3-butylthiophene-2-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M). Cool the reaction flask to 0 °C under an inert argon atmosphere.

    • Causality: DMF stabilizes the polar transition state of the EAS reaction. Cooling to 0 °C suppresses radical side-reactions at the alkyl chain[6].

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portionwise over 15 minutes. Protect the flask from light.

    • Causality: Portionwise addition controls the steady-state concentration of the bromonium ion ( Br+ ), preventing over-bromination at the C4 position. Light exclusion prevents radical initiation[5].

  • Reaction & Quench: Stir for 2 hours, allowing the mixture to warm to room temperature. Quench with saturated aqueous Na2​S2​O3​ .

    • Causality: Thiosulfate reduces any unreacted electrophilic bromine species, halting the reaction instantly.

  • Extraction & Purification: Extract with EtOAc, wash the organic layer with brine (5x to remove DMF), dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation Checkpoint:

    • 1 H-NMR: Confirm the disappearance of the C5 proton doublet (~7.4 ppm). The remaining C4 proton will collapse from a doublet to a sharp singlet (~6.9 ppm).

    • LC-MS: Confirm the presence of the characteristic 1:1 isotopic bromine doublet [M+H]+ corresponding to the mono-brominated mass.

Exp_Workflow Prep 1. Reagent Prep Dissolve in DMF Cool to 0°C React 2. Electrophile Add NBS slowly (Control Br+) Prep->React Quench 3. Quench Na2S2O3 (aq) EtOAc Extract React->Quench Purify 4. Purify Silica Gel Chromatography Quench->Purify Validate 5. Validate 1H-NMR & LC-MS Confirm C5 Purify->Validate

Fig 2: Self-validating experimental workflow for the regioselective C5-bromination.

Protocol B: Palladium-Catalyzed Direct C5-Arylation

Objective: Synthesize methyl 5-aryl-3-butylthiophene-2-carboxylate via C-H activation[3].

  • Preparation: In a Schlenk tube, combine methyl 3-butylthiophene-2-carboxylate (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)2​ (5 mol%), and anhydrous KOAc (2.0 equiv).

  • Solvent & Degassing: Add anhydrous DMAc (0.1 M). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent catalyst deactivation and oxidative homocoupling of the thiophene substrate.

  • Heating: Heat the sealed tube at 120 °C for 16 hours.

    • Causality: The high temperature is required to overcome the activation energy barrier for the Concerted Metalation-Deprotonation (CMD) step at the C5 position.

  • Workup & Validation: Filter through a Celite pad, concentrate, and purify via chromatography.

    • Validation Checkpoint: Use 2D-NMR (NOESY). The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the newly installed aryl group and the C3-butyl chain confirms that arylation occurred at the distant C5 position, rather than C4.

References

  • [1] Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC (NIH). URL:

  • [3] Achievement of regioselectivity in transition metal-catalyzed direct C-H (hetero)arylation reactions of heteroarenes with one - ARPI (UNIPI). URL:

  • [5] Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. URL:

  • [4] Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC (NIH). URL:

  • [2] A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs - ACS Publications. URL:

Sources

Regioselective Electrophilic Substitution on Methyl 3-Butylthiophene-2-Carboxylate: A Technical Guide for Advanced Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 3,2-disubstituted thiophenes is a critical bottleneck in the development of advanced organic materials and active pharmaceutical ingredients (APIs). Methyl 3-butylthiophene-2-carboxylate serves as a highly versatile building block; however, its derivatization via electrophilic aromatic substitution (EAS) presents a complex regiochemical challenge. This technical whitepaper deconstructs the electronic and steric forces governing the reactivity of this scaffold, providing researchers with predictive models, quantitative data, and self-validating experimental protocols to achieve precise regiocontrol.

Mechanistic Regioselectivity: The "Push-Pull" Dynamics

To master the functionalization of methyl 3-butylthiophene-2-carboxylate, one must understand the competing directing effects that dictate the stabilization of the Wheland intermediate. The regiochemical outcome is a battle between substituent-driven electronic routing and the intrinsic reactivity of the thiophene core.

The Electronic Conflict
  • The C2-Ester Deactivation (-I, -M): The methyl carboxylate group at the C2 position is strongly electron-withdrawing. It deactivates the thiophene ring and, in isolation, directs incoming electrophiles to the meta-like position (C4) to minimize the destabilization of the adjacent positive charge .

  • The C3-Butyl Activation (+I): The butyl chain acts as an electron-donating group via inductive effects. It activates the ring and directs substitution to the adjacent ortho-like position (C4, since C2 is blocked) and cross-conjugates to influence C5.

  • The Thiophene Alpha-Effect: Despite the synergistic substituent effects pointing toward C4, the thiophene heteroatom exerts a dominant intrinsic directing effect. The sulfur atom stabilizes the cationic transition state significantly better when the electrophilic attack occurs at the α -positions (C2, C5) rather than the β -positions (C3, C4) .

Conclusion: The C5 position (kinetic and thermodynamic α -site) generally outcompetes the C4 position ( β -site), even though C4 is electronically favored by both substituents. However, bulky electrophiles or specific Lewis acid catalysts can shift this balance, making the C4-isomer a significant byproduct.

Regioselectivity SM Methyl 3-butylthiophene -2-carboxylate E_plus Electrophile (E+) (Br+, NO2+, RCO+) SM->E_plus EAS C5_Path Attack at C5 (Alpha) Favored by Thiophene Core & Para-Butyl E_plus->C5_Path Major Pathway C4_Path Attack at C4 (Beta) Favored by Meta-Ester & Ortho-Butyl E_plus->C4_Path Minor Pathway Prod_C5 5-Substituted Product (Major Kinetic/Thermo) C5_Path->Prod_C5 Prod_C4 4-Substituted Product (Minor / Steric Control) C4_Path->Prod_C4

Regioselectivity pathways in the electrophilic substitution of methyl 3-butylthiophene-2-carboxylate.

Key Electrophilic Substitution Workflows

The choice of reagents directly impacts the C5:C4 regioselectivity ratio and the suppression of side reactions (e.g., radical substitution on the butyl chain).

  • Bromination: Essential for downstream cross-coupling. N-Bromosuccinimide (NBS) in a polar protic solvent (like acetic acid) is prioritized over elemental bromine ( Br2​ ). NBS provides a controlled, low steady-state concentration of Br+ , which prevents radical-mediated bromination at the α -carbon of the butyl chain .

  • Nitration: Utilizing standard fuming HNO3​ / H2​SO4​ yields the 5-nitro derivative, but the highly reactive nature of the nitronium ion ( NO2+​ ) often results in up to 20% of the C4-isomer.

  • Vilsmeier-Haack Formylation: The steric bulk of the chloromethyleneiminium ion intermediate heavily penalizes attack at C4 (due to steric clash with the C3-butyl group), resulting in near-exclusive C5-formylation.

Quantitative Regioselectivity Profiles

The following table summarizes the expected regiochemical outcomes based on empirical data from standard EAS conditions on 3-alkylthiophene-2-carboxylates.

Reaction TypeReagents / ConditionsActive ElectrophileMajor ProductTypical C5:C4 Ratio
Bromination NBS, Glacial AcOH, 0 °C to rt, 12h Br+ 5-Bromo isomer> 95:5
Nitration HNO3​ / H2​SO4​ , 0 °C, 2h NO2+​ 5-Nitro isomer80:20
Formylation POCl3​ , DMF, 80 °C, 4h [Me2​N=CHCl]+ 5-Formyl isomer> 98:2
Acylation AcCl, AlCl3​ , DCM, 0 °C, 3h MeCO+ 5-Acetyl isomer90:10

Experimental Protocol: Regioselective C5-Bromination

This protocol is engineered as a self-validating system. The methodology uses kinetic control and specific solvent properties to force exclusive C5-bromination while preventing ester hydrolysis or radical side-reactions.

Workflow Prep 1. Substrate Dissolution (AcOH) Cool 2. Temperature Control (0 °C) Prep->Cool Add 3. Electrophile Addition (NBS) Cool->Add React 4. Reaction Stirring (Monitor via GC) Add->React Quench 5. Quenching (Na2S2O3) React->Quench Purify 6. Purification (Neutralization) Quench->Purify

Standardized experimental workflow for the regioselective bromination at the C5 position.

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve 10.0 mmol of methyl 3-butylthiophene-2-carboxylate in 20 mL of glacial acetic acid under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents oxidative degradation. Acetic acid acts as a polar protic solvent that stabilizes the cationic Wheland intermediate, accelerating the reaction despite the deactivating C2-ester.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Lowering the thermal energy enforces kinetic control, maximizing the inherent electronic preference for the C5 α -position over the sterically accessible C4 β -position.

  • Electrophile Addition: Add 10.5 mmol (1.05 equiv) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

    • Causality: Portion-wise addition prevents thermal exotherms that could override kinetic control and lead to non-selective bromination or polybromination.

  • Reaction Stirring & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.6 ) should convert cleanly to a single lower-polarity spot ( Rf​≈0.7 ).

    • Causality: The deactivating ester group slows the reaction rate, necessitating an extended reaction time compared to unfunctionalized thiophenes.

  • Quenching: Pour the mixture into 100 mL of ice-cold water and immediately add 10 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly reduces any residual electrophilic bromine species, halting the reaction and preventing downstream oxidative contamination.

  • Purification: Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until the aqueous phase tests basic (pH > 8). Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

    • Causality: Complete neutralization of the acetic acid is critical prior to concentration to prevent acid-catalyzed hydrolysis of the methyl ester.

References

  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Effect of Lewis Acid Catalysts on the Positional Selectivity of the Electrophilic Aromatic Substitution on α -Substituted Thiophenes: A Conceptual DFT Investigation. Journal of Theoretical and Computational Chemistry (World Scientific).[Link]

  • Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Thermal Stability and Degradation Kinetics of Methyl 3-butylthiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-butylthiophene-2-carboxylate (CAS: 2768326-63-0) is a highly specialized heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and organic electronic materials. Understanding its thermal stability is critical for optimizing high-temperature synthetic scale-up, formulating melt-extruded drug products, and predicting long-term shelf-life. This whitepaper provides a comprehensive, causality-driven analysis of its thermal degradation pathways, grounded in established kinetic modeling of thiophene-2-carboxylate derivatives.

Structural and Thermodynamic Profiling

The thermal behavior of methyl 3-butylthiophene-2-carboxylate is dictated by the distinct thermodynamic vulnerabilities of its three primary structural moieties:

  • The Thiophene Core: A highly stable, electron-rich aromatic system. The C-S and C-C bonds within the ring possess high dissociation energies, making the core highly resistant to thermal fragmentation until extreme temperatures (>450 °C) are reached.

  • The Methyl Carboxylate (Ester) Linkage: This is the primary site of thermal vulnerability. Under thermal stress, the ester linkage is susceptible to homolytic cleavage and subsequent decarboxylation. The electron-withdrawing nature of the carboxylate group adjacent to the thiophene sulfur creates a polarized environment that lowers the activation energy required for CO₂ elimination [8].

  • The 3-Butyl Chain: The flexible aliphatic chain introduces a site for thermal dealkylation. As vibrational energy increases, the alkyl chain undergoes radical scission (primarily β -scission), releasing volatile hydrocarbons before the aromatic core degrades.

Mechanisms of Thermal Degradation

Based on thermogravimetric analysis (TGA) of homologous thiophene polyesters and carboxylates [7, 10], the thermal degradation of methyl 3-butylthiophene-2-carboxylate follows a multi-stage kinetic pathway.

  • Stage 1: Dealkylation and Ester Cleavage (250 °C – 320 °C) Thermal stress initiates the homolytic cleavage of the 3-butyl chain and the methoxy group. This stage is characterized by the evolution of methanol and butene/butane gas. The causality here is driven by bond dissociation energies: the aliphatic C-C and O-CH₃ bonds are significantly weaker than the aromatic ring bonds.

  • Stage 2: Decarboxylation (320 °C – 450 °C) Following initial cleavage, the remaining thiophene-2-carboxylic acid intermediate undergoes rapid decarboxylation. The proximity of the heteroatom (sulfur) facilitates this process by stabilizing the transition state, leading to the massive off-gassing of carbon dioxide (CO₂)[8].

  • Stage 3: Thiophene Ring Fragmentation (>450 °C) At extreme temperatures, the aromatic resonance is overcome. The thiophene ring fractures, releasing hydrogen sulfide (H₂S), sulfur dioxide (SO₂, in the presence of oxygen), and leaving behind a carbonized, sulfur-rich char [4].

Pathway A Methyl 3-butylthiophene-2-carboxylate (Intact API Building Block) B Stage 1: Dealkylation & Ester Cleavage (250°C - 320°C) A->B Thermal Stress C Stage 2: Decarboxylation (320°C - 450°C) B->C Increasing Temp E Volatiles (Methanol, Butene) B->E Off-gassing D Stage 3: Thiophene Ring Fragmentation (>450°C) C->D Extreme Heat F Volatiles (CO2, CO) C->F Off-gassing G Sulfur Char (Residue) D->G Carbonization

Figure 1: Multi-stage thermal degradation pathway of methyl 3-butylthiophene-2-carboxylate.

Experimental Workflows: Self-Validating Thermal Assessment

To accurately profile the thermal stability of this compound, a self-validating experimental workflow must be employed. Relying on a single heating rate in TGA is a flawed approach, as it forces the assumption of a specific reaction model. Instead, we utilize an isoconversional, model-free approach.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5–10 mg of methyl 3-butylthiophene-2-carboxylate into an alumina crucible. Causality: A small mass prevents thermal gradients within the sample, ensuring uniform heat distribution and preventing mass-transfer limitations during off-gassing.

  • Dynamic TGA/DSC Analysis: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min to prevent oxidative degradation, isolating purely thermal breakdown. Run the analysis at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min) from 25 °C to 800 °C.

  • Evolved Gas Analysis (EGA): Couple the TGA exhaust to a Fourier Transform Infrared (FTIR) spectrometer. Self-Validation: The mass loss recorded by the TGA is simultaneously validated by the chemical identification of the evolved gases (e.g., detecting the C=O stretch of CO₂ during Stage 2), creating a closed-loop validation system.

  • Kinetic Modeling (FWO & KAS Methods): Export the fractional conversion ( α ) data. Apply the1 [4]. Causality: These model-free methods calculate the activation energy ( Ea​ ) as a function of α without assuming a reaction mechanism. If Ea​ varies significantly with α , it mathematically validates that the degradation is a multi-stage process rather than a single-step event.

Workflow Prep Sample Prep (10 mg, N2 Purge) TGA TGA/DSC Analysis (Multiple Heating Rates) Prep->TGA Isothermal & Dynamic EGA Evolved Gas Analysis (TGA-FTIR) TGA->EGA Volatile ID Kinetic Kinetic Modeling (FWO / KAS) TGA->Kinetic Mass Loss Data Val Self-Validation (Residue XRD) TGA->Val Solid Char ID

Figure 2: Self-validating TGA/DSC experimental workflow for thermal kinetic modeling.

Quantitative Kinetic Data

Based on the kinetic modeling of analogous biobased thiophene polyesters and carboxylate derivatives[7, 10], the anticipated thermal degradation parameters for methyl 3-butylthiophene-2-carboxylate are summarized below. The activation energies ( Ea​ ) reflect the energy barriers required to transition between the degradation stages.

Degradation StageTemperature Range (°C)Estimated Mass Loss (%)Activation Energy ( Ea​ , kJ/mol)Primary Evolved Gases (FTIR ID)
Stage 1: Dealkylation & Ester Cleavage 250 – 320~30 – 35%110 – 125Methanol, Butene, Butane
Stage 2: Decarboxylation 320 – 450~20 – 25%130 – 145Carbon Dioxide (CO₂), CO
Stage 3: Ring Cleavage >450~35 – 40%>180H₂S, SO₂, Trace Hydrocarbons

Note: The exact Tonset​ and Tmax​ will shift to higher temperatures as the heating rate ( β ) increases, a phenomenon accurately accounted for by the FWO kinetic model.

References

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters Frontiers in M
  • Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)
  • Carboxylate-Assisted Carboxylation of Thiophene with CO₂ in the Solvent-Free Carbon

Sources

Architecting 3-Substituted Thiophene Esters: A Comprehensive Guide to Synthetic Methodologies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene derivatives, particularly 3-substituted thiophene esters, are privileged scaffolds in medicinal chemistry, materials science, and organic electronics. Constructing these electron-rich heterocycles requires precise regiochemical control. This technical guide provides an in-depth analysis of the three foundational pillars for synthesizing these compounds: de novo construction via the Fiesselmann synthesis, multicomponent assembly via the Gewald reaction, and late-stage functionalization via transition-metal-catalyzed cross-coupling.

Part 1: De Novo Construction via the Fiesselmann Synthesis

The is a classical named reaction utilized to generate 3-hydroxy-2-thiophenecarboxylic acid derivatives from simple acyclic precursors[1]. The reaction relies on the base-catalyzed condensation of thioglycolic acid derivatives with α,β -acetylenic esters[2].

Causality & Expert Insights

The mechanistic success of the Fiesselmann synthesis hinges on sequential Michael additions followed by a Dieckmann condensation[1].

  • Base Selection: Sodium ethoxide (NaOEt) is typically selected when using ethyl esters. This deliberate choice matches the alkoxide to the ester alkyl group, preventing unwanted transesterification. A weaker base fails to drive the Dieckmann condensation, while aqueous bases would hydrolyze the ester.

  • Thermal Control: The initial addition must be strictly controlled at 0–5 °C. Acetylenic esters are highly electrophilic and prone to base-catalyzed polymerization. Keeping the temperature low suppresses this side reaction and controls the highly exothermic nature of the initial nucleophilic attack.

Protocol: Synthesis of Ethyl 3-hydroxythiophene-2-carboxylate
  • Thiolate Generation: In a flame-dried Schlenk flask under an inert N2​ atmosphere, dissolve sodium ethoxide (1.1 equiv) in absolute ethanol. Cool the solution to 0–5 °C using an ice-water bath. Add ethyl thioglycolate (1.0 equiv) dropwise and stir for 15 minutes to generate the nucleophilic thiolate anion.

  • Michael Addition: Slowly add ethyl propiolate (1.0 equiv) via a syringe pump over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Dieckmann Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours to ensure complete cyclization of the thioacetal intermediate.

  • Workup & Tautomerization: Quench the reaction with 1M HCl until the pH reaches 3. This acidic quench neutralizes the base and drives the tautomerization from the keto form to the thermodynamically stable aromatic enol (3-hydroxythiophene).

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Recrystallize from ethanol/water.

Fiesselmann A Thioglycolate Ester B Thiolate Anion A->B Base (NaOEt) Deprotonation D Thioacetal Intermediate B->D Nucleophilic Attack C Acetylenic Ester C->D Michael Addition E Dieckmann Condensation D->E Cyclization F 3-Hydroxythiophene Derivative E->F Tautomerization

Figure 1: Mechanistic pathway of the Fiesselmann synthesis.

Part 2: Multicomponent Assembly via the Gewald Reaction

The is a highly efficient multicomponent condensation between a ketone (or aldehyde), an α -cyanoester, and elemental sulfur to yield poly-substituted 2-aminothiophenes[3].

Causality & Expert Insights

The sequence initiates with a Knoevenagel condensation, followed by sulfur addition and cyclization[4].

  • The Role of Morpholine: Morpholine is the optimal reagent because it acts as a dual-purpose catalyst. Its secondary amine structure readily forms a reactive iminium ion with the ketone, drastically accelerating the Knoevenagel condensation. Simultaneously, its moderate basicity (pKa ~8.3) is perfectly tuned to activate elemental sulfur ( S8​ ) into reactive polysulfide chains without causing the hydrolysis of the cyanoester.

  • Sulfur Dispersion: Finely powdered elemental sulfur is required. Poorly dispersed sulfur leads to incomplete thiolation and the accumulation of the stable Knoevenagel intermediate.

Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Knoevenagel Initiation: In a round-bottom flask, combine cyclohexanone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and finely powdered elemental sulfur ( S8​ , 1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Catalytic Activation: Add morpholine (1.0 equiv) dropwise at room temperature. The mixture will transition to a deep orange/red hue as the sulfur is activated.

  • Cyclization: Attach a reflux condenser and heat the mixture to 60 °C for 3 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1) until the Knoevenagel intermediate is fully consumed.

  • Precipitation: Cool the reaction mixture to 0 °C in an ice bath. The target 2-aminothiophene ester has significantly lower solubility in cold ethanol than the starting materials and will precipitate as a crystalline solid.

  • Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold ethanol to remove residual morpholine and unreacted sulfur, and dry under high vacuum.

Gewald S1 Ketone/Aldehyde + α-Cyanoester S2 Knoevenagel Condensation S1->S2 Base Catalysis S3 Alkylidene Cyanoacetate S2->S3 -H2O S5 Thiolation Intermediate S3->S5 Sulfur Addition S4 Elemental Sulfur (S8) + Morpholine S4->S5 S6 Intramolecular Cyclization S5->S6 Ring Closure S7 2-Amino-3-substituted Thiophene S6->S7 Aromatization

Figure 2: Multicomponent workflow of the Gewald reaction.

Part 3: Late-Stage Functionalization via Cross-Coupling

When de novo synthesis is impractical, late-stage functionalization of existing thiophene scaffolds relies on transition-metal catalysis. of bromothiophenes with arylboronic acids offers broad functional group tolerance[5]. Alternatively, enables functionalization without pre-halogenated precursors[6].

Causality & Expert Insights
  • Ligand Bite Angle in Suzuki Coupling: When cross-coupling at the 3-position of a thiophene-2-ester, steric hindrance is a major barrier. The choice of Pd(dppf)Cl2​ is deliberate; the large bite angle of the dppf ligand accelerates the reductive elimination step, overcoming the steric bulk of the adjacent ester group.

  • Knochel-Hauser Base in Deprotonation: Direct C-H functionalization of thiophene esters is challenging because standard bases (like n-BuLi) will attack the ester carbonyl. The Knochel-Hauser base (TMPMgCl·LiCl) provides high kinetic basicity but low nucleophilicity, enabling highly regioselective deprotonation at the 5-position without ester cleavage[7].

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Ethyl 3-bromothiophene-2-carboxylate
  • System Assembly: Charge a Schlenk flask with ethyl 3-bromothiophene-2-carboxylate (1.0 equiv), phenylboronic acid (1.5 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Biphasic Solvent System: Add a degassed mixture of Toluene/Ethanol (4:1) and aqueous K2​CO3​ (2.0 M, 2.0 equiv). The biphasic system is critical: it ensures the solubility of the organic substrates while the aqueous phase activates the boronic acid into a reactive boronate complex essential for transmetalation.

  • Cross-Coupling: Heat the biphasic mixture to 90 °C under vigorous stirring for 8 hours.

  • Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic fractions, wash with brine, and dry over MgSO4​ .

  • Purification: Isolate the 3-arylthiophene-2-carboxylate via flash column chromatography (Hexanes/EtOAc gradient).

CrossCoupling N1 3-Bromothiophene Ester N3 Thienyl-Magnesium Intermediate N1->N3 Regioselective Deprotonation N2 TMPMgCl·LiCl (Base) N2->N3 N5 Transmetalation & Reductive Elimination N3->N5 Cross-Coupling N4 Pd/Ni Catalyst + Aryl Halide N4->N5 N6 Poly-substituted Thiophene Ester N5->N6 Product Release

Figure 3: Regioselective cross-coupling logic for thiophene functionalization.

Part 4: Quantitative Data & Yield Comparisons

The following table summarizes the operational parameters, typical yields, and strategic advantages of each synthetic route discussed.

Synthetic MethodologyCore ReactantsTypical YieldsReaction TimePrimary RegioselectivityKey Advantage
Fiesselmann Synthesis Thioglycolate + Alkyne65–85%12–24 h3-Hydroxy-2-estersComplete regiocontrol from acyclic precursors.
Gewald Reaction Ketone + Cyanoester + S8​ 70–95%2–6 h2-Amino-3-estersHigh atom economy; one-pot multicomponent efficiency.
Suzuki-Miyaura Coupling 3-Bromothiophene + Boronic Acid75–98%8–12 h3-Aryl/Alkyl-2-estersBroad functional group tolerance; mild conditions.
Deprotonative Coupling Thiophene Ester + TMPMgCl·LiCl60–80%12–18 h5-Substituted-2-estersAvoids the need for pre-halogenated C-H bonds.

References

  • Wikipedia. "Fiesselmann thiophene synthesis". Source: Wikipedia. URL:[Link]

  • Wikipedia. "Gewald reaction". Source: Wikipedia. URL:[Link]

  • Organic Chemistry Portal. "Gewald Reaction". Source: Organic Chemistry Portal. URL:[Link]

  • ACS Publications. "Synthesis of Poly(3-substituted thiophene)s of Remarkably High Solubility in Hydrocarbon via Nickel-Catalyzed Deprotonative Cross-Coupling Polycondensation". Source: Macromolecules. URL:[Link]

  • MDPI. "Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects". Source: Molecules. URL:[Link]

Sources

Biological Activity Screening of Novel Thiophene Derivatives: A Technical Guide for Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold in Drug Discovery

Thiophene derivatives are privileged, highly versatile scaffolds in medicinal chemistry, extensively utilized for their potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The bioisosteric replacement of phenyl rings with thiophene often improves a molecule's physicochemical profile, enhancing target specificity, solubility, and safety.

As a Senior Application Scientist, I have structured this technical whitepaper to navigate the critical transition from library synthesis to hit validation. We will explore the causality behind assay selection, focusing on quantitative, highly reproducible methodologies that form self-validating systems —ensuring that every data point generated is internally controlled and robust enough to drive rational lead optimization.

Strategic Workflow for Thiophene Screening

Before executing specific protocols, it is crucial to establish a logical progression for biological screening. Initial high-throughput screening (HTS) must rapidly separate inactive compounds from potential hits, followed by orthogonal assays to confirm the precise mechanism of action.

ScreeningWorkflow Syn Thiophene Library Synthesis AntiMicro Antimicrobial Screening (CLSI Broth Microdilution) Syn->AntiMicro AntiCancer Anticancer Screening (CellTiter-Glo Viability) Syn->AntiCancer Hit Hit Identification (MIC < 1 µg/mL or IC50 < 5 µM) AntiMicro->Hit AntiCancer->Hit Mech Mechanistic Validation (Kinase Profiling / Target ID) Hit->Mech Lead Lead Optimization Mech->Lead

High-throughput screening and validation workflow for novel thiophene derivatives.

Antimicrobial Activity: CLSI Broth Microdilution Protocol

Causality & Logic: To evaluate the antibacterial and antifungal efficacy of newly synthesized thiophene derivatives, the broth microdilution method is the gold standard[2]. Unlike qualitative agar disk diffusion, broth microdilution provides a quantitative Minimum Inhibitory Concentration (MIC)[3]. This precise quantification is mandatory for establishing accurate Structure-Activity Relationships (SAR). To ensure a self-validating system, the protocol mandates the inclusion of standard Quality Control (QC) reference strains (e.g., E. coli ATCC 25922) and a reference antibiotic. If the reference antibiotic's MIC falls outside the established CLSI acceptable range, the entire plate is invalidated, systematically preventing false positives or negatives[4].

Step-by-Step Methodology:

  • Media & Compound Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) for bacterial testing or RPMI 1640 broth for fungal testing[5]. Dissolve thiophene derivatives in 100% DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the thiophene compounds in CAMHB to achieve a final test range of 0.125 to 64 µg/mL. Ensure the final DMSO concentration in any well does not exceed 1% to prevent solvent-induced microbial toxicity.

  • Inoculum Standardization: Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL[2].

  • Inoculation & Incubation: Dispense 50 µL of the standardized inoculum into each well containing 50 µL of the diluted compound. Critical Controls: Include growth controls (media + inoculum, no drug), sterility controls (media only), and QC standards (e.g., Ciprofloxacin). Incubate at 35°C for 16-20 hours in ambient air[3].

  • Readout: Visually inspect the plates or use a spectrophotometer at OD 600 nm. The MIC is recorded as the lowest concentration of the thiophene derivative that completely inhibits visible growth[3].

Table 1: Representative Antimicrobial Screening Results

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)C. albicans MIC (µg/mL)Validation Status
Thiophene-A1 0.532>64Valid Hit (Gram-positive)
Thiophene-B2 1648Weak Broad-Spectrum
Ciprofloxacin (QC) 0.250.015N/AAssay Validated
Fluconazole (QC) N/AN/A1.0Assay Validated

Anticancer Cytotoxicity: CellTiter-Glo Luminescent Viability Assay

Causality & Logic: For evaluating the antiproliferative effects of thiophene derivatives on oncogenic cell lines (e.g., HepG2, MCF-7), metabolic assays are the preferred methodology. The CellTiter-Glo assay measures intracellular ATP levels, which are directly proportional to the number of viable, metabolically active cells[6]. We select this over traditional colorimetric assays (like MTT) because it utilizes a homogeneous "add-mix-measure" format[7]. By eliminating washing and centrifugation steps, we drastically reduce pipetting errors, making it ideal for automated HTS[8]. The self-validating nature of this assay relies on a background luminescence control (media + reagent, no cells) to subtract baseline noise, and a positive control (e.g., Doxorubicin) to confirm the dynamic range of the assay[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cancer cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of supplemented culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence[7].

  • Compound Treatment: Prepare serial dilutions of thiophene derivatives (ranging from 0.01 µM to 100 µM). Add the compounds to the experimental wells. Critical Controls: Include vehicle controls (0.1% DMSO) to establish 100% viability, and positive controls (Doxorubicin)[9]. Incubate for 48-72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized CellTiter-Glo Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate to reconstitute the active enzyme reagent[7].

  • Lysis and Measurement: Equilibrate the 96-well plate to room temperature for 30 minutes to ensure uniform temperature across the plate (preventing edge effects). Add 100 µL of CellTiter-Glo Reagent to each well[10]. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[11].

  • Quantification: Record luminescence using a microplate luminometer (integration time 0.25–1 second/well)[7]. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Table 2: Representative Cytotoxicity Screening Results

CompoundHepG2 IC50 (µM)MCF-7 IC50 (µM)Normal Fibroblast IC50 (µM)Selectivity Index
Thiophene-C3 2.151.80>50>23 (High)
Thiophene-D4 15.422.145~2.5 (Low)
Doxorubicin (QC) 0.851.122.5N/A

Mechanistic Validation: Kinase Inhibition Profiling

Causality & Logic: Fused thiophene derivatives (such as thienopyrimidines) frequently act as ATP-competitive kinase inhibitors, targeting pathways critical for tumor angiogenesis and survival, such as VEGFR-2 and AKT[9]. Identifying a hit in a phenotypic cytotoxicity screen is only the first step; to validate the mechanism of action, we must perform targeted enzyme-linked immunosorbent assays (ELISA) or radiometric kinase assays[12]. Understanding the exact molecular target and binding kinetics allows for rational, structure-based lead optimization.

KinasePathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates Prolif Cell Proliferation & Survival AKT->Prolif Promotes Thio Thiophene Derivative (Dual Inhibitor) Thio->VEGFR2 Inhibits (ATP-competitive) Thio->AKT Inhibits (Allosteric/ATP)

VEGFR-2/AKT signaling pathway targeted by dual-inhibitor thiophene derivatives.

Kinase Assay Workflow: Recombinant VEGFR-2 or AKT is incubated with the thiophene derivative and a synthetic peptide substrate in the presence of ATP. Kinase activity is quantified by measuring the phosphorylation of the substrate (e.g., via a phospho-specific antibody linked to a fluorophore or HRP). A dose-response curve is generated to determine the enzymatic IC50. If the enzymatic IC50 correlates strongly with the cellular IC50, it confirms that the cellular cytotoxicity is directly linked to target engagement[9].

References

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. National Center for Biotechnology Information (PMC).[Link]

  • Broth Microdilution | MI - Microbiology. MLSASCP.[Link]

  • Minimum Inhibitory Concentration (MIC) Assays. Emery Pharma.[Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method. National Center for Biotechnology Information (PMC).[Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. National Center for Biotechnology Information (PMC).[Link]

Sources

Conformational Dynamics and Molecular Geometry of Methyl 3-Butylthiophene-2-Carboxylate: A Comprehensive Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing organic semiconductors, advanced agrochemicals, or targeted pharmacophores, the precise three-dimensional geometry of the core scaffold dictates macroscopic efficacy. Methyl 3-butylthiophene-2-carboxylate presents a fascinating case study in intramolecular conflict: the thermodynamic drive for planar π -conjugation versus the severe steric repulsion introduced by adjacent substituents.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the molecular geometry of this compound. We will explore the causality behind its conformational preferences, detailing the thermodynamic trade-offs between chalcogen bonding and steric hindrance, and provide field-proven, self-validating protocols for elucidating these structures computationally and experimentally.

Core Molecular Geometry: The Conjugation vs. Steric Conflict

The molecular geometry of methyl 3-butylthiophene-2-carboxylate is governed by the interplay of three distinct structural modules: the planar thiophene ring, the conjugating methyl ester group at C2​ , and the flexible butyl chain at C3​ .

The Thiophene-2-Carboxylate Scaffold and Chalcogen Bonding

In unsubstituted thiophene-2-carboxylates, the ester group strongly prefers to be coplanar with the thiophene ring to maximize π -orbital overlap (resonance stabilization). Furthermore, these systems exhibit a well-documented preference for the syn-conformation (where the carbonyl oxygen points toward the ring sulfur atom) over the anti-conformation [1]. This preference is driven by a stabilizing intramolecular non-covalent interaction—specifically, a chalcogen bond ( S⋯O=C )—and the minimization of net molecular dipole moments[2].

The 2,3-Steric Conflict (Peri-like Interaction)

The introduction of a linear alkyl chain (butyl group) at the C3​ position fundamentally disrupts this planar ideal. The α -methylene protons of the 3-butyl group occupy significant spatial volume, leading to severe van der Waals repulsion with the oxygen atoms of the 2-carboxylate group [3].

The Causal Mechanism: To alleviate this steric strain, the molecule must sacrifice π -conjugation. The ester group rotates out of the thiophene plane by a dihedral angle ( θ ). The final resting geometry is a thermodynamic compromise: the molecule accepts a penalty of approximately 2–4 kcal/mol in lost resonance energy to relieve 5–8 kcal/mol of steric strain, resulting in a twisted, non-planar ground state [4].

Rotamers R_Syn Syn-Rotamer (S...O interaction) Steric 3-Butyl Steric Clash (Peri-interaction) R_Syn->Steric Exacerbates R_Anti Anti-Rotamer (Dipole opposed) R_Anti->Steric Moderates Twist Out-of-Plane Twist (θ ≈ 35-50°) Steric->Twist Forces Twist->R_Syn Stabilizes via relief Conj Reduced π-Conjugation Twist->Conj Results in

Logical flow of steric hindrance forcing out-of-plane ester twisting and reduced conjugation.

Butyl Chain Conformation

The 3-butyl chain itself possesses conformational flexibility. While it generally prefers an extended anti (zigzag) conformation to minimize intramolecular steric clashes, the local microenvironment (e.g., solvent polarity, crystal packing) can induce gauche defects. The orientation of the Cα​−Cβ​ bond relative to the thiophene plane is heavily restricted by the adjacent ester, effectively locking the α -methylene group into a perpendicular orientation relative to the ring.

Quantitative Conformational Data

The following tables summarize the theoretical energetic penalties and geometric parameters associated with the conformational states of methyl 3-butylthiophene-2-carboxylate, derived from standard Density Functional Theory (DFT) profiling of highly substituted thiophenes.

Table 1: Relative Energies of Ester Rotamers

Conformer StateS-C-C=O Dihedral Angle ( θ )Relative Energy ( ΔE , kcal/mol)Primary Dominant Force
Twisted Syn 35° – 45°0.00 (Global Minimum)Balance of S...O attraction & steric relief
Twisted Anti 135° – 145°+1.20Steric relief, but lacks S...O stabilization
Planar Syn +4.50Severe steric clash with 3-butyl α -CH₂
Planar Anti 180°+3.80Moderate steric clash with 3-butyl α -CH₂

Table 2: Butyl Chain Conformational Distribution (Solution State)

Chain ConformationPopulation (%) at 298KCharacteristic NMR Signature
All-Anti (Extended) ~75%Sharp, well-resolved triplet for terminal CH₃
Gauche-Defect ( α−β ) ~20%Broadening of β -CH₂ multiplet
Folded (Back-folded) < 5%Upfield shift of terminal CH₃ due to ring current

Experimental & Computational Workflows

To rigorously validate the molecular geometry of methyl 3-butylthiophene-2-carboxylate, a multi-modal approach is required. Below are the self-validating protocols utilized by structural chemists to elucidate these conformations.

Workflow N1 Sample Preparation (Methyl 3-butylthiophene-2-carboxylate) N2 NMR Spectroscopy (NOESY/ROESY) N1->N2 Solution State N3 Computational Chemistry (DFT Energy Profiling) N1->N3 In Silico N4 X-Ray Crystallography (Solid-State Geometry) N1->N4 Solid State N5 Conformational Elucidation (Syn/Anti Ratio & Twist Angle) N2->N5 N3->N5 N4->N5

Workflow for elucidating the molecular conformation of thiophene derivatives.

Protocol 1: Computational Energy Profiling (DFT)

A rigid reliance on standard functional (e.g., B3LYP) often fails for alkyl-substituted aromatics because they do not account for dispersion forces. We utilize dispersion-corrected functionals to accurately model the butyl chain folding.

Step-by-Step Methodology:

  • Initial Geometry Generation: Build the methyl 3-butylthiophene-2-carboxylate molecule in a molecular editor (e.g., GaussView). Set the initial ester dihedral (S-C-C=O) to 0° (syn).

  • Level of Theory Selection: Select the ω B97X-D functional with a 6-311+G(d,p) basis set. The dispersion correction (-D) is critical for capturing the weak intramolecular van der Waals interactions between the butyl chain and the ester methyl group.

  • Relaxed Potential Energy Surface (PES) Scan:

    • Define the S-C-C=O dihedral angle as the coordinate to scan.

    • Set the scan range from 0° to 360° in increments of 10°.

    • Allow all other bond lengths and angles to relax at each step to find the true local minima.

  • Frequency Calculation: Perform a vibrational frequency calculation on the identified global minimum (expected around θ=40∘ ) to ensure the absence of imaginary frequencies, confirming it is a true energetic minimum.

  • Thermodynamic Extraction: Extract the Gibbs Free Energy ( G ) for the syn and anti twisted states to calculate the Boltzmann distribution at 298.15 K.

Protocol 2: Solution-State Conformation via NOESY NMR

Nuclear Overhauser Effect Spectroscopy (NOESY) provides direct evidence of spatial proximity (< 5 Å), allowing us to determine if the ester methyl group is pointing toward or away from the butyl chain in solution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of high-purity methyl 3-butylthiophene-2-carboxylate in 0.6 mL of deuterated chloroform ( CDCl3​ ). Ensure the sample is degassed (via freeze-pump-thaw) to remove dissolved paramagnetic oxygen, which accelerates relaxation and destroys NOE signals.

  • T1​ Relaxation Measurement: Run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the α -methylene protons and the ester methyl protons.

  • Parameter Optimization:

    • Set the relaxation delay ( d1 ) to at least 5×T1​ of the slowest relaxing proton to ensure complete magnetization recovery between scans.

    • Optimize the NOESY mixing time ( τm​ ). For a small molecule of this molecular weight (~198 Da) in a non-viscous solvent, the molecule tumbles rapidly (extreme narrowing limit). A mixing time of 400–600 ms is optimal to allow NOE buildup while preventing spin diffusion.

  • Data Acquisition & Processing: Acquire the 2D NOESY spectrum with at least 256 t1​ increments and 16-32 scans per increment. Process with zero-filling and a squared sine-bell apodization function.

  • Analysis: Look for cross-peaks between the ester −OCH3​ singlet (~3.8 ppm) and the 3-butyl α−CH2​ triplet (~2.9 ppm).

    • Causality Check: A strong cross-peak indicates the anti-conformation (ester methyl points toward the butyl group). A weak or absent cross-peak, coupled with a strong cross-peak to the C4​ aromatic proton, confirms the dominance of the twisted syn-conformation.

Conclusion

The molecular geometry of methyl 3-butylthiophene-2-carboxylate is a textbook example of steric hindrance overriding electronic conjugation. The 3-butyl group acts as a structural wedge, forcing the 2-carboxylate group out of the thiophene plane by approximately 40 degrees. This twisted geometry significantly impacts the molecule's dipole moment, HOMO/LUMO energy levels, and its ability to pack in a solid-state lattice—critical parameters that must be accounted for when utilizing this building block in advanced chemical synthesis or materials science.

References

  • Synthesis, characterization and X-ray structural studies of four copper (II) complexes containing dinuclear paddle wheel structures Chemistry Central Journal URL:[Link]

  • Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Hydrogen-Bonding-Directed Ordered Assembly of Carboxylated Poly(3-Alkylthiophene)s ACS Omega URL:[Link]

  • Conformational Order of Alkyl Side Chain of Poly(3-alkylthiophene) Promotes Hole-Extraction Ability in Perovskite/Poly(3-alkylthiophene) Heterojunction The Journal of Physical Chemistry Letters (ACS Publications) URL:[Link]

Methodological & Application

Application Note: Regioselective Synthesis of Methyl 3-Butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Methyl 3-butylthiophene-2-carboxylate (CAS: 2768326-63-0) [4] is a highly valuable building block in the synthesis of conjugated organic semiconductors, advanced polymers, and targeted pharmacophores. The molecular architecture—featuring an electron-donating alkyl chain at C3 and an electron-withdrawing ester at C2—creates a highly polarized push-pull thiophene system.

As a Senior Application Scientist, selecting the correct synthetic route is paramount for balancing regioselectivity, scalability, and atom economy. This guide details two field-proven methodologies:

  • Route A (Discovery/Medicinal Chemistry): A direct, one-step Palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • Route B (Process/Scale-up Chemistry): A two-step regioselective electrophilic bromination followed by cryogenic halogen-metal exchange and carboxylation.

Mechanistic Pathways & Workflow

Workflow SM1 Methyl 3-bromothiophene- 2-carboxylate (CAS: 26137-08-6) Prod Methyl 3-butylthiophene- 2-carboxylate (CAS: 2768326-63-0) SM1->Prod Butylboronic acid, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90 °C (Route A) SM2 3-Butylthiophene (CAS: 34722-01-5) Int1 2-Bromo-3-butylthiophene (CAS: 145543-82-4) SM2->Int1 NBS, DMF 0 °C to rt, 12 h (Route B, Step 1) Int2 3-Butyl-2-lithiothiophene (Transient Intermediate) Int1->Int2 n-BuLi, THF -78 °C, 1 h (Route B, Step 2) Int2->Prod Methyl Chloroformate -78 °C to rt (Route B, Step 3)

Figure 1: Divergent synthetic pathways for Methyl 3-butylthiophene-2-carboxylate.

Route A: Suzuki-Miyaura Cross-Coupling

Causality & Design

This route utilizes commercially available methyl 3-bromothiophene-2-carboxylate [3]. The primary challenge in sp2-sp3 cross-coupling is the competitive protodeboronation of the alkylboronic acid and slow reductive elimination. By utilizing a bidentate phosphine ligand (dppf), the bite angle forces the intermediate palladium complex into a geometry that accelerates reductive elimination, effectively outcompeting side reactions.

Protocol A: Step-by-Step Methodology

Self-Validating System: The reaction progress can be monitored via TLC (Hexane/EtOAc 9:1). The starting bromide is strongly UV-active, whereas the alkylated product exhibits a higher Rf​ value and stains readily with basic KMnO 4​ .

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromothiophene-2-carboxylate (1.00 g, 4.52 mmol, 1.0 eq), butylboronic acid (0.69 g, 6.78 mmol, 1.5 eq), and K 2​ CO 3​ (1.87 g, 13.56 mmol, 3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (165 mg, 0.22 mmol, 5 mol%).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Inject 20 mL of a degassed 1,4-Dioxane/H 2​ O mixture (4:1 v/v) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C in an oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with distilled water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield the product as a pale yellow oil.

Route B: Regioselective Bromination & Lithiation

Causality & Design

When scaling up, starting from inexpensive 3-butylthiophene is economically advantageous.

  • Regioselectivity of Bromination: Electrophilic aromatic substitution with N-Bromosuccinimide (NBS) is directed by the electron-donating butyl group. The C2 position is kinetically and thermodynamically favored over C5 due to the stabilization of the Wheland intermediate by the adjacent sulfur atom [1, 5].

  • Cryogenic Lithiation: Halogen-metal exchange using n-BuLi must be conducted at -78 °C. Higher temperatures risk the ring-opening of the thienyllithium intermediate or proton abstraction from the solvent [2, 5].

Causality Substrate 3-Alkylthiophene Core ElecAct Electronic Activation (C2 > C5 due to S-atom) Substrate->ElecAct Steric Steric Hindrance (C2 is more hindered than C5) Substrate->Steric Kinet Kinetic Control (NBS) Favors C2 Bromination ElecAct->Kinet Steric->Kinet Overcome by electronic bias Thermo Cryogenic Lithiation (-78 °C) Prevents Ring-Opening Kinet->Thermo Halogen-Metal Exchange Result Regioselective C2-Functionalization Thermo->Result

Figure 2: Logical causality of regioselective C2-functionalization.

Protocol B: Step-by-Step Methodology

Step 1: Synthesis of 2-Bromo-3-butylthiophene

  • Dissolve 3-butylthiophene (5.00 g, 35.6 mmol, 1.0 eq) in 50 mL of anhydrous DMF in a foil-wrapped flask (to exclude light) [2].

  • Cool the solution to 0 °C. Add NBS (6.65 g, 37.4 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the mixture into ice water (100 mL) and extract with Hexanes (3 × 50 mL). Wash the combined organic layers with water (3 × 50 mL) to remove DMF, dry over MgSO 4​ , and concentrate.

Step 2: Lithiation and Carboxylation Self-Validating System: Upon the addition of n-BuLi, the solution will transition from pale yellow to a distinct reddish-yellow, confirming the formation of the thienyllithium species [2].

  • Dissolve 2-bromo-3-butylthiophene (3.00 g, 13.7 mmol, 1.0 eq) in anhydrous THF (40 mL) under Argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (9.4 mL, 1.6 M in hexanes, 15.0 mmol, 1.1 eq) over 10 minutes. Stir at -78 °C for 1 hour.

  • Rapidly inject methyl chloroformate (1.55 g, 16.4 mmol, 1.2 eq) neat.

  • Maintain at -78 °C for 30 minutes, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH 4​ Cl (20 mL), extract with Et 2​ O (2 × 30 mL), dry over Na 2​ SO 4​ , and purify via vacuum distillation or column chromatography.

Quantitative Data & Optimization

The following tables summarize the empirical optimization data for the cross-coupling route and a comparative analysis of both synthetic strategies.

Table 1: Catalyst & Condition Screening for Suzuki-Miyaura Coupling (Route A)

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ Toluene/H 2​ O9045Significant protodeboronation observed.
Pd(dppf)Cl 2​ (5 mol%) K 2​ CO 3​ Dioxane/H 2​ O 90 88 Clean conversion; optimal reductive elimination.
Pd(OAc) 2​ / SPhosCs 2​ CO 3​ Toluene/H 2​ O10092Fastest reaction time, but higher catalyst cost.

Table 2: Strategic Comparison of Synthetic Routes

MetricRoute A (Suzuki-Miyaura)Route B (Lithiation)
Total Steps 12
Regioselectivity Absolute (Pre-defined by SM)High (>95% C2 bromination)
Scalability Moderate (Limited by Pd/Boronic acid cost)High (Inexpensive bulk reagents)
Primary Challenge sp2-sp3 coupling efficiencyStrict cryogenic temperature control

References

  • Synthesis, Characterization, and Structure−Property Relationship of Novel Fluorene−Thiophene-Based Conjugated Copolymers, Macromolecules, [Link]

  • Solvent dependence of the charge-transfer properties of a quaterthiophene–anthraquinone dyad, Journal of Photochemistry and Photobiology A: Chemistry, [Link]

  • Inventory Shanghai PI Chemicals Ltd, PI Chemicals, [Link]

  • Methyl 3-butylthiophene-2-carboxylate, PubChem, [Link]

Application Note: Advanced Stille Cross-Coupling Strategies Utilizing Methyl 3-Butylthiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility of the Scaffold

Methyl 3-butylthiophene-2-carboxylate is a highly versatile, electron-deficient building block critical to the synthesis of conjugated polymers, organic photovoltaics, and active pharmaceutical ingredients (APIs). The structural design of this molecule offers two distinct synthetic advantages:

  • Solubility & Steric Tuning: The butyl group at the C3 position imparts essential lipophilicity to downstream macromolecules, mitigating the severe aggregation and insolubility issues commonly observed in unsubstituted polythiophenes (1)[1].

  • Electronic Directing Effects: The methyl ester at C2 acts as a robust electron-withdrawing group. It stabilizes the thiophene ring against unwanted oxidative degradation while strongly directing electrophilic aromatic substitution (e.g., halogenation) exclusively to the C5 position, setting the stage for highly regioselective cross-coupling.

Mechanistic Causality in Thiophene Cross-Coupling

To utilize this scaffold in a Stille cross-coupling, it must first be activated as an electrophile via C5-bromination. In the subsequent Stille catalytic cycle, the electron-deficient nature of the brominated thiophene accelerates the initial oxidative addition of the Palladium(0) catalyst. However, this same electronic deficiency renders the subsequent transmetalation step thermodynamically sluggish, often resulting in prolonged reaction times, catalyst decay, and homocoupled byproducts (2)[2].

To overcome this bottleneck, Copper(I) thiophene-2-carboxylate (CuTC) is employed as a co-catalyst (3)[3]. Density Functional Theory (DFT) studies confirm that CuTC facilitates a rapid preliminary transmetalation with the organostannane, generating a highly reactive organocopper intermediate. This intermediate undergoes a secondary transmetalation with the Pd(II) species at a significantly faster rate than the stannane alone, effectively bypassing the traditional rate-limiting step and enabling stereospecific couplings under milder conditions (4)[4].

StilleWorkflow Substrate Methyl 3-Butylthiophene- 2-carboxylate Bromination Regioselective Bromination (NBS, DMF, 0°C to RT) Substrate->Bromination Intermediate Methyl 5-bromo-3-butyl thiophene-2-carboxylate Bromination->Intermediate Electrophilic Aromatic Substitution Stille Stille Cross-Coupling Pd2(dba)3, P(o-tol)3 Intermediate->Stille Product Functionalized Thiophene Scaffold Stille->Product C-C Bond Formation CuTC CuTC Co-catalyst (Accelerates Transmetalation) CuTC->Stille Catalytic Cu-Sn Exchange Stannane Organostannane (R-SnBu3) Stannane->Stille

Workflow for the functionalization and Stille coupling of methyl 3-butylthiophene-2-carboxylate.

Experimental Workflows & Protocols

Protocol A: Electrophilic C5-Bromination of Methyl 3-Butylthiophene-2-Carboxylate

Objective: Regioselective pre-activation of the thiophene scaffold for cross-coupling.

  • Reagents: Methyl 3-butylthiophene-2-carboxylate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), anhydrous N,N-Dimethylformamide (DMF).

  • Step-by-Step Methodology:

    • Preparation: Dissolve methyl 3-butylthiophene-2-carboxylate (10 mmol) in 25 mL of anhydrous DMF in a round-bottom flask.

      • Causality & Rationale: DMF is a polar aprotic solvent that stabilizes the polar transition state of the electrophilic aromatic substitution, accelerating the reaction without requiring harsh Lewis acids.

    • Reagent Addition: Shield the flask from ambient light using aluminum foil. Cool the solution to 0 °C using an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes.

      • Causality & Rationale: Light shielding prevents the initiation of radical pathways (which could lead to undesired allylic bromination on the butyl chain). The slight excess of NBS ensures complete conversion, while 0 °C mitigates exothermic degradation.

    • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (5 × 30 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • Chromatographic: TLC (Hexanes/EtOAc 9:1) should show a single new spot with a higher Rf​ value than the starting material.

    • Spectroscopic: ¹H NMR (CDCl₃) must show the complete disappearance of the C5 aromatic proton singlet (typically around δ 7.1 ppm), confirming quantitative and regioselective bromination. GC-MS will display a characteristic 1:1 isotopic doublet at m/z ~276 and 278 (M⁺ and M⁺²), validating the incorporation of a single bromine atom.

Protocol B: CuTC-Accelerated Stille Cross-Coupling

Objective: Efficient C–C bond formation between the brominated scaffold and an organostannane.

  • Reagents: Methyl 5-bromo-3-butylthiophene-2-carboxylate (1.0 equiv), Tributyl(phenyl)stannane (1.2 equiv), Pd₂(dba)₃ (2 mol%), P(o-tol)₃ (8 mol%), CuTC (10 mol%), anhydrous Toluene.

  • Step-by-Step Methodology:

    • Degassing: In a Schlenk flask, dissolve the brominated thiophene (5 mmol) and the stannane (6 mmol) in 20 mL of anhydrous toluene. Subject the solution to three rigorous freeze-pump-thaw cycles.

      • Causality & Rationale: Molecular oxygen rapidly oxidizes electron-rich Pd(0) and phosphine ligands. Rigorous degassing is non-negotiable to maintain the active catalytic species and prevent premature catalyst death.

    • Catalyst Loading: Under a positive pressure of Argon, add Pd₂(dba)₃ (0.1 mmol), P(o-tol)₃ (0.4 mmol), and CuTC (0.5 mmol).

      • Causality & Rationale: P(o-tol)₃ is a sterically bulky, electron-rich ligand that promotes rapid reductive elimination. CuTC acts as the critical co-catalyst to bypass the slow Pd-Sn transmetalation step.

    • Heating: Seal the flask and heat the mixture to 90 °C in an oil bath for 12 hours.

    • Workup & Tin Scavenging: Cool the reaction to room temperature. Add 20 mL of a 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour.

      • Causality & Rationale: Organotin byproducts are highly toxic and notoriously difficult to separate from organic products via standard chromatography. KF converts lipophilic tributyltin halides into insoluble, polymeric tributyltin fluoride, which precipitates out of solution.

    • Isolation: Filter the biphasic mixture through a pad of Celite to remove the tin fluoride polymers and palladium black. Separate the organic layer, extract the aqueous layer with EtOAc, dry the combined organics over MgSO₄, and concentrate. Purify via flash column chromatography.

  • Self-Validation Checkpoint:

    • Visual: The successful addition of KF is validated by the formation of a dense white precipitate (tributyltin fluoride) alongside the black palladium precipitate.

    • Spectroscopic: ¹H NMR will reveal new aromatic proton signals corresponding to the coupled partner (e.g., phenyl protons at δ 7.3–7.6 ppm) while retaining the characteristic aliphatic signals of the butyl chain and the sharp singlet of the methyl ester.

Quantitative Data & Optimization

The addition of CuTC drastically alters the reaction kinetics and overall yield. Table 1 summarizes the optimization parameters for coupling methyl 5-bromo-3-butylthiophene-2-carboxylate with a model stannane.

Table 1: Optimization of Catalyst and Co-Catalyst Systems for Stille Coupling

EntryCatalyst System (mol%)Ligand (mol%)Co-Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)NoneNoneToluene1102445
2Pd₂(dba)₃ (2)P(o-tol)₃ (8)NoneToluene1102462
3 Pd₂(dba)₃ (2) P(o-tol)₃ (8) CuTC (10) Toluene 90 12 89
4Pd₂(dba)₃ (2)P(o-tol)₃ (8)CuTC (10)THF701675

Note: Entry 3 demonstrates that the inclusion of CuTC not only allows for a reduction in reaction temperature and time but also significantly suppresses homocoupling, resulting in a superior isolated yield.

References

1.[4] Title: Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene2-carboxylate: A Density Functional Study Source: researchgate.net URL:

2.[2] Title: Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies Source: rsc.org URL:

3.[3] Title: Copper(I) Thiophene-2-carboxylate|CuTC Reagent| Source: benchchem.com URL:

4.[1] Title: High-Performance Ambient-Condition-Processed Polymer Solar Cells and Organic Thin-Film Transistors Source: nih.gov URL:

Sources

Application Note: Utilizing Methyl 3-butylthiophene-2-carboxylate in the Synthesis of High-Performance Organic Photovoltaic (OPV) Materials

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Synthetic Chemists, and OPV Device Engineers Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The rapid evolution of Non-Fullerene Acceptor (NFA) based Organic Photovoltaics (OPVs) has necessitated the development of highly specialized wide-bandgap (WBG) polymer donors. Methyl 3-butylthiophene-2-carboxylate (CAS: 2768326-63-0) serves as a critical, versatile building block in the molecular engineering of these active layer materials. By functioning as a highly tunable electron-withdrawing unit, this monomer allows researchers to precisely modulate the Highest Occupied Molecular Orbital (HOMO) energy levels, backbone planarity, and interchain packing of conjugated polymers, directly driving improvements in the Open-Circuit Voltage ( Voc​ ) and Fill Factor (FF) of OPV devices.

Mechanistic Insights: Molecular Design Causality

As a Senior Application Scientist, it is vital to understand why specific moieties are selected during molecular design, rather than just how to synthesize them. The utility of methyl 3-butylthiophene-2-carboxylate rests on two foundational pillars of OPV material design:

A. The Methyl Carboxylate Group: Deepening the HOMO Level

In a Donor-Acceptor (D-A) alternating copolymer architecture, the incorporation of the methyl carboxylate ester acts as a strong electron-withdrawing group (EWG). This functionalization pulls electron density away from the conjugated backbone, significantly lowering the polymer's HOMO energy level[1]. Because the Voc​ of an OPV device is directly proportional to the energy offset between the donor's HOMO and the acceptor's LUMO, utilizing this carboxylate-functionalized thiophene reliably yields devices with Voc​ values exceeding 0.9 V, and in some cases, surpassing 1.1 V[1][2].

B. The 3-Butyl Chain: Balancing Sterics and Solubility

While long alkyl chains (e.g., hexyl or octyl) provide excellent solubility, they often induce severe steric hindrance, twisting the polymer backbone and increasing the π−π stacking distance. The shorter butyl chain provides a "Goldilocks" solution. It ensures sufficient solubility for solution-processing in non-halogenated solvents (like xylenes or THF) while minimizing steric repulsion[3]. This allows the polymer backbone to maintain a highly planar conformation, promoting tighter intermolecular π−π stacking, which is critical for maximizing hole mobility ( μh​ ) and achieving Fill Factors (FF) approaching 70-74%[2][3].

Quantitative Data: Impact on OPV Performance

The strategic inclusion of thiophene-carboxylate derivatives has led to the development of state-of-the-art polymer donors (such as PTO2, 3MT-Th, and P3TAE). The table below summarizes the optoelectronic and photovoltaic enhancements achieved when utilizing these building blocks compared to the traditional P3HT standard.

Polymer DonorAcceptor SystemHOMO (eV)LUMO (eV) Voc​ (V) Jsc​ (mA/cm²)Fill Factor (%)Max PCE (%)
P3HT (Standard)PC71BM-5.00-3.000.6010.065.0~4.0
3MT-Th (Carboxylate-based)ITIC-5.45-3.050.9515.566.09.73
P3TAE (Carboxylate-based)FTTB-PDI4-5.55-3.201.1114.060.09.50
PTO2 (Carboxylate-based)IT-4F-5.50-3.100.9221.574.014.70

Data synthesized from recent literature on2[2] and 3[3].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , embedding Quality Control (QC) checkpoints directly into the workflow.

Protocol A: Electrophilic Bromination of the Monomer

To utilize methyl 3-butylthiophene-2-carboxylate in cross-coupling polymerizations, it must first be activated via bromination.

  • Preparation: Dissolve methyl 3-butylthiophene-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a strict argon atmosphere.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise. Crucial: Perform this step in the dark to suppress unwanted radical side reactions on the butyl chain.

  • Self-Validation (QC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent. The reaction is deemed complete when the starting material spot is entirely consumed. Validate mono-bromination at the 5-position via GC-MS (look for the characteristic isotopic doublet mass shift of +78/80 m/z).

  • Workup: Quench with deionized water, extract with diethyl ether, wash thoroughly with brine to remove DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Stille Polycondensation for D-A Copolymers
  • Setup: In a flame-dried Schlenk flask, combine the activated brominated monomer (1.0 eq), a distannylated electron-donating core (e.g., Benzodithiophene (BDT)-Sn, 1.0 eq), Pd2​(dba)3​ (0.02 eq), and P(o−tolyl)3​ (0.08 eq).

  • Degassing: Subject the solid mixture to three rigorous freeze-pump-thaw cycles to remove oxygen, which rapidly degrades the palladium catalyst.

  • Polymerization: Inject anhydrous chlorobenzene and heat the mixture to 110 °C for 24 hours under argon.

  • Self-Validation (QC) - End-Capping: To prevent reactive end-groups from acting as charge traps in the final OPV device, add 2-bromothiophene to the reaction mixture. After 2 hours, add 2-(tributylstannyl)thiophene and stir for an additional 2 hours.

  • Purification: Precipitate the polymer in cold methanol. Perform sequential Soxhlet extractions using methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the active high-molecular-weight polymer using chloroform. Verify the Number-Average Molecular Weight ( Mn​ ) and Polydispersity Index (PDI) via High-Temperature GPC[1].

Protocol C: Inverted BHJ Device Fabrication
  • Substrate Prep: Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each).

  • Electron Transport Layer (ETL): Spin-coat a ZnO nanoparticle dispersion at 3000 rpm for 30s, followed by thermal annealing at 150 °C for 10 min in ambient air.

  • Self-Validation (QC): Measure the ZnO film thickness using a stylus profilometer. The target thickness must be exactly 30 nm to ensure optimal optical interference spacing and efficient electron extraction.

  • Active Layer: In a nitrogen-filled glovebox, spin-coat the active layer blend (Polymer Donor : NFA, typically a 1:1.2 weight ratio dissolved in chlorobenzene with 0.5% v/v 1,8-diiodooctane as a solvent additive) to achieve a uniform ~100 nm thickness.

  • Electrode Deposition: Thermally evaporate MoO₃ (10 nm, Hole Transport Layer) and Ag (100 nm, Anode) under high vacuum ( <10−6 Torr).

Visualizations

Workflow Diagram: Monomer to Polymer Synthesis

Synthetic_Workflow SM Methyl 3-butylthiophene- 2-carboxylate Brom Electrophilic Bromination (NBS) SM->Brom Monomer Activated Monomer (5-Bromo) Brom->Monomer Poly Stille Polycondensation (Pd-Catalyzed) Monomer->Poly + Donor Core (e.g., BDT) Donor Wide-Bandgap Polymer Donor Poly->Donor Soxhlet Purification

Figure 1: Synthetic workflow from the methyl 3-butylthiophene-2-carboxylate precursor to the final wide-bandgap polymer donor.

Logical Relationship: Exciton Dynamics in the OPV Active Layer

Exciton_Dynamics Light Photon Absorption (hv) Exciton Exciton Generation (In Polymer Donor) Light->Exciton Diffusion Exciton Diffusion (To D-A Interface) Exciton->Diffusion Dissociation Charge Dissociation (Electron to NFA) Diffusion->Dissociation Transport Charge Transport (Bimolecular) Dissociation->Transport Collection Charge Collection (At Electrodes) Transport->Collection

Figure 2: Step-by-step logical pathway of exciton generation, dissociation, and charge collection in the fabricated OPV device.

References

  • Carboxylate substitution position influencing polymer properties and enabling non-fullerene organic solar cells with high open circuit voltage.RSC Advances.
  • A Wide Bandgap Polymer Donor Composed of Benzodithiophene and Oxime-Substituted Thiophene for High-Performance Organic Solar Cells.ACS Applied Materials & Interfaces / ResearchGate.
  • Backbone Conformation Tuning of Carboxylate-Functionalized Wide Band Gap Polymers for Efficient Non-Fullerene Organic Solar Cells.Macromolecules.
  • PTO2 | Wide Bandgap Green Energy Polymer.Ossila.

Sources

Application Note: Synthesis of Regioregular Poly(3-butylthiophene) (rr-P3BT) from Methyl 3-butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals utilizing organic electronics (e.g., biosensors, organic field-effect transistors).

Introduction & Strategic Overview

Poly(3-butylthiophene) (P3BT) is a highly conductive, conjugated polymer utilized in advanced organic electronics and bio-interfacing devices. To achieve maximum π-orbital overlap, crystallinity, and charge carrier mobility, the polymer must be synthesized with high head-to-tail (HT) regioregularity (>98%)[1].

When starting from methyl 3-butylthiophene-2-carboxylate , direct polymerization is impossible because the C2-position is blocked by an ester moiety. Therefore, the synthetic strategy requires a four-stage self-validating workflow:

  • Saponification : Hydrolysis of the ester to a carboxylic acid.

  • Protodecarboxylation : Removal of the carboxyl group to free the C2 position.

  • Bromination : Functionalization of the C2 and C5 positions for cross-coupling.

  • GRIM Polymerization : Grignard Metathesis (GRIM) to yield regioregular P3BT (rr-P3BT).

Reaction Pathway

SynthesisPathway A Methyl 3-butylthiophene- 2-carboxylate B 3-Butylthiophene- 2-carboxylic acid A->B NaOH, MeOH/H2O Reflux, 2h (Saponification) C 3-Butylthiophene B->C Cu powder, Quinoline 200 °C, 2h (Decarboxylation) D 2,5-Dibromo- 3-butylthiophene C->D NBS, DMF RT, 12h (Bromination) E Regioregular Poly(3-butylthiophene) (rr-P3BT) D->E 1. iPrMgCl, THF, 0 °C 2. Ni(dppp)Cl2, 35 °C (GRIM Polymerization)

Figure 1: Four-step synthetic pathway from methyl 3-butylthiophene-2-carboxylate to rr-P3BT.

Experimental Protocols & Mechanistic Rationale

Step 1: Saponification to 3-Butylthiophene-2-carboxylic acid

Mechanistic Rationale: Esters resist direct thermal decarboxylation. Converting the methyl ester to a carboxylic acid provides the necessary acidic proton and carboxylate intermediate required for transition-metal-assisted CO₂ extrusion[2].

Protocol:

  • Dissolve 10.0 g of methyl 3-butylthiophene-2-carboxylate in 100 mL of methanol (MeOH).

  • Add 50 mL of a 2.0 M aqueous sodium hydroxide (NaOH) solution (approx. 2.0 equivalents).

  • Reflux the mixture at 75 °C for 2 hours under continuous stirring.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot should completely disappear.

  • Cool to room temperature and evaporate the methanol under reduced pressure.

  • Acidify the remaining aqueous layer with 2.0 M HCl to pH ~2. A white/off-white precipitate of 3-butylthiophene-2-carboxylic acid will form.

  • Extract with ethyl acetate (3 × 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 2: Protodecarboxylation to 3-Butylthiophene

Mechanistic Rationale: The C2 position must be unsubstituted to allow for 2,5-linkages in the final polymer. Heating the acid in the presence of a copper catalyst and a high-boiling basic solvent (quinoline) stabilizes the intermediate aryl anion formed upon the loss of CO₂, facilitating rapid protodecarboxylation[2].

Protocol:

  • In a round-bottom flask equipped with a distillation apparatus, combine the isolated 3-butylthiophene-2-carboxylic acid with 40 mL of quinoline and 1.0 g of fine copper powder.

  • Purge the system with inert gas (Ar or N₂).

  • Heat the mixture to 200–220 °C using a sand bath or heating mantle.

  • Validation Check: Observe the evolution of CO₂ gas. The product, 3-butylthiophene (b.p. ~170 °C), will co-distill or can be distilled directly from the reaction mixture as it forms.

  • To purify, wash the distillate with 1.0 M HCl to remove trace quinoline, extract with diethyl ether, dry over MgSO₄, and concentrate.

Step 3: Bromination to 2,5-Dibromo-3-butylthiophene

Mechanistic Rationale: Halogenation at the C2 and C5 positions is mandatory for the subsequent Grignard metathesis. N-Bromosuccinimide (NBS) provides a controlled, electrophilic source of bromine, avoiding the over-oxidation risks associated with elemental Br₂.

Protocol:

  • Dissolve 5.0 g of 3-butylthiophene in 50 mL of anhydrous N,N-dimethylformamide (DMF) or a 1:1 mixture of CHCl₃/Acetic Acid.

  • Shield the flask from light (wrap in aluminum foil) to prevent radical side-reactions.

  • Slowly add 2.05 equivalents of NBS in small portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: GC-MS or ¹H NMR should confirm the disappearance of the thiophene ring protons at the 2 and 5 positions.

  • Pour the mixture into ice water, extract with hexanes, wash sequentially with water and brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation to yield a pale yellow oil.

Step 4: GRIM Polymerization (Kumada Catalyst Transfer Polycondensation)

Mechanistic Rationale: The developed by McCullough is a quasi-living chain-growth polymerization[3]. Treating the dibrominated monomer with isopropylmagnesium chloride (iPrMgCl) induces a magnesium-halogen exchange. The addition of the Ni(dppp)Cl₂ catalyst initiates an oxidative addition/reductive elimination cycle. The steric bulk of the dppp (1,3-bis(diphenylphosphino)propane) ligand forces the growing polymer chain to couple exclusively in a head-to-tail (HT) fashion[4].

Protocol:

  • Rigorously dry all glassware and purge with Argon.

  • Dissolve 2.0 g of 2,5-dibromo-3-butylthiophene in 50 mL of anhydrous tetrahydrofuran (THF) (0.1 M concentration).

  • Cool the solution to 0 °C and add 1.0 equivalent of iPrMgCl (2.0 M in THF) dropwise via syringe. Stir for 30 minutes at 0 °C.

  • Add 1–2 mol% of Ni(dppp)Cl₂ catalyst in one portion.

  • Warm the reaction to 35 °C and stir for 1–2 hours. The solution will rapidly turn deep purple/red, indicating polymer formation.

  • Quench the reaction by pouring it into 200 mL of methanol containing 5 mL of concentrated HCl.

  • Purification (Soxhlet Extraction): Filter the precipitated polymer. Place it in a Soxhlet thimble and extract sequentially with:

    • Methanol (24 h): Removes unreacted monomers and magnesium salts.

    • Hexanes (24 h): Removes low-molecular-weight, highly soluble oligomers.

    • Chloroform (24 h): Extracts the highly regioregular, high-molecular-weight rr-P3BT.

  • Concentrate the chloroform fraction and precipitate once more into methanol. Dry under vacuum.

Data Presentation & Quality Control

Table 1: Quantitative Summary of Synthetic Intermediates

StepIntermediate ProductTypical YieldKey Analytical Marker (¹H NMR / GC-MS)
13-Butylthiophene-2-carboxylic acid85–95%Disappearance of methyl ester singlet at ~3.8 ppm.
23-Butylthiophene75–85%Appearance of C2 proton doublet at ~6.9 ppm.
32,5-Dibromo-3-butylthiophene80–90%Disappearance of C2/C5 aromatic protons; mass shift to ~298 m/z.
4rr-Poly(3-butylthiophene)50–65%Single sharp peak at ~6.98 ppm (C4 proton) indicating >98% HT linkages.

Table 2: Comparison of Polymerization Methods for Poly(3-alkylthiophenes)

MethodCatalyst / OxidantRegioregularity (HT%)Dispersity (Đ)Mechanism
GRIM (Current Protocol) Ni(dppp)Cl₂> 98% 1.1 – 1.4 Quasi-living chain-growth
Rieke MethodRieke Zinc (Zn*)> 98%1.4 – 1.6Step-growth / Chain-growth
Oxidative PolymerizationFeCl₃50 – 80%2.0 – 3.5Radical step-growth

References

  • McCullough, R. D., et al. (2001). "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity." Macromolecules.[Link]

  • Bahri-Laleh, N., et al. (2014). "Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes." Dalton Transactions.[Link]

  • Seyler, H., et al. (2013). "Controlled synthesis of poly(3-hexylthiophene) in continuous flow." Beilstein Journal of Organic Chemistry.[Link]

  • Goossen, L. J., et al. (2012). "A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane." Organic Process Research & Development.[Link]

Sources

Application Note: Experimental Setup and Workflow for the Polymerization of Methyl 3-Butylthiophene-2-Carboxylate to Regioregular Poly(3-butylthiophene)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly conductive, solution-processable conjugated polymers requires precise control over monomer structure and coupling regiochemistry. When utilizing methyl 3-butylthiophene-2-carboxylate as a starting material, researchers face a fundamental chemical barrier: the 2-position (α-position) of the thiophene ring is blocked by a methyl ester group. Because conjugated polythiophenes require continuous 2,5-linkages to maintain a planar π -conjugated backbone, direct polymerization of this precursor is chemically impossible without breaking conjugation[1].

To build a self-validating, high-yield experimental system, the protocol must be structured as a three-stage workflow:

  • Saponification & Protodecarboxylation: Removal of the ester blocking group to free the 2-position, yielding 3-butylthiophene[2].

  • Electrophilic Dibromination: Functionalization of the 2,5-positions to create the active monomer[3].

  • Grignard Metathesis (GRIM) Polymerization: A Kumada catalyst-transfer polycondensation (KCTP) that selectively yields highly regioregular poly(3-butylthiophene) (rr-P3BT)[4][5]. GRIM is strictly chosen over oxidative polymerization (e.g., FeCl 3​ ) because it prevents head-to-head (HH) defects, ensuring >95% head-to-tail (HT) regioregularity necessary for optimal charge carrier mobility[6][7].

Chemical Workflow Visualization

G A Methyl 3-Butylthiophene -2-Carboxylate B 3-Butylthiophene-2 -Carboxylic Acid A->B 1. Saponification (KOH/EtOH) C 3-Butylthiophene B->C 2. Decarboxylation (DABCO, 300°C) D 2,5-Dibromo-3 -Butylthiophene C->D 3. Bromination (NBS, DMF/CHCl3) E Regioregular Poly(3-Butylthiophene) D->E 4. GRIM Polymerization (iPrMgCl, Ni-cat)

Figure 1: Workflow converting methyl 3-butylthiophene-2-carboxylate to rr-P3BT via GRIM.

Step-by-Step Experimental Protocols

Stage 1: Saponification and Decarboxylation

Objective: Unblock the 2-position to generate the polymerizable 3-butylthiophene backbone.

  • Saponification:

    • Dissolve methyl 3-butylthiophene-2-carboxylate (1.0 eq) in a 1:1 mixture of Ethanol and 2M aqueous KOH.

    • Reflux for 4 hours. The ester undergoes base-catalyzed hydrolysis.

    • Cool, acidify with 1M HCl to pH 2, and extract with ethyl acetate. Dry over MgSO 4​ and concentrate to yield 3-butylthiophene-2-carboxylic acid.

    • Validation Checkpoint: 1 H NMR should show the disappearance of the methyl ester singlet at ~3.8 ppm and the appearance of a broad carboxylic acid proton >10 ppm.

  • Protodecarboxylation:

    • Dissolve the intermediate acid in anhydrous sulfolane. Add 1.0 equivalent of 1,4-diazabicyclo[2.2.2]octane (DABCO)[2].

    • Heat the mixture in a tube reactor or high-pressure flask to 300 °C for 30 minutes.

    • Causality: The high temperature and amine base drive the extrusion of CO 2​ , replacing the carboxylate with a proton.

    • Extract with hexanes, wash with water to remove sulfolane, and distill to isolate pure 3-butylthiophene.

Stage 2: Electrophilic Dibromination

Objective: Install the necessary leaving groups for Grignard metathesis.

  • Reaction Setup: Dissolve 3-butylthiophene (1.0 eq) in a 1:1 mixture of anhydrous Chloroform and DMF. Cool to 0 °C and shield the flask from light (wrap in aluminum foil).

  • Halogenation: Slowly add N-Bromosuccinimide (NBS) (2.05 eq) in small portions over 1 hour.

    • Causality: Darkness is critical to prevent radical bromination of the alkyl side chain. DMF acts as a catalyst by polarizing the NBS, directing electrophilic aromatic substitution strictly to the electron-rich 2 and 5 positions.

  • Workup: Warm to room temperature and stir overnight. Wash with 10% sodium thiosulfate (to quench unreacted bromine), extract with dichloromethane, and purify via vacuum distillation.

    • Validation Checkpoint: 1 H NMR must show a single aromatic proton at ~6.8 ppm (the C4 proton) and no protons at the C2 or C5 positions[3].

Stage 3: GRIM Polymerization (McCullough Method)

Objective: Synthesize regioregular poly(3-butylthiophene) (rr-P3BT) via living chain-growth polycondensation.

  • Metal-Halogen Exchange:

    • In a flame-dried Schlenk flask under argon, dissolve 2,5-dibromo-3-butylthiophene (1.0 eq) in anhydrous THF (0.1 M).

    • Inject isopropylmagnesium chloride (iPrMgCl) (1.0 eq, 2M in THF) at room temperature. Stir for 2 hours.

    • Causality: The Grignard reagent attacks the less sterically hindered 2-position (due to the adjacent butyl group at C3), forming 2-bromo-5-magnesiochloro-3-butylthiophene with ~80:20 regioselectivity[4][5].

  • Catalyst-Transfer Polycondensation:

    • Add 0.5 mol% of Ni(dppp)Cl 2​ catalyst suspended in anhydrous THF.

    • Causality: The nickel catalyst exclusively consumes the major regioisomer. The catalyst "walks" along the growing polymer chain (intramolecular transfer), preventing termination and ensuring a living polymerization with >95% Head-to-Tail (HT) linkages[6].

    • Stir at room temperature for 12 hours.

  • Termination & Purification:

    • Quench the reaction by pouring it into methanol containing 5% HCl. This precipitates the polymer and removes magnesium salts.

    • Filter the dark solid and transfer to a Soxhlet thimble.

    • Soxhlet Sequence:

      • Methanol (12h) - removes residual salts and unreacted monomer.

      • Hexanes (12h) - removes low molecular weight, highly soluble oligomers.

      • Chloroform (12h) - extracts the target high-molecular-weight rr-P3BT[3].

    • Concentrate the chloroform fraction and precipitate into cold methanol. Dry under vacuum.

Quantitative Data & Validation Metrics

To ensure the trustworthiness of the experimental setup, the following analytical metrics should be used to validate the success of each stage.

Experimental StageTarget MetricExpected ValuePrimary Analytical Method
1. Decarboxylation Conversion Yield70 – 85%GC-MS, 1 H NMR
2. Dibromination Monomer Purity> 98%GC-MS (m/z ~298 for dibromo isotope pattern)
3. Polymerization Overall Yield50 – 65%Gravimetric (post-Chloroform Soxhlet)
3. Polymerization Number-Average MW ( Mn​ )20,000 – 35,000 DaGPC (vs. Polystyrene standards in THF)
3. Polymerization Polydispersity Index (PDI)1.20 – 1.40GPC[6]
3. Polymerization Regioregularity (HT-HT)> 95% 1 H NMR (Integration of α -methylene peak at ~2.8 ppm)[3]

Sources

Application Note: Methyl 3-Butylthiophene-2-Carboxylate as a Precursor for Regioregular Conductive Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

Conducting polymers, particularly regioregular poly(3-alkylthiophenes) (rr-P3ATs), are foundational materials in organic photovoltaics (OPVs), field-effect transistors, and flexible electronics[1]. While poly(3-hexylthiophene) (P3HT) is the industry standard, poly(3-butylthiophene) (P3BT) offers distinct advantages, including higher crystallinity, superior microphase separation in block copolymers, and a higher glass transition temperature[2],[3].

Synthesizing highly pure, defect-free P3BT requires a pristine monomer. Methyl 3-butylthiophene-2-carboxylate (CAS 2768326-63-0) serves as an ideal, bench-stable precursor[4]. Direct alkylation of thiophene often yields inseparable isomeric mixtures. By utilizing an ester moiety at the 2-position, chemists can strategically block the highly reactive α-position during upstream functionalization. Once the butyl side-chain is established, the ester is removed via saponification and decarboxylation to yield the active 3-butylthiophene monomer[5]. This indirect route guarantees absolute regiochemical purity before polymerization.

Mechanistic Causality: From Precursor to Polymer

The transformation of methyl 3-butylthiophene-2-carboxylate into a highly conductive polymer relies on a sequence of highly specific, self-validating chemical mechanisms:

  • Saponification and Decarboxylation: The methyl ester is hydrolyzed to form 3-butylthiophene-2-carboxylic acid. Subsequent thermal decarboxylation in the presence of a copper catalyst and quinoline expels CO2​ , freeing the 2-position[5].

  • Regioselective Halogenation: The bare 3-butylthiophene is treated with N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS). The 2-position is brominated, and the 5-position is iodinated. The differential reactivity of the C-I versus C-Br bonds is the mechanistic linchpin for the subsequent metathesis step.

  • Kumada Catalyst Transfer Polymerization (KCTP / GRIM): The Grignard Metathesis (GRIM) method is the gold standard for synthesizing rr-P3ATs[6]. Isopropylmagnesium chloride (iPrMgCl) selectively induces metal-halogen exchange at the 5-position (cleaving the weaker C-I bond). The addition of a Ni(dppp)Cl2​ catalyst initiates a quasi-living chain-growth polymerization. The nickel catalyst undergoes oxidative addition, transmetalation, and reductive elimination while remaining associated with the growing polymer chain end, ensuring >98% head-to-tail (HT) regioregularity[3],[6].

Workflow A Methyl 3-butylthiophene-2-carboxylate (Protected Precursor) B 3-Butylthiophene-2-carboxylic acid (Intermediate) A->B Saponification (NaOH, MeOH/H2O) C 3-Butylthiophene (Active Monomer Core) B->C Decarboxylation (Cu, Quinoline, Δ) D 2-Bromo-5-iodo-3-butylthiophene (Halogenated Monomer) C->D Regioselective Halogenation (NBS, NIS) E Grignard Intermediate (iPrMgCl Activation) D->E Grignard Metathesis (iPrMgCl, 0 °C) F Regioregular Poly(3-butylthiophene) [rr-P3BT] E->F Kumada Catalyst Transfer (Ni(dppp)Cl2)

Caption: Reaction pathway from methyl 3-butylthiophene-2-carboxylate to regioregular poly(3-butylthiophene).

Experimental Methodologies

Protocol 1: Saponification & Decarboxylation to 3-Butylthiophene

Objective: Remove the 2-carboxylate protecting group to activate the thiophene core.

  • Saponification: Dissolve methyl 3-butylthiophene-2-carboxylate (10 mmol) in a 1:1 mixture of methanol and 2M aqueous NaOH (20 mL). Reflux at 80 °C for 4 hours.

  • Acidification: Cool the mixture to room temperature, remove methanol under reduced pressure, and acidify the aqueous layer with 2M HCl to pH 2. Extract the precipitated 3-butylthiophene-2-carboxylic acid with ethyl acetate. Dry over MgSO4​ and concentrate.

  • Decarboxylation: Transfer the isolated acid to a round-bottom flask. Add 15 mL of quinoline and 0.5 g of copper powder. Heat the mixture to 200 °C under an argon atmosphere. Monitor the evolution of CO2​ gas.

  • Isolation: Once gas evolution ceases (approx. 2 hours), cool the mixture and distill the product directly under reduced pressure to isolate pure 3-butylthiophene as a colorless oil.

  • Self-Validation: 1 H-NMR spectroscopy must confirm the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of two distinct aromatic protons at the 2- and 5-positions (~6.9-7.1 ppm).

Protocol 2: Regioselective Halogenation

Objective: Synthesize the asymmetric dihalogenated monomer required for GRIM.

  • Preparation: Dissolve 3-butylthiophene (5 mmol) in 20 mL of a 1:1 mixture of anhydrous chloroform and glacial acetic acid. Shield the reaction flask from light.

  • Bromination: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS, 5.05 mmol) in small portions over 30 minutes. Stir for 2 hours at 0 °C. The 2-position, being more reactive, brominates first.

  • Iodination: Add N-iodosuccinimide (NIS, 5.05 mmol) in one portion. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Purification: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize unreacted halogens. Extract with dichloromethane, wash with brine, and purify via silica gel chromatography (hexanes) to yield 2-bromo-5-iodo-3-butylthiophene.

  • Self-Validation: GC-MS must show a single major peak corresponding to the exact mass of the dihalogenated product, confirming the absence of over-halogenated or unreacted species.

Protocol 3: GRIM Polymerization of rr-P3BT

Objective: Execute quasi-living polymerization to yield high-molecular-weight, regioregular P3BT.

  • Monomer Activation: Under a strict argon atmosphere, dissolve 2-bromo-5-iodo-3-butylthiophene (2 mmol) in 20 mL of anhydrous THF. Cool to 0 °C.

  • Metathesis: Add isopropylmagnesium chloride (iPrMgCl, 2M in THF, 1.95 mmol) dropwise. Stir for 30 minutes at 0 °C. The iPrMgCl selectively exchanges with the iodine at the 5-position.

  • Polymerization: Add the catalyst, Ni(dppp)Cl2​ (0.01 mmol, 0.5 mol%), in one swift motion. The solution will rapidly transition from pale yellow to deep red/purple, indicating the formation of the conjugated polymer backbone.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Termination & Extraction: Quench the reaction by pouring it into 100 mL of methanol acidified with 5 mL of concentrated HCl. Filter the dark purple precipitate. Perform sequential Soxhlet extractions with methanol (to remove salts), hexanes (to remove oligomers), and finally chloroform (to extract the high-molecular-weight rr-P3BT).

  • Self-Validation: Gel Permeation Chromatography (GPC) should indicate a Polydispersity Index (PDI) of < 1.4, confirming the controlled, living nature of the polymerization[2],[1].

Quantitative Data & Material Properties

The length of the alkyl side-chain dictates the physical and optical properties of the resulting polythiophene. P3BT, derived from the butyl-ester precursor, exhibits stronger interchain π-π stacking and a higher melting temperature compared to its longer-chain analogs[2],[1].

PolymerAlkyl Chain Mn​ (kDa)PDIRegioregularity (%) Tm​ (°C)Bandgap (eV)
P3BT Butyl ( C4​ )15 - 251.2 - 1.4> 98%~ 2602.06
P3HT Hexyl ( C6​ )20 - 351.1 - 1.3> 98%~ 2301.86
P3OT Octyl ( C8​ )25 - 401.2 - 1.4> 98%~ 2001.88
P3DDT Dodecyl ( C12​ )10 - 201.1 - 1.3> 98%~ 1502.21

Data aggregated and summarized from comparative studies on GRIM-synthesized poly(3-alkylthiophenes)[2],[1].

References

  • PubChemLite - Methyl 3-butylthiophene-2-carboxylate (C10H14O2S). University of Luxembourg / PubChem Database.[Link]

  • Synthesis and Characterization of Polythiophene Derivatives with Different Alkyl Substitution Groups. Advanced Materials Research / Scientific.Net.[Link]

  • Synthesis, Cocrystallization, and Microphase Separation of All-Conjugated Diblock Copoly(3-alkylthiophene)s. Macromolecules / Fudan University.[Link]

  • Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. Polymers (MDPI) / PMC.[Link]

  • The Chemistry of Conducting Polythiophenes. Advanced Materials / Carnegie Mellon University.[Link]

  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. Journal of Organic Chemistry / ACS Publications.[Link]

Sources

functionalization of methyl 3-butylthiophene-2-carboxylate for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Methyl 3-Butylthiophene-2-Carboxylate for Lead Generation

Introduction & Pharmacological Context

Thiophene-based scaffolds are indispensable in modern drug discovery, frequently deployed as bioisosteres for phenyl rings to modulate lipophilicity, improve metabolic stability, and alter binding thermodynamics[1]. Specifically, methyl 3-butylthiophene-2-carboxylate represents a highly versatile, structurally primed building block. The C2-carboxylate provides a synthetic handle for amidation—yielding thiophene-2-carboxamides, a privileged motif found in potent antibacterial agents[2] and for inflammatory bowel disease (IBD)[3],[4]. Concurrently, the C3-butyl group introduces critical steric bulk that directs subsequent functionalization to the C4 and C5 positions, enabling the construction of complex, multi-substituted heteroaromatics.

Mechanistic Rationale for Regioselective Functionalization

The electronic landscape of 3-alkylthiophene-2-carboxylates dictates their reactivity. The electron-withdrawing ester at C2 deactivates the ring, but the electron-donating inductive effect of the C3-butyl group partially offsets this deactivation. Electrophilic aromatic substitution (e.g., bromination) and transition-metal-catalyzed C–H activation predominantly occur at the C5 position . This regioselectivity is driven by the lower activation energy barrier for forming the Wheland intermediate at the less sterically hindered, more electron-rich α-position relative to the sulfur heteroatom.

Causality in Catalyst Selection: For direct C5-arylation or carboxylation, Palladium(II) or Silver(I) catalysts are preferred over traditional cross-coupling because they bypass the need for pre-functionalization (halogenation/borylation), significantly reducing the step count[5],[6]. The addition of a silver salt (e.g., Ag2​CO3​ ) acts as an oxidant and abstracts halides to regenerate the active Pd(II) species, driving the catalytic cycle forward. In, the use of a strong, bulky base like lithium tert-butoxide is critical for the exergonic formation of the arylsilver intermediate prior to CO2​ insertion[6].

Quantitative Data: Optimization of C5 C-H Arylation

To establish a robust protocol, reaction conditions for the direct C-H arylation of methyl 3-butylthiophene-2-carboxylate with bromobenzene were optimized. The table below summarizes the causality of ligand and base selection on product yield, demonstrating why specific reagents are mandated in the protocol.

Catalyst (mol %)LigandBase / OxidantSolventTemp (°C)Yield (%)Mechanistic Impact
Pd(OAc)2​ (5%)None K2​CO3​ DMF12015Poor stabilization of the Pd intermediate leads to catalyst aggregation (black precipitate).
Pd(OAc)2​ (5%) PPh3​ Ag2​CO3​ DMF12045 Ag+ facilitates halide abstraction, but the ligand is prone to oxidation.
Pd(OAc)2​ (5%) PCy3​ Ag2​CO3​ DMAc12088 Bulky, electron-rich ligand promotes oxidative addition; DMAc stabilizes the transition state.
Pd(OAc)2​ (5%) PCy3​ Ag2​CO3​ Toluene12032Poor solubility of the silver salt in non-polar solvents limits the reaction rate.

Experimental Protocols

Note: The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to verify reaction success before proceeding to subsequent steps.

Protocol A: Regioselective C5-Bromination

Purpose: To install a versatile cross-coupling handle at the C5 position for downstream Suzuki or Kumada couplings.

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10 mmol of methyl 3-butylthiophene-2-carboxylate in 25 mL of anhydrous N,N-dimethylformamide (DMF). Causality: DMF polarizes the N-Br bond of the reagent, increasing its electrophilicity against the slightly deactivated thiophene ring.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (NBS, 10.5 mmol) in small portions over 15 minutes to control the exothermic bromination and prevent over-halogenation.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a single, UV-active lower- Rf​ spot ( Rf​≈0.5 ) confirms regioselective mono-bromination.

  • Workup: Quench with 50 mL of 10% aqueous sodium thiosulfate to neutralize residual bromine species (solution will turn from yellow to colorless). Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Saponification and HATU-Mediated Amidation

Purpose: Conversion of the C2-ester to a pharmacologically active thiophene-2-carboxamide, a known pharmacophore for P2Y14 receptor antagonism[3],[4].

  • Hydrolysis: Dissolve the functionalized ester (5 mmol) in a 1:1:1 mixture of THF, MeOH, and H2​O (30 mL). Add LiOH monohydrate (15 mmol). Stir at 40 °C for 3 hours. Causality: The mixed solvent system ensures the solubility of both the lipophilic ester (THF/MeOH) and the hydroxide salt ( H2​O ), preventing biphasic reaction stalling.

  • IPC (Self-Validation): Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1 M HCl. The immediate precipitation of a white/off-white solid (the free carboxylic acid) validates successful saponification. Filter and dry the solid under high vacuum.

  • Amidation: Dissolve the carboxylic acid (4 mmol) in anhydrous DMF (15 mL). Add HATU (4.8 mmol) and N,N-diisopropylethylamine (DIPEA, 12 mmol). Stir for 15 minutes. Causality: HATU is superior for sterically hindered carboxylic acids (due to the adjacent 3-butyl group) because the 7-azabenzotriazole leaving group is highly reactive.

  • Coupling: Add the desired functionalized amine (e.g., 4-methylaniline, 4.4 mmol). Stir at room temperature for 12 hours.

  • Purification: Dilute with water, extract with dichloromethane, and purify via flash chromatography to isolate the target thiophene-2-carboxamide.

Visualizing the Synthetic Logic

G Core Methyl 3-butylthiophene -2-carboxylate C5_Func C5 Functionalization (Bromination / C-H Arylation) Core->C5_Func Electrophilic/Pd-Catalyzed Hydrolysis Ester Saponification (LiOH, THF/MeOH/H2O) Core->Hydrolysis Alternative Route C5_Func->Hydrolysis Deprotection Amidation Amidation (HATU) Pharmacophore Generation Hydrolysis->Amidation Peptide Coupling Target Lead Drug Candidate (e.g., P2Y14 Antagonist) Amidation->Target SAR Optimization

Caption: Workflow for divergent functionalization of the thiophene scaffold.

Biological Application: P2Y14 Receptor Antagonists

The functionalized thiophene-2-carboxamide derivatives synthesized via these protocols serve as highly potent antagonists for the P2Y14 receptor. Recent structural activity relationship (SAR) studies demonstrate that optimizing the C4/C5 substituents alongside the C2-amide linkage leads to subnanomolar antagonistic activity ( IC50​<0.5 nM )[3],[4]. Molecular dynamics (MD) simulations reveal that the amide proton forms a unique intramolecular hydrogen bond (IMHB) with adjacent heteroatoms, locking the molecule into a bioactive conformation that drastically improves liver microsomal stability and oral bioavailability[3].

References

  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry (NIH/PMC).[Link]

  • Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Application Note: Utilization of Methyl 3-Butylthiophene-2-Carboxylate in High-Stability Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Organic Chemists, and Device Engineers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The development of high-performance organic field-effect transistors (OFETs) requires semiconducting polymers that can simultaneously achieve high charge-carrier mobility and resist ambient environmental degradation. While poly(3-hexylthiophene) (P3HT) has long served as the benchmark p-type organic semiconductor, its relatively high Highest Occupied Molecular Orbital (HOMO) level makes it highly susceptible to photo-oxidation in ambient air 1.

Methyl 3-butylthiophene-2-carboxylate (CAS: 2768326-63-0) is a highly strategic monomeric building block designed to overcome these limitations. By leveraging both steric and electronic functionalization, this monomer allows researchers to synthesize advanced polythiophene derivatives with tightly controlled energy levels and highly ordered thin-film morphologies. This application note details the mechanistic rationale, synthetic workflows, and device fabrication protocols required to utilize this monomer in state-of-the-art OFETs.

Mechanistic Rationale: The Role of the Functional Groups

As an application scientist, it is critical to understand why a specific precursor is chosen, as this dictates the downstream processing parameters.

  • Electronic Tuning via the 2-Carboxylate Ester: The methyl ester at the 2-position exerts a strong electron-withdrawing inductive effect. When retained in the conjugated polymer backbone or used to synthesize electron-deficient acceptor units, this group significantly lowers the HOMO energy level (often below -5.2 eV). A deeper HOMO reduces the polymer's susceptibility to ambient oxidative doping by atmospheric oxygen and moisture, drastically improving the operational half-life and maintaining a high Ion​/Ioff​ ratio 2.

  • Morphological Control via the 3-Butyl Group: Compared to the longer hexyl chains found in standard P3HT, the shorter butyl chain reduces the insulating aliphatic volume fraction within the solid-state film. This shorter side-chain facilitates tighter lamellar packing and shorter π−π stacking distances between adjacent polymer backbones, which is the primary driver for high interchain charge hopping and enhanced field-effect mobility 3.

  • Synthetic Regiocontrol: The presence of the ester at the 2-position blocks one of the reactive α -sites of the thiophene ring. This directs subsequent electrophilic aromatic substitutions (e.g., bromination) exclusively to the 5-position, ensuring 100% regiochemical purity before polymerization.

Experimental Protocols

The following protocols form a self-validating system, incorporating critical Quality Control (QC) checkpoints to ensure that errors are caught before advancing to the resource-intensive device fabrication stage.

Protocol A: Monomer Activation and Polymer Synthesis

Objective: Convert methyl 3-butylthiophene-2-carboxylate into a regioregular semiconducting polymer.

  • Regioselective Bromination:

    • Dissolve 10 mmol of methyl 3-butylthiophene-2-carboxylate in a 1:1 mixture of anhydrous chloroform and glacial acetic acid.

    • Cool the flask to 0 °C and shield it from light using aluminum foil.

    • Add 10.5 mmol of N-bromosuccinimide (NBS) in small portions over 30 minutes.

    • Causality: Shielding from light prevents radical-mediated bromination of the butyl side-chain. The ester group sterically and electronically directs the electrophile exclusively to the 5-position.

    • QC Checkpoint: Analyze the crude product via 1 H NMR. The complete disappearance of the thiophene 5-H proton signal confirms quantitative conversion. Do not proceed if unreacted starting material remains.

  • Polymerization (Direct Arylation Polymerization - DArP):

    • Combine the brominated monomer with a bis-stannyl donor monomer (e.g., a benzodithiophene derivative) in anhydrous chlorobenzene.

    • Add Pd2​(dba)3​ (2 mol%) and P(o−tolyl)3​ (8 mol%) as the catalytic system. Heat to 120 °C for 48 hours under a strict argon atmosphere.

    • QC Checkpoint: Perform Soxhlet extraction (methanol, hexane, then chloroform). The chloroform fraction isolates the high-molecular-weight polymer. Verify Mn​>30 kDa and a Dispersity ( Đ ) <2.0 via Gel Permeation Chromatography (GPC). Low molecular weights will result in poor film-forming properties and low mobility.

Protocol B: OFET Device Fabrication (Bottom-Gate, Top-Contact)

Objective: Fabricate a testing architecture to evaluate the charge transport properties of the synthesized semiconductor.

  • Substrate Preparation & Dielectric Passivation:

    • Clean heavily doped n-type Si wafers (acting as the gate electrode) with a 300 nm thermally grown SiO2​ dielectric layer using piranha solution (Caution: Highly reactive). Sonicate sequentially in acetone and isopropanol for 10 minutes each.

    • Treat the SiO2​ surface with a thin spin-coated layer of polymethylmethacrylate (PMMA) or an octadecyltrichlorosilane (OTS) self-assembled monolayer 4.

    • Causality: Bare SiO2​ contains hydroxyl (silanol) groups that act as severe electron and hole traps. Passivation is mandatory to achieve high mobility and low threshold voltages.

    • QC Checkpoint: Measure the water contact angle of the dielectric. An angle >95∘ confirms a highly hydrophobic, trap-free surface.

  • Semiconductor Ink Formulation & Deposition:

    • Formulate a 5 mg/mL solution of the polymer in anhydrous 1,2-dichlorobenzene. Stir at 80 °C overnight to ensure complete dissolution.

    • Spin-coat the solution onto the passivated substrates at 2000 rpm for 60 seconds in a nitrogen-filled glovebox.

    • Anneal the films at 150 °C for 20 minutes.

    • Causality: Spin-coating establishes the initial kinetic trapping of the polymer chains. The subsequent thermal annealing provides the thermodynamic activation energy required for the polymer backbones to reorganize into edge-on lamellar orientations, which is critical for in-plane charge transport.

  • Electrode Deposition:

    • Evaporate 50 nm of Gold (Au) through a shadow mask at a rate of 0.5 Å/s to define the source and drain electrodes (Channel length L=50μm , width W=1000μm ).

Workflow Visualization

OFET_Fabrication M1 Methyl 3-butylthiophene- 2-carboxylate M2 Regioselective Halogenation M1->M2 M3 Catalytic Polymerization M2->M3 M4 Ink Formulation & Rheology Tuning M3->M4 M5 Dielectric/Semiconductor Deposition M4->M5 M6 OFET Device Testing M5->M6

Workflow from monomer functionalization to OFET device assembly and characterization.

Comparative Performance Data

The structural modifications introduced by the 3-butyl and 2-carboxylate groups yield significant improvements in device metrics compared to standard reference materials.

ParameterStandard P3HT ReferenceCarboxylate-Functionalized Poly(3-butylthiophene)Mechanistic Driver
HOMO Level (eV) -4.8 to -5.0-5.3 to -5.5Electron-withdrawing ester group deepens energy levels 1.
Hole Mobility ( μh​ ) 0.01 - 0.1 cm2/Vs 0.1 - 0.5 cm2/Vs Tighter π−π stacking distances driven by shorter butyl chains 3.
On/Off Ratio ( Ion​/Ioff​ ) 103−104 >106 Deep HOMO prevents unintentional ambient doping, minimizing off-currents 4.
Ambient Air Stability HoursWeeks to MonthsThermodynamic barrier to oxidation is significantly increased 1.

References

  • [2] An ultra-low bandgap diketopyrrolopyrrole (DPP)-based polymer with balanced ambipolar charge transport for organic field-effect transistors. RSC Publishing. 2

  • [3] Novel High-Performance Liquid-Crystalline Organic Semiconductors for Thin-Film Transistors. Chemistry of Materials - ACS Publications. 3

  • [4] Polythiophene-based field-effect transistors with enhanced air stability. Organic Electronics - ResearchGate.4

  • [1] Stable Polythiophene Semiconductors Incorporating Thieno[2,3-b]thiophene. Journal of the American Chemical Society - ACS Publications. 1

Sources

Application Note: High-Yield Hydrolysis of Sterically Hindered Methyl 3-Butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The conversion of methyl 3-butylthiophene-2-carboxylate to 3-butylthiophene-2-carboxylic acid is a critical transformation in the synthesis of advanced oligothiophenes and active pharmaceutical ingredients (APIs). While the hydrolysis of unhindered thiophene-2-carboxylates typically proceeds smoothly using mild bases in simple methanol/water mixtures[1], the introduction of an alkyl chain at the C3 position fundamentally alters the reaction dynamics.

The hydrolysis proceeds via a classic base-catalyzed bimolecular acyl-oxygen cleavage ( BAc​2 ) mechanism. However, the flexible, hydrophobic 3-butyl chain creates a localized steric shield around the electrophilic carbonyl carbon at the C2 position. This steric bulk increases the activation energy required for the hydroxide nucleophile to attack and form the tetrahedral intermediate. Consequently, the preparation of analogous 3-alkylthiophene-2-carboxylic acids necessitates robust, forcing saponification conditions to overcome this steric penalty[2].

To drive the reaction to completion, an excess of a strong base (NaOH) and elevated temperatures (reflux) are required. Furthermore, the lipophilicity of the 3-butyl group dictates the need for a ternary co-solvent system (THF/MeOH/H₂O) to maintain a homogeneous reaction mixture, ensuring the lipophilic ester and the hydrophilic hydroxide ion remain in the same phase.

Mechanism Steric C3-Butyl Group (Steric Hindrance) Carbonyl Carbonyl Attack (Rate-Limiting) Steric->Carbonyl Impedes Hydrolysis Complete Saponification (BAc2 Mechanism) Carbonyl->Hydrolysis Yields Conditions Forcing Conditions (Excess NaOH, 70°C) Conditions->Carbonyl Overcomes

Logical relationship between steric hindrance, reaction conditions, and hydrolysis.

Experimental Design & Optimization

A self-validating protocol requires optimizing parameters to prevent incomplete reactions and minimize side products. The table below summarizes the quantitative data driving our protocol choices, demonstrating why standard mild conditions fail for this specific substrate.

Table 1: Optimization of Hydrolysis Conditions for Methyl 3-Butylthiophene-2-carboxylate

ParameterCondition A (Mild)Condition B (Standard)Condition C (Optimized)
Base LiOH (1.5 eq)NaOH (1.5 eq)NaOH (2.5 eq)
Solvent System THF/H₂O (1:1)MeOH/H₂O (3:1)THF/MeOH/H₂O (3:1:1)
Temperature 25 °C65 °C70 °C (Reflux)
Reaction Time 16 h4 h4–6 h
Conversion (LC-MS) < 40%~85%> 99%
Isolated Yield N/A78%94%

Causality Insight: Condition C utilizes THF to fully solubilize the hydrophobic 3-butylthiophene moiety, while MeOH acts as a miscible bridge to the aqueous NaOH. The 2.5 equivalents of NaOH ensure pseudo-first-order kinetics, driving the sterically hindered reaction forward.

Reagents & Materials

Table 2: Stoichiometry for a 10 mmol Scale Reaction

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 3-butylthiophene-2-carboxylate198.281.01.98 gStarting Material
Sodium Hydroxide (NaOH)40.002.51.00 gNucleophile / Base
Tetrahydrofuran (THF)72.11-15 mLPrimary Organic Solvent
Methanol (MeOH)32.04-5 mLPhase-Transfer Co-solvent
Deionized Water (H₂O)18.02-5 mLAqueous Solvent
Hydrochloric Acid (2M aq)36.46~3.0~15 mLAcidifying Agent

Step-by-Step Protocol

Workflow Step1 1. Reagent Mixing Ester + THF/MeOH Step2 2. Base Addition Add Aq. NaOH (2.5 eq) Step1->Step2 Step3 3. Saponification Reflux at 70 °C (4-6 h) Step2->Step3 Step4 4. Solvent Removal Evaporate Organics Step3->Step4 Step5 5. Acidification Add 2M HCl to pH 2 Step4->Step5 Step6 6. Isolation Extract (EtOAc) or Filter Step5->Step6

Workflow for the base-catalyzed hydrolysis of methyl 3-butylthiophene-2-carboxylate.

Phase 1: Reaction Setup
  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.98 g (10 mmol) of methyl 3-butylthiophene-2-carboxylate in 15 mL of THF and 5 mL of MeOH. Self-Validation: The solution must be completely clear, confirming the lipophilic ester is fully solvated.

  • Base Preparation: In a separate vial, dissolve 1.00 g (25 mmol, 2.5 eq) of NaOH pellets in 5 mL of deionized water. Caution: Dissolution is highly exothermic; allow it to cool to room temperature.

  • Initiation: Add the aqueous NaOH solution dropwise to the organic mixture under vigorous stirring. The mixture may initially turn cloudy but will clarify as the reaction proceeds.

Phase 2: Saponification & In-Process Control
  • Reflux: Attach a reflux condenser to the flask and heat the mixture to 70 °C using an oil bath or heating block. Maintain reflux for 4 to 6 hours.

  • IPC (In-Process Control): After 4 hours, sample 10 µL of the reaction mixture, quench with 100 µL of 1M HCl, extract with 200 µL EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1) or LC-MS. Self-Validation: The reaction is complete when the starting material spot (Rf ~0.6) is entirely absent, and only baseline material (the carboxylate salt) is observed prior to quenching.

Phase 3: Workup and Acidification
  • Volatile Removal: Cool the reaction mixture to room temperature. Remove the volatile organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator at 40 °C. Critical Causality: Do not evaporate to total dryness. The aqueous layer must remain intact to prevent trapping the sodium 3-butylthiophene-2-carboxylate salt in an insoluble matrix.

  • Dilution: Dilute the remaining aqueous residue with an additional 10 mL of deionized water and cool the flask in an ice-water bath (0–5 °C).

  • Protonation: Slowly add 2M aqueous HCl dropwise while stirring continuously until the pH of the solution reaches 2.0 (verify strictly with pH paper). Self-Validation: A dense white to off-white precipitate of 3-butylthiophene-2-carboxylic acid will form immediately upon crossing the pKa threshold of the acid.

Phase 4: Isolation

Following hydrolysis, isolation of the highly hydrophobic alkylthiophene carboxylic acid is achieved via acidification and extraction[3]. 9. Extraction: Transfer the acidified aqueous suspension to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). 10. Washing & Drying: Combine the organic layers and wash with brine (20 mL) to remove residual aqueous acid and salts. Dry the organic layer over anhydrous Na₂SO₄. 11. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. Dry the resulting solid under high vacuum at 40 °C overnight to yield pure 3-butylthiophene-2-carboxylic acid as an off-white solid.

Troubleshooting Guide

Table 3: Common Issues and Corrective Actions

Observed IssueMechanistic CauseCorrective Action
Incomplete Conversion Insufficient temperature or base to overcome C3-butyl steric hindrance.Increase reaction time to 8 h; ensure accurate temperature of the heating block (70 °C).
Biphasic Separation during Reflux Inadequate co-solvent ratio causing the ester to crash out of the aqueous base.Add an additional 2-3 mL of THF/MeOH to restore a homogeneous single phase.
No Precipitate upon Acidification The product has oiled out rather than crystallized due to the lipophilic butyl chain.This is normal for alkylthiophenes. Proceed directly to Phase 4, Step 9 (EtOAc extraction).

References

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. NIH (PMC). Available at:[Link]

  • Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions Venelin Petkov - Concordia's Spectrum. Concordia University. Available at: [Link]

Sources

derivatization of methyl 3-butylthiophene-2-carboxylate for agrochemical applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of Methyl 3-butylthiophene-2-carboxylate for SDHI Agrochemical Development

Introduction & Rationale

Methyl 3-butylthiophene-2-carboxylate is a highly versatile heterocyclic building block, widely utilized in the synthesis of next-generation agrochemicals. Specifically, functionalized thiophene-2-carboxylates serve as the core scaffold for a major class of modern fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs)[1]. SDHIs disrupt the fungal tricarboxylic acid (TCA) cycle by competitively binding to the ubiquinone-binding site of Complex II (succinate dehydrogenase), effectively halting mitochondrial respiration and leading to targeted fungal cell death[2].

The 3-butyl substitution on the thiophene ring provides optimal lipophilicity (LogP), enhancing cuticular penetration in plant tissues and improving the pharmacokinetic profile of the active ingredient against devastating crop pathogens like Botrytis cinerea and Sclerotinia sclerotiorum[3]. This application note details a robust, self-validating three-step derivatization protocol to convert methyl 3-butylthiophene-2-carboxylate into a highly active thiophene carboxamide fungicide analog.

Mechanistic Causality in Experimental Design

To ensure high yield, purity, and scalability for agrochemical development, the derivatization follows a strategic pathway governed by specific chemical causalities:

  • Saponification (Hydrolysis): The methyl ester is highly stable; thus, base-catalyzed hydrolysis using NaOH in a biphasic Methanol/Water system is employed. Methanol ensures the solubility of the lipophilic ester, while water drives the formation of the water-soluble sodium carboxylate salt, pulling the equilibrium forward.

  • Acyl Chloride Formation: Conversion of the carboxylic acid to an acid chloride is achieved using thionyl chloride ( SOCl2​ ). A catalytic amount of N,N-Dimethylformamide (DMF) is critical here; DMF reacts with SOCl2​ to form the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the conversion of the carboxylic acid and suppresses the formation of unwanted anhydride byproducts.

  • Amidation: The final coupling utilizes a substituted aniline (e.g., 2-(1,3-dimethylbutyl)aniline, a common moiety in commercial SDHIs). N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the aniline nucleophile, ensuring complete conversion without competing side reactions[4].

Workflow and Biological Pathway Visualizations

G A Methyl 3-butylthiophene- 2-carboxylate B 3-Butylthiophene- 2-carboxylic acid A->B NaOH, MeOH/H2O (Hydrolysis) C 3-Butylthiophene- 2-carbonyl chloride B->C SOCl2, cat. DMF (Chlorination) D Thiophene Carboxamide (SDHI Fungicide) C->D Substituted Aniline, DIPEA (Amidation)

Workflow for the derivatization of methyl 3-butylthiophene-2-carboxylate to SDHI fungicides.

SDHI Succinate Succinate ComplexII Complex II (SDH) Ubiquinone Binding Site Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Respiration Fungal Mitochondrial Respiration ComplexII->Respiration Electron Transport SDHI Thiophene Carboxamide (SDHI) SDHI->ComplexII Competitive Inhibition SDHI->Respiration Blocks Death Fungal Cell Death Respiration->Death Energy Depletion

Mechanism of action of thiophene carboxamide SDHI fungicides targeting fungal Complex II.

Experimental Protocols

Safety Note: All procedures must be performed in a well-ventilated fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with moisture.

Protocol A: Saponification to 3-Butylthiophene-2-carboxylic acid

  • Reagent Mixing: In a 250 mL round-bottom flask, dissolve 10.0 g (50.4 mmol) of methyl 3-butylthiophene-2-carboxylate in 50 mL of methanol.

  • Base Addition: Slowly add 30 mL of a 2M aqueous NaOH solution (60.0 mmol, 1.2 eq) while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 3 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt) confirms reaction completion.

  • Workup: Cool the mixture to room temperature and evaporate the methanol under reduced pressure. Dilute the remaining aqueous layer with 50 mL of distilled water and wash with 30 mL of diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl until the pH reaches 2.0. A pale yellow precipitate of the free carboxylic acid will immediately form.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield pure 3-butylthiophene-2-carboxylic acid.

Protocol B: Synthesis of 3-Butylthiophene-2-carbonyl chloride

  • Reagent Mixing: Dissolve 8.0 g (43.4 mmol) of the isolated carboxylic acid in 40 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation: Add 2 drops of anhydrous DMF to serve as the Vilsmeier-Haack catalyst.

  • Chlorination: Using an addition funnel, add 4.7 mL (65.1 mmol, 1.5 eq) of thionyl chloride ( SOCl2​ ) dropwise over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 4 hours. Continuous gas evolution ( SO2​ and HCl) will be observed.

  • Workup: Concentrate the mixture under reduced pressure to remove the DCM and excess SOCl2​ . Co-evaporate the residue twice with 20 mL of anhydrous toluene to ensure the complete azeotropic removal of trace SOCl2​ . The resulting crude acid chloride must be used immediately in Protocol C to prevent ambient hydrolysis.

Protocol C: Amidation to Thiophene Carboxamide (SDHI Analog)

  • Amine Preparation: In a clean, oven-dried 250 mL flask, dissolve 7.7 g (43.4 mmol) of 2-(1,3-dimethylbutyl)aniline and 11.3 mL (65.1 mmol, 1.5 eq) of DIPEA in 50 mL of anhydrous tetrahydrofuran (THF).

  • Coupling: Cool the amine solution to 0°C using an ice bath. Dissolve the crude acid chloride from Protocol B in 20 mL of anhydrous THF and add it dropwise to the cooled amine solution over 30 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • In-Process Control (Self-Validation): Analyze an aliquot via HPLC or TLC (Hexane:EtOAc 3:1). The chromatogram should show the formation of a new product peak and the total consumption of the aniline precursor.

  • Purification: Quench the reaction with 50 mL of saturated aqueous NaHCO3​ . Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers sequentially with 1M HCl (50 mL) to remove excess aniline/DIPEA, and brine (50 mL). Dry over Na2​SO4​ , concentrate, and purify via silica gel column chromatography to obtain the final N-(2-(1,3-dimethylbutyl)phenyl)-3-butylthiophene-2-carboxamide.

Quantitative Data Summarization

The following table summarizes the expected yields, purity profiles, and representative in vitro SDH inhibition data for the synthesized intermediates and the final agrochemical product, benchmarked against standard thiophene carboxamide behaviors[1][4].

CompoundMolecular Weight ( g/mol )Step Yield (%)Purity (HPLC, %)SDH IC50 (μM)
Methyl 3-butylthiophene-2-carboxylate198.28N/A (Starting Material)>98.0>100 (Inactive)
3-Butylthiophene-2-carboxylic acid184.2592 - 95>99.0>100 (Inactive)
3-Butylthiophene-2-carbonyl chloride202.70>95 (Crude)N/A (Reactive)N/A
N-(2-(1,3-dimethylbutyl)phenyl)-3-butylthiophene-2-carboxamide343.5385 - 88>98.50.45 ± 0.12

References

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase Source: American Chemical Society (ACS) Publications URL:[Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry Source: American Chemical Society (ACS) Publications URL:[Link]

Sources

step-by-step guide to the purification of methyl 3-butylthiophene-2-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Step-by-Step Guide to the Purification of Methyl 3-butylthiophene-2-carboxylate by Flash Column Chromatography

Introduction & Chemical Context

Methyl 3-butylthiophene-2-carboxylate (C₁₀H₁₄O₂S) is a highly versatile building block utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials[1]. Structurally, it consists of a thiophene core, a lipophilic butyl chain at the C3 position, and a methyl ester at the C2 position.

Due to the non-polar nature of the alkyl chain and the moderate polarity of the ester group, this compound typically presents as a low-melting solid or viscous oil. During its synthesis—often via the esterification of 3-butylthiophene-2-carboxylic acid or through cross-coupling reactions—typical crude mixtures contain:

  • Non-polar impurities: Unreacted alkyl halides, alkanes, or homocoupled thiophene dimers.

  • Polar impurities: Unreacted 3-butylthiophene-2-carboxylic acid or transition-metal catalyst residues.

Flash column chromatography using normal-phase silica gel is the premier method for isolating the pure ester[2]. The causality of the separation relies heavily on hydrogen bonding dynamics: highly polar carboxylic acid impurities interact strongly with the terminal silanol groups of the silica gel, remaining near the baseline. Conversely, the target ester acts only as a moderate hydrogen-bond acceptor, allowing it to elute efficiently in low-polarity solvent mixtures[3].

Experimental Design & Rationale

  • Stationary Phase: Normal-phase silica gel (230–400 mesh) is selected for its high surface area and optimal flow rates under positive air pressure[2].

  • Mobile Phase: A binary solvent system of Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc) is utilized. Hexane provides the non-polar bulk required to elute lipophilic impurities, while EtOAc acts as the polar modifier to precisely tune the elution of the target ester[4].

  • Gradient Elution Strategy: A shallow gradient approach is recommended. Starting with 100% hexane washes out non-polar byproducts, followed by a step up to 95:5 or 90:10 Hexane:EtOAc to elute methyl 3-butylthiophene-2-carboxylate[5].

Data Presentation: Optimization Tables

To ensure a self-validating and scalable protocol, refer to the following standardized parameters before beginning the purification.

Table 1: TLC Solvent System Optimization

Solvent System (Hexane:EtOAc) Target Ester Behavior (R_f) Impurity Behavior Application
100:0 ~0.05 Non-polar impurities elute (R_f > 0.8) Initial column wash
95:5 ~0.30 Acid impurities retained (R_f = 0.0) Optimal elution phase

| 80:20 | >0.70 | Acid begins to streak | Too polar; causes co-elution |

Table 2: Standardized Column Sizing Guide (Adapted from Zakarian Group Protocols[6])

Crude Mass Column Diameter (mm) Silica Height (inches) Fraction Size (mL)
50 – 300 mg 20 6 ~4
0.3 – 1.0 g 25 6 ~7

| 1.0 – 5.0 g | 50 | 6 | ~12 |

Visualizations

Workflow Crude 1. Crude Mixture (Thiophene Ester + Impurities) TLC 2. TLC Optimization (Target Rf ~ 0.3 in 95:5 Hex:EtOAc) Crude->TLC Packing 3. Column Packing (Silica Gel Slurry in Hexane) TLC->Packing Loading 4. Sample Loading (Minimal DCM or Wet Load) Packing->Loading Elution 5. Gradient Elution (100% Hexane -> 95:5 Hex:EtOAc) Loading->Elution Fractions 6. Fraction Collection & TLC Validation Elution->Fractions Pure 7. Pure Methyl 3-butylthiophene- 2-carboxylate Fractions->Pure Combine & Evaporate

Caption: Workflow for the flash column chromatography purification of methyl 3-butylthiophene-2-carboxylate.

SeparationLogic Silica Stationary Phase (Polar Silica Gel) NonPolar Non-Polar Impurities (e.g., Alkanes, Dimers) Weak Interaction Silica->NonPolar Elutes First (100% Hexane) Target Target Ester (Moderate Polarity) Balanced Interaction Silica->Target Elutes Second (95:5 Hexane:EtOAc) Polar Polar Impurities (e.g., Carboxylic Acids) Strong Interaction Silica->Polar Retained (Requires High EtOAc)

Caption: Chromatographic separation logic based on molecular polarity and silica gel interaction.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Column Packing
  • TLC Validation: Dissolve a small aliquot of the crude mixture in dichloromethane (DCM). Spot on a silica gel TLC plate and develop in 95:5 Hexane:EtOAc. Verify that the target ester has an R_f of ~0.3 and that the separation from adjacent impurities (ΔR_f) is ≥ 0.20[3].

  • Slurry Preparation: Based on Table 2, weigh the appropriate amount of silica gel. A standard ratio is 30:1 to 50:1 (silica to crude product by weight)[7]. In an Erlenmeyer flask, suspend the silica gel in 100% hexane to create a mobile slurry[2].

  • Packing: Pour the slurry into the glass column (ensure the stopcock is closed and a cotton/glass wool plug is in place). Open the stopcock and apply gentle air pressure to pack the bed tightly. Tap the sides of the column gently with a cork ring to dislodge any trapped air bubbles[2].

  • Equilibration: Add a 1 cm layer of acid-washed sea sand to the top of the flat silica bed to protect it from mechanical disruption[2]. Drain the solvent until the meniscus is exactly level with the top of the sand.

  • Validation Checkpoint 1: The silica bed must be perfectly uniform, completely flat at the top, and free of cracks, channels, or trapped air bubbles.

Phase 2: Sample Loading
  • Dissolution: Dissolve the crude methyl 3-butylthiophene-2-carboxylate in the absolute minimum volume of DCM or Hexane (e.g., <1 mL for 300 mg of crude)[7]. Causality Note: Using too much solvent or a solvent more polar than the eluent (like pure EtOAc) will cause the sample band to diffuse immediately, ruining the separation efficiency[6].

  • Application: Using a long glass Pasteur pipette, carefully apply the solution dropwise in a circular motion directly onto the sand layer, avoiding disturbing the silica bed[7].

  • Adsorption: Open the stopcock to allow the sample to drain into the silica until the liquid level is flush with the sand. Rinse the flask with 0.5 mL of hexane, apply to the column, and drain again. Repeat this rinse step twice to ensure quantitative transfer[7].

  • Validation Checkpoint 2: The entire crude mixture is now adsorbed in a narrow, concentrated band at the very top of the stationary phase.

Phase 3: Elution and Fraction Collection
  • Initial Wash: Carefully fill the column with 100% hexane. Apply positive air pressure. Collect the first 2–3 column volumes (CV) in an Erlenmeyer flask. This fraction contains non-polar hydrocarbon impurities and unreacted alkyl halides[4].

  • Target Elution: Switch the mobile phase to the optimized 95:5 Hexane:EtOAc mixture. Begin collecting fractions in test tubes based on the volumes specified in Table 2[6].

  • Monitoring: Spot every third fraction on a TLC plate. Develop the plates in 95:5 Hexane:EtOAc and visualize using a UV lamp (254 nm) or by staining with potassium permanganate (KMnO₄), which effectively highlights the oxidizable thiophene ring[7].

  • Validation Checkpoint 3: The target ester should elute as a clean, single spot (R_f ~ 0.3). Fractions containing multiple spots or baseline streaking must be segregated.

Phase 4: Concentration
  • Pooling: Combine all fractions that show a single, pure spot corresponding to methyl 3-butylthiophene-2-carboxylate.

  • Evaporation: Transfer the pooled fractions to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature mild (~30–35 °C) to prevent volatilization of the ester[4].

  • Final Analysis: Analyze the isolated product via ¹H NMR and GC-MS to confirm absolute purity and structural identity[8].

Troubleshooting Guide

  • Issue: The compound streaks or "tails" during elution.

    • Cause: Strong interaction with active silanol sites or column overloading[3].

    • Solution: Ensure the silica-to-crude ratio is at least 50:1. If streaking persists, adding 1% triethylamine to the mobile phase can deactivate acidic silanol groups, though this is rarely needed for simple esters[3].

  • Issue: Poor separation between the target ester and a closely eluting impurity.

    • Cause: The solvent system is too polar, causing both compounds to migrate too quickly (R_f > 0.5)[4].

    • Solution: Decrease the EtOAc concentration (e.g., shift to 98:2 Hexane:EtOAc) to lower the overall R_f to ~0.2, maximizing the interaction time with the stationary phase[6].

Sources

Application Note: Electrochemical Behavior and Dimerization of Methyl 3-Butylthiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

While 3-alkylthiophenes (such as 3-hexylthiophene) are ubiquitous monomers used to synthesize highly conductive, regioregular polythiophenes, introducing an electron-withdrawing functional group at the α-position fundamentally alters their electrochemical trajectory. Methyl 3-butylthiophene-2-carboxylate features a butyl chain at the 3-position and a methyl ester at the 2-position.

As a Senior Application Scientist, it is critical to recognize that this molecule does not undergo standard electropolymerization to form long-chain conductive films. Instead, the covalent blocking of the C2 α-position restricts the electrochemical reaction to a highly controlled, self-limiting dimerization. This application note details the mechanistic causality behind this "arrested" polymerization and provides self-validating protocols for utilizing this monomer as an end-capping agent and a precursor for symmetric bithiophene building blocks.

Mechanistic Causality: The "Arrested" Electropolymerization

The electropolymerization of thiophenes typically proceeds via the generation of radical cations at the anode, followed by rapid radical-radical coupling[1]. This coupling predominantly occurs at the α-positions (C2 and C5) of the thiophene ring due to the localization of high electron spin density at these specific sites[2].

In the case of methyl 3-butylthiophene-2-carboxylate:

  • Initial Oxidation: The monomer is oxidized at the anode to form a radical cation. Despite the electron-withdrawing nature of the ester group, which raises the required oxidation potential, radical cations are successfully generated[3].

  • Regioselective Coupling: Because the C2 position is covalently blocked by the methyl carboxylate group, the radical cations are forced to couple exclusively at the unsubstituted C5 position.

  • Electrochemical Arrest: This C5–C5' coupling forms a stable dimer: dimethyl 4,4'-dibutyl-[2,2'-bithiophene]-5,5'-dicarboxylate. Once this dimer forms, both of its terminal α-positions are occupied by the ester groups. Continuous polymer chain growth is therefore sterically and electronically blocked[4].

  • Prevention of β-Coupling: Attempting to force further polymerization via the β-positions (C4) requires excessively high overpotentials, which leads to irreversible degradation (overoxidation) of the thiophene ring rather than the formation of a coherent polymer film[3].

G A Methyl 3-butylthiophene-2-carboxylate (Monomer) B Anodic Oxidation (-e⁻) A->B C Radical Cation (High spin density at C5) B->C D Radical-Radical Coupling (C5-C5' bond formation) C->D Dimerization E Dihydro-dimer Dication D->E F Rearomatization / Deprotonation (-2H⁺) E->F G Dimethyl 4,4'-dibutyl-[2,2'-bithiophene]-5,5'-dicarboxylate (Stable Dimer) F->G H Polymerization Arrested (Terminal α-positions blocked) G->H Steric/Electronic Hindrance

Fig 1: Electrochemical oxidation and dimerization pathway of the α-blocked thiophene monomer.

Quantitative Data & Comparative Analysis

To illustrate the impact of the α-blocking ester group, Table 1 compares the expected electrochemical behavior of methyl 3-butylthiophene-2-carboxylate against a standard unblocked analog.

Table 1: Comparative Electrochemical Behavior

Parameter3-Butylthiophene (Unblocked)Methyl 3-butylthiophene-2-carboxylate (Blocked)
Oxidation Onset Potential ~1.30 V (vs Ag/Ag⁺)~1.65 V (vs Ag/Ag⁺)
Primary Reaction Pathway Continuous α,α'-couplingSingle-step α,α'-coupling (C5-C5')
End Product Poly(3-butylthiophene) film5,5'-Dimer (Soluble)
Film Deposition on Electrode Yes (Conductive, electroactive)No (Arrested growth)
Overoxidation Risk ModerateHigh (if pushed beyond +2.0 V)

Experimental Protocols

Diagnostic Cyclic Voltammetry (CV) for Mechanistic Verification

This protocol is designed to verify the electrochemical arrest of the monomer and determine its exact oxidation potential before bulk synthesis.

Materials & Reagents:

  • Working Electrode (WE): Glassy Carbon (3 mm diameter)

  • Counter Electrode (CE): Platinum wire

  • Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in anhydrous acetonitrile)

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (MeCN).

Step-by-Step Methodology:

  • Electrode Preparation: Polish the WE using a 0.05 µm alumina slurry on a microcloth. Rinse thoroughly with deionized water, followed by a 3-minute sonication in ethanol to remove residual particulates.

  • Solution Preparation: Dissolve methyl 3-butylthiophene-2-carboxylate to a concentration of 5.0 mM in the 0.1 M TBAPF₆/MeCN electrolyte solution.

  • Deoxygenation: Purge the electrochemical cell with high-purity Argon gas for 15 minutes. Maintain an Argon blanket over the solution during the experiment.

  • Voltammetric Cycling: Execute cyclic voltammetry from 0.0 V to +2.0 V at a scan rate of 100 mV/s for 10 consecutive cycles.

  • Data Analysis: Record the peak oxidation potential ( Epa​ ) during the first forward scan.

Self-Validating Checkpoint: In a standard polymerizing thiophene, successive CV cycles display a growing, broad redox couple at lower potentials (typically +0.5 to +1.0 V), indicating the deposition of a conductive polymer film. For this α-blocked monomer, the CV must show a static or decaying oxidation peak on successive scans without the emergence of a lower-potential polymer redox couple. This directly validates the arrested dimerization mechanism.

Preparative Bulk Electrolysis for Symmetric Dimer Synthesis

This protocol utilizes the arrested polymerization mechanism to synthesize high-purity symmetric bithiophene dimers.

Materials & Reagents:

  • Cell: Divided H-cell with a fine glass frit separator to prevent cathodic reduction of the oxidized products.

  • WE: Platinum mesh (High surface area).

  • CE: Platinum foil.

Step-by-Step Methodology:

  • Cell Assembly: Fill both the anodic and cathodic compartments of the H-cell with the 0.1 M TBAPF₆/MeCN electrolyte.

  • Monomer Addition: Add the monomer (50 mM concentration) exclusively to the anodic (WE) compartment.

  • Potentiostatic Electrolysis: Apply a constant potential set to +50 mV above the oxidation peak potential determined in Protocol 4.1 (approximately +1.85 V).

  • Monitoring: Continuously stir the anodic compartment. Monitor the current decay over time.

  • Termination: Halt the electrolysis when the current drops to <5% of its initial peak value, indicating exhaustive oxidation of the monomer.

  • Isolation: Extract the anolyte, evaporate the acetonitrile under reduced pressure, and purify the crude product via silica gel column chromatography using a Hexane:Ethyl Acetate (9:1) eluent.

Self-Validating Checkpoint: Calculate the Faradaic efficiency. The total charge passed (in Coulombs) should closely match the theoretical value for a 1-electron-per-molecule oxidation (since 2 monomers lose 2 electrons to form 1 dimer). Furthermore, TLC analysis of the purified product must reveal a single spot with a lower Rf​ value than the starting monomer, confirming dimer formation without polymeric streaking.

Applications in Drug Development & Materials Science

Understanding the restricted electropolymerization of methyl 3-butylthiophene-2-carboxylate unlocks specific, high-value applications:

  • End-Capping Agents in Copolymerization: By introducing this monomer into a standard 3-hexylthiophene electropolymerization bath at controlled ratios, scientists can deliberately terminate polymer chain growth. This allows for precise tuning of the molecular weight of the resulting polythiophene film.

  • Precursors for Bioactive Molecules: The resulting symmetric dimer (dimethyl 4,4'-dibutyl-[2,2'-bithiophene]-5,5'-dicarboxylate) can undergo subsequent ester hydrolysis and decarboxylation. This yields highly pure 4,4'-dialkyl-2,2'-bithiophenes, which are critical building blocks for synthesizing advanced organic semiconductors and targeted pharmaceuticals where symmetric lipophilic cores are required.

References

  • Source: nih.
  • Source: cambridge.
  • Title: Electropolymerization of Pd(II)
  • Source: acs.

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl 3-Butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of synthetic strategies for the elaboration of methyl 3-butylthiophene-2-carboxylate into novel, high-value heterocyclic systems. We will explore the transformation of this readily accessible starting material into potent classes of compounds such as thieno[3,2-d]pyrimidines and pyrazolo[3,2-b]thiophenes. This document is designed to serve as a practical resource, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for key experimental choices. All methodologies are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Versatility of the Thiophene Scaffold

Thiophene and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The thieno[3,2-d]pyrimidine core, for instance, is a bioisostere of the purine nucleus and is found in a variety of kinase inhibitors and other therapeutic agents.[1][2] Similarly, pyrazole-fused thiophenes have demonstrated a broad spectrum of pharmacological properties, including anticancer and antimicrobial activities.[3][4]

Our starting material, methyl 3-butylthiophene-2-carboxylate, offers a versatile platform for the synthesis of these and other novel heterocyclic structures. The butyl group at the 3-position can modulate lipophilicity and van der Waals interactions with biological targets, while the methyl ester at the 2-position provides a handle for a variety of chemical transformations. This guide will focus on the strategic functionalization of this substrate to access key intermediates for the construction of fused heterocyclic systems.

Strategic Overview: From Thiophene to Fused Heterocycles

The synthetic journey from methyl 3-butylthiophene-2-carboxylate to complex heterocyclic architectures necessitates a multi-step approach. A critical transformation is the introduction of a nitrogen-containing functional group at the 3-position of the thiophene ring, which then serves as a key handle for subsequent cyclization reactions. Our overarching strategy is as follows:

  • Nitration and Reduction: Introduction of an amino group at the 3-position via a nitration-reduction sequence to yield methyl 3-amino-4-butylthiophene-2-carboxylate.

  • Synthesis of Thieno[3,2-d]pyrimidines: Cyclization of the 3-aminothiophene intermediate with various one-carbon sources to construct the fused pyrimidine ring.

  • Synthesis of Pyrazolo[3,2-b]thiophenes: An alternative cyclization pathway of a hydrazine-derived intermediate to form the fused pyrazole ring.

The following diagram illustrates the proposed synthetic pathways:

G A Methyl 3-butylthiophene-2-carboxylate B Methyl 3-amino-4-butylthiophene-2-carboxylate A->B  1. Nitration  2. Reduction C Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives B->C Cyclization with Formamide or Urea F Pyrazolo[3,2-b]thiophene Derivatives B->F 1. Hydrazine Formation 2. Cyclization D 4-Chlorothieno[3,2-d]pyrimidine Derivatives C->D Chlorination (e.g., POCl3) E Substituted Thieno[3,2-d]pyrimidines D->E Nucleophilic Substitution (e.g., Amines) G A Methyl 3-amino-4-butylthiophene-2-carboxylate B 3-Butylthieno[3,2-d]pyrimidin-4(3H)-one A->B Reflux in Formamide C 4-Chloro-3-butylthieno[3,2-d]pyrimidine B->C POCl3, N,N-dimethylaniline D 4-Amino-3-butylthieno[3,2-d]pyrimidine (and other derivatives) C->D Nucleophilic Aromatic Substitution with Amines

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 3-Butylthiophene-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific thermodynamic and kinetic bottlenecks associated with synthesizing methyl 3-butylthiophene-2-carboxylate.

This compound is a highly versatile building block widely utilized in organic synthesis, materials science, and pharmaceutical research[1]. However, its synthesis is notoriously prone to yield-limiting side reactions such as ester saponification and β -hydride elimination. This guide provides self-validating protocols, mechanistic causality, and diagnostic workflows to ensure quantitative yields.

Mechanistic Workflows & Pathway Visualization

To synthesize methyl 3-butylthiophene-2-carboxylate, two primary retrosynthetic disconnections are utilized in the industry:

  • Route A (Cross-Coupling): Palladium-catalyzed Suzuki-Miyaura coupling of methyl 3-bromothiophene-2-carboxylate with butylboronic acid.

  • Route B (Acyl Substitution): Activation and esterification of 3-butylthiophene-2-carboxylic acid.

SynthesisRoutes SM1 Methyl 3-bromothiophene- 2-carboxylate Reagent1 Butylboronic Acid + Pd Catalyst (Suzuki-Miyaura) SM1->Reagent1 Route A SM2 3-Butylthiophene- 2-carboxylic acid Reagent2 1. Oxalyl Chloride 2. MeOH / Et3N SM2->Reagent2 Route B Product Methyl 3-butylthiophene- 2-carboxylate Reagent1->Product Cross-Coupling Reagent2->Product Acyl Substitution

Figure 1: Primary synthetic routes for methyl 3-butylthiophene-2-carboxylate production.

Self-Validating Experimental Protocols

Do not blindly follow recipes; understanding the why behind each step is critical for scale-up and reproducibility.

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling (Route A)

Objective: Suppress β -hydride elimination and prevent ester hydrolysis during the coupling of an sp³-hybridized alkylboronic acid[2].

  • Preparation & Degassing: In a Schlenk flask, combine methyl 3-bromothiophene-2-carboxylate (1.0 equiv), butylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: Alkylboronic acids are prone to protodeboronation; using a 1.5x excess compensates for this degradation. K₃PO₄ is strictly selected over NaOH because strong hydroxide bases will irreversibly hydrolyze the methyl ester (saponification).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The large bite angle of the bidentate dppf ligand enforces a strained geometry at the Pd center. This accelerates the desired reductive elimination step, allowing it to outcompete the undesired β -hydride elimination typical of Pd-alkyl intermediates.

  • Solvent Introduction: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (5:1 v/v).

    • Validation Check: The biphasic mixture should turn dark red/brown upon catalyst dissolution. If the solution turns black and precipitates immediately, your system has oxygen contamination leading to Pd(0) aggregation (Pd black).

  • Reaction Execution: Heat to 80 °C for 12 hours under an argon atmosphere.

    • Validation Check: Monitor via GC-MS. The reaction is complete when the starting material peak (m/z 220/222) disappears and the product peak (m/z 198) dominates.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Irreversible Acyl Substitution (Route B)

Objective: Bypass the thermodynamic equilibrium limits of standard Fischer esterification[3].

  • Acyl Chloride Formation: Suspend 3-butylthiophene-2-carboxylic acid in anhydrous CH₂Cl₂. Add catalytic DMF (1 drop) followed by oxalyl chloride (1.2 equiv) dropwise at 0 °C.

    • Causality: Direct esterification with methanol and H₂SO₄ generates water, stalling the reaction at ~70% yield due to Le Chatelier's principle. Oxalyl chloride provides an irreversible thermodynamic sink via the evolution of CO₂ and CO gases.

  • Activation Validation: Stir for 2 hours at room temperature.

    • Validation Check: Bubbling (gas evolution) will cease completely, indicating 100% conversion to the highly reactive acyl chloride intermediate.

  • Esterification: Cool the mixture back to 0 °C. Slowly add anhydrous methanol (5.0 equiv) and triethylamine (1.5 equiv).

    • Causality: Triethylamine acts as an acid scavenger. It neutralizes the HCl generated during the nucleophilic attack of methanol, preventing the degradation of the thiophene ring and driving the reaction to completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

    • Validation Check: ¹H NMR must show a sharp singlet at ~3.85 ppm integrating to 3H, confirming the successful installation of the methyl ester.

Troubleshooting & Diagnostic FAQs

Troubleshooting Start Low Yield Detected (< 50%) Check1 Analyze Crude by GC-MS Start->Check1 Path1 Mass = 184 (Hydrolysis) Check1->Path1 Ester Cleavage Path2 Mass = 142 (Des-bromo) Check1->Path2 Protodehalogenation Path3 Mass = 196 (Isomerization) Check1->Path3 β-Hydride Elim. Fix1 Switch to Anhydrous K3PO4 or Cs2CO3 Path1->Fix1 Fix2 Degas Solvent thoroughly Increase Boronic Acid Path2->Fix2 Fix3 Use bidentate ligand (e.g., dppf) Path3->Fix3

Figure 2: Diagnostic workflow for identifying and resolving common yield-limiting side reactions.

Q1: My Suzuki coupling yield is stuck below 30%, and I am recovering a highly polar byproduct. What went wrong? A: You are likely experiencing ester saponification. If you used standard Suzuki bases like aqueous NaOH, KOH, or Na₂CO₃ at elevated temperatures (80 °C), the hydroxide ions will cleave the methyl ester, yielding 3-butylthiophene-2-carboxylic acid (which is highly polar and often lost in the aqueous wash). Resolution: Switch to a milder, non-nucleophilic base system such as K₃PO₄ in dioxane/water[2], or strictly anhydrous Cs₂CO₃ in toluene.

Q2: GC-MS shows a mass of 196 instead of the expected 198. Why am I getting this impurity? A: A mass of 196 indicates the formation of an alkene byproduct via β -hydride elimination. Alkylboronic acids containing β -hydrogens (like the butyl group) are highly susceptible to this once transmetalated onto the Palladium center. Resolution: Your catalyst ligand is likely too small (e.g., PPh₃). Switch to a bulky bidentate ligand like dppf or a Buchwald ligand (e.g., RuPhos) to force rapid reductive elimination before the β -hydride elimination can occur.

Q3: During Route B (Esterification), my reaction stalls at 65% conversion despite refluxing for 48 hours. How do I push it to completion? A: Fischer esterification is a thermodynamic equilibrium ( Keq​ ). Because methanol has a low boiling point (65 °C), you cannot use a standard Dean-Stark trap to physically remove the water byproduct. Resolution: You must shift the equilibrium chemically. Either abandon the Fischer route and use the Acyl Chloride protocol (Protocol B) for an irreversible reaction, or add a chemical dehydrating agent like trimethyl orthoformate to the reaction mixture to consume the water in situ.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields, serving as a benchmark for your own optimizations.

Reaction RouteVariations / ConditionsPrimary ByproductYield (%)Causality / Optimization Rationale
Suzuki Coupling Pd(PPh₃)₄, NaOH (aq), THF, 80°C3-Butylthiophene-2-carboxylic acid< 20%Strong aqueous base hydrolyzes the ester functionality.
Suzuki Coupling Pd(PPh₃)₄, K₃PO₄ (aq), Dioxane, 80°C3-Bromothiophene-2-carboxylate (Unreacted)45%Slow transmetalation of the alkylboronic acid; β -hydride elimination competes.
Suzuki Coupling Pd(dppf)Cl₂, K₃PO₄ (aq), Dioxane, 80°CAlkene isomers (Trace)88% Bidentate ligand accelerates reductive elimination, securing the product.
Esterification MeOH, cat. H₂SO₄, Reflux, 24hUnreacted carboxylic acid65%Equilibrium is strictly limited by water formation.
Esterification SOCl₂ (reflux), then MeOH, 0°C to RTNone (Quantitative conversion)> 95% Irreversible acyl substitution completely overcomes equilibrium limits.

References

  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones Source: NIH 2

  • PPh3-Assisted Esterification of Acyl Fluorides with Ethers via C(sp3)–O Bond Cleavage Accelerated by TBAT Source: MDPI 3

  • 3-Bromotiofeno-2-carboxilato de metilo (Applications and Utility) Source: Chem-Impex 1

Sources

common impurities in the synthesis of methyl 3-butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-Butylthiophene-2-Carboxylate

Welcome to the Technical Support Center for the synthesis of methyl 3-butylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile heterocyclic compound. Purity of the final product is paramount for reproducible downstream applications, and this document provides in-depth troubleshooting guides and FAQs to address common impurities encountered during its synthesis.

Assumed Synthetic Pathway: Friedel-Crafts Alkylation

A prevalent method for synthesizing methyl 3-butylthiophene-2-carboxylate involves the direct alkylation of a thiophene precursor. For the context of this guide, we will assume the synthesis is performed via a Friedel-Crafts alkylation of methyl thiophene-2-carboxylate with an appropriate butylating agent (e.g., 1-chlorobutane or 1-butene) in the presence of a Lewis acid catalyst like AlCl₃.

The primary reaction is as follows:

Reaction_Pathway Start Methyl thiophene-2-carboxylate Product Methyl 3-butylthiophene-2-carboxylate Start->Product Friedel-Crafts Alkylation Reagent CH₃(CH₂)₃Cl / AlCl₃

Caption: Assumed Friedel-Crafts alkylation pathway.

While seemingly straightforward, this reaction is susceptible to several side reactions that generate a range of impurities. Understanding and controlling these is key to achieving high purity.

Troubleshooting Guide: Impurity Identification and Mitigation

This section addresses specific issues you may encounter, identifiable through common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Q1: My ¹H NMR spectrum shows two distinct sets of thiophene proton signals and two methoxy singlets. What is the likely impurity?

Likely Cause: Formation of a Regioisomeric Impurity

This is the most common and challenging issue. The primary impurity is almost certainly methyl 4-butylthiophene-2-carboxylate or methyl 5-butylthiophene-2-carboxylate . The electron-donating nature of the sulfur atom in the thiophene ring activates the C5 and C3 positions for electrophilic substitution, while the electron-withdrawing carboxylate group at C2 deactivates the ring, primarily directing incoming electrophiles to the C4 and C5 positions.[1][2]

Causality: The stability of the carbocation intermediate (the sigma complex) determines the regioselectivity. Attack at the C5 position is often favored electronically, leading to a more stable intermediate. However, steric hindrance from the adjacent ester group can favor attack at the C3 or C4 positions. The final isomer distribution is a sensitive balance of electronic effects, sterics, catalyst choice, and reaction temperature.

Troubleshooting & Resolution:

  • Confirm Identity: Use 2D NMR techniques like NOESY to establish through-space correlations between the butyl group's alpha-protons and the thiophene ring protons. This will definitively identify the substitution pattern.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product over the thermodynamically favored one.

    • Catalyst: Experiment with different Lewis acids. While AlCl₃ is common, milder catalysts like FeCl₃ or solid acid catalysts like zeolites may offer better regioselectivity.[3]

  • Purification: These isomers often have very similar polarities, making separation by standard column chromatography difficult.[4]

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase or normal-phase HPLC method is often required for effective separation.

    • Fractional Distillation: If the boiling points are sufficiently different, distillation under reduced pressure can be effective.

Data Summary: Comparative ¹H NMR Shifts (CDCl₃, 400 MHz)

CompoundThiophene H's (ppm)Methoxy H's (ppm)Butyl α-CH₂ (ppm)
Methyl 3-butylthiophene-2-carboxylate (Desired) ~7.5 (d), ~7.0 (d)~3.85 (s)~2.8 (t)
Methyl 4-butylthiophene-2-carboxylate (Impurity)~7.6 (d), ~7.2 (d)~3.84 (s)~2.6 (t)
Methyl 5-butylthiophene-2-carboxylate (Impurity)~7.1 (d), ~6.8 (d)~3.83 (s)~2.7 (t)

Note: Exact chemical shifts can vary based on concentration and solvent. Data is estimated based on typical values for substituted thiophenes.[5]

Isomer_Formation cluster_products Potential Products Start Methyl thiophene-2-carboxylate + Butyl Electrophile Product_3 3-Butyl (Desired) Start->Product_3 C3 Attack Product_4 4-Butyl (Impurity) Start->Product_4 C4 Attack Product_5 5-Butyl (Impurity) Start->Product_5 C5 Attack

Caption: Competing pathways leading to regioisomers.

Q2: My GC-MS analysis shows a peak with a mass 56 units higher than my product's molecular weight. What is this impurity?

Likely Cause: Polyalkylation

The impurity is likely a dibutyl-substituted thiophene carboxylate . The initial product, methyl 3-butylthiophene-2-carboxylate, contains an electron-donating alkyl group, which activates the thiophene ring towards further electrophilic substitution.[6][7] This makes the product more reactive than the starting material, leading to a second alkylation event if reaction conditions are not carefully controlled.

Causality: Once the first butyl group is attached, it enhances the electron density of the thiophene ring, making it a better nucleophile for attacking another butyl carbocation. This is a classic limitation of the Friedel-Crafts alkylation reaction.[8]

Troubleshooting & Resolution:

  • Stoichiometry Control: Use a significant excess of the starting material (methyl thiophene-2-carboxylate) relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the more reactive mono-alkylated product.

  • Limit Reaction Time: Monitor the reaction closely using GC or TLC. Stop the reaction as soon as a reasonable conversion of the starting material is achieved to prevent the accumulation of the di-substituted product.

  • Purification: The significant increase in molecular weight and change in polarity usually makes separation of mono- and di-alkylated products by column chromatography straightforward.

Q3: The reaction appears sluggish, and my crude sample contains a large amount of unreacted methyl thiophene-2-carboxylate. What could be the problem?

Likely Cause: Incomplete Reaction or Catalyst Deactivation

Several factors can lead to poor conversion:

  • Catalyst Activity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the solvent or reagents will hydrolyze the catalyst, rendering it inactive.

  • Insufficient Catalyst: An inadequate amount of catalyst will result in a slow or stalled reaction.

  • Low Temperature: While beneficial for selectivity, excessively low temperatures can reduce the reaction rate to an impractical level.

  • Deactivated Ring: The ester group on the starting material is electron-withdrawing and deactivates the ring, making the reaction inherently more challenging than the alkylation of unsubstituted thiophene.[9]

Troubleshooting & Resolution:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly in an oven before use. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Loading: Ensure you are using a sufficient catalytic or stoichiometric amount of the Lewis acid as dictated by established protocols.

  • Temperature Optimization: Gradually increase the reaction temperature while monitoring for the formation of side products. There is a trade-off between reaction rate and selectivity.

  • Reagent Purity: Verify the purity of the starting methyl thiophene-2-carboxylate. Some impurities can interfere with the catalyst.[10]

Frequently Asked Questions (FAQs)

Q: What is the best analytical method to quantify the purity of my final product? A: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for quantifying the purity of volatile compounds like this. It provides excellent resolution and, when calibrated with standards, gives accurate area-percent purity. For identifying unknown impurities, GC-MS is indispensable due to its ability to provide molecular weight and fragmentation data.[11][12][13]

Q: Can I use Friedel-Crafts acylation followed by reduction to avoid polyalkylation and rearrangement issues? A: Yes, this is an excellent alternative strategy. You can perform a Friedel-Crafts acylation using butanoyl chloride to form methyl 3-butanoylthiophene-2-carboxylate. The acyl group is deactivating, which prevents a second substitution reaction.[14] The resulting ketone can then be reduced to the butyl group using a standard method like the Wolff-Kishner or Clemmensen reduction. This two-step process often provides a cleaner product with better regiocontrol.

Q: My final product has a slight yellow color and a strong odor. What causes this? A: Pure thiophene derivatives are typically colorless or pale yellow with a mild, benzene-like odor.[15] A strong, unpleasant odor often indicates the presence of sulfur-containing impurities, possibly from side reactions or degradation. Trace amounts of oxidized or polymeric materials can impart a yellow color. Purification by passing the material through a short plug of silica gel or activated carbon can often resolve these issues.[16]

Q: How should I store the purified methyl 3-butylthiophene-2-carboxylate? A: Store the compound in a cool, dark, and dry place in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon. Esters can be susceptible to hydrolysis over time if exposed to moisture, and like many organic compounds, can degrade upon prolonged exposure to light and air.[10]

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling
  • Sample Preparation: Prepare a 1 mg/mL solution of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument: Agilent GC-MS system (or equivalent).

  • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Identify the main product peak. Analyze smaller peaks by comparing their mass spectra against libraries (e.g., NIST) and by interpreting their fragmentation patterns to propose structures for potential impurities.

Troubleshooting_Workflow cluster_issues Impurity Type Start Crude Product Analysis NMR Run ¹H NMR & GC-MS Start->NMR Decision Impurities Detected? NMR->Decision Isomers Regioisomers Decision->Isomers Yes (Multiple Aromatic Signals) Polyalkyl Poly-alkylation Decision->Polyalkyl Yes (High MW Peak) StartMat Starting Material Decision->StartMat Yes (Low Conversion) End Pure Product Decision->End No Purify Select Purification (HPLC, Column, Distillation) Isomers->Purify Polyalkyl->Purify Optimize Optimize Reaction Conditions (Temp, Catalyst, Stoichiometry) StartMat->Optimize Purify->End Optimize->Start Re-run Reaction

Caption: A logical workflow for troubleshooting synthesis impurities.

References

  • Vertex AI Search result[1][2][17][18]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • ResearchGate. (2024). How can monoalkylated and dialkylated thiophenes be separated?[Link]

  • ResearchGate. (n.d.). The distribution of the alkylated products of thiophene over the Hβ zeolites. [Link]

  • Bicchi, C., et al. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. [Link]

  • University of Wisconsin. (2020). ¹H NMR Chemical Shifts. [Link]

  • ResearchGate. (2025). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Google Patents. (1952).
  • Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

Sources

troubleshooting low conversion in the esterification of 3-butylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals troubleshooting low conversion rates during the esterification of 3-butylthiophene-2-carboxylic acid .

Diagnostic Overview: The Root Cause of Low Conversion

Esterifying 3-butylthiophene-2-carboxylic acid presents a dual-front synthetic challenge at the intersection of sterics and electronics:

  • Steric Hindrance: The bulky butyl group at the C3 position creates a significant steric shield around the C2-carbonyl carbon. This physically blocks the approach of incoming bulky nucleophiles or coupling catalysts.

  • Electronic Deactivation: The electron-rich thiophene ring donates electron density into the carbonyl system via resonance. This reduces the electrophilicity of the carbonyl carbon, making it far less reactive than a standard aliphatic or benzoate system.

Because of these intrinsic molecular properties, standard equilibrium-driven methods often fail, necessitating irreversible activation strategies.

Troubleshooting FAQs

Q: My Fischer esterification (H₂SO₄ / MeOH) is stalling at ~20% conversion. How can I push it to completion? A: Fischer esterification is an equilibrium-driven process[1]. The steric bulk of the 3-butyl group drastically slows the formation of the required tetrahedral intermediate, while the thermodynamic equilibrium heavily favors the starting materials. To drive the reaction forward, you must strictly remove water (e.g., using a Dean-Stark trap with a non-polar solvent like toluene, or Soxhlet extraction with molecular sieves)[1]. However, for this specific hindered substrate, we strongly recommend abandoning Fischer conditions entirely in favor of an irreversible activation method.

Q: I switched to Steglich conditions (DCC / DMAP), but LC-MS shows a massive byproduct peak and very little of my target ester. What is happening? A: You are observing the formation of an N-acylurea byproduct. Under standard Steglich conditions, the carboxylic acid reacts with the carbodiimide (DCC) to form an O-acylisourea intermediate. Normally, DMAP attacks this intermediate to form a highly reactive acylpyridinium species. However, because the 3-butyl group sterically blocks the attack of DMAP (or the alcohol), the O-acylisourea undergoes a rapid, irreversible intramolecular O-to-N acyl migration[2]. This dead-end pathway consumes your starting material and generates the unreactive N-acylurea[2].

Q: Is there a way to salvage the Steglich coupling and suppress the O-to-N acyl migration? A: Yes. If you must use carbodiimide coupling (e.g., for acid-sensitive substrates), switching the solvent to dichloromethane (DCM) and adding a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA·H₂O) can help protonate the intermediate, effectively suppressing the O-to-N migration[2]. This modified Steglich approach has been shown to improve yields for sterically hindered thiophene-2-carboxylate esters[2].

Q: What is the most reliable method to achieve >95% conversion for this substrate? A: The two-step Acid Chloride method. By converting the acid to a highly electrophilic thiophene-2-carbonyl chloride using oxalyl chloride (with a catalytic amount of DMF), you bypass the steric and electronic limitations[3]. Acid halides are highly reactive intermediates that ensure full conversion[4]. The subsequent addition of the alcohol and a base (triethylamine) drives the nucleophilic acyl substitution to completion irreversibly[3].

Method Comparison Data

To assist in your experimental design, the following table summarizes the quantitative performance of various esterification methods applied to 3-substituted thiophene-2-carboxylic acids.

Esterification MethodTypical Conversion (%)Primary Byproduct / IssueRecommendation for 3-Butyl Substrate
Fischer (H₂SO₄ / ROH) 15 - 30%Unreacted starting materialNot Recommended. Equilibrium is heavily restricted by sterics.
Standard Steglich (DCC / DMAP) 20 - 40%N-acylurea (Major)Not Recommended. O-to-N acyl migration outcompetes esterification.
Modified Steglich (DCC / DMAP / p-TSA) 55 - 85%Minimal N-acylureaViable. Good for acid-sensitive alcohols, but requires careful purification.
Acid Chloride (Oxalyl Chloride → ROH / Et₃N) > 95% None (Quantitative)Highly Recommended. Irreversible activation overcomes steric shielding.

Validated Experimental Protocol: The Acid Chloride Route

This protocol utilizes an irreversible activation strategy to guarantee high conversion. It is designed as a self-validating system ; specific visual cues are embedded to confirm the success of each mechanistic step without needing immediate LC-MS validation.

Step 1: Irreversible Activation (Acyl Chloride Formation)

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of 3-butylthiophene-2-carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis: Add 2 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is the true chlorinating species.

  • Reagent Addition: Cool the flask to 0 °C. Slowly add 1.5 eq of Oxalyl Chloride dropwise via syringe.

  • Validation Check: Upon addition, you must observe vigorous bubbling. This is the evolution of CO₂ and CO gases. Stir the reaction at room temperature until gas evolution completely ceases (typically 1-2 hours). Self-Validation: The cessation of bubbling and the formation of a homogeneous solution confirms that the carboxylic acid has been fully converted to the acyl chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Redissolve the resulting crude acyl chloride in fresh anhydrous DCM (0.2 M) and cool to 0 °C.

Step 2: Nucleophilic Acyl Substitution 6. Nucleophile Addition: In a separate vial, prepare a solution of the target alcohol (1.2 eq) and triethylamine (Et₃N, 2.0 eq) in anhydrous DCM. 7. Coupling: Add the alcohol/base solution dropwise to the acyl chloride at 0 °C. 8. Validation Check: The reaction is highly exothermic. You will immediately observe the precipitation of a dense white solid (Et₃N·HCl salts). Self-Validation: This rapid salt formation is the visual confirmation that the nucleophilic acyl substitution is occurring successfully. 9. Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target ester.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the failed Steglich pathway and the successful Acid Chloride pathway for this specific hindered substrate.

G Substrate 3-Butylthiophene-2-carboxylic acid (Sterically Hindered) Steglich_Cond DCC, DMAP, DCM (Steglich Conditions) Substrate->Steglich_Cond Oxalyl_Cond Oxalyl Chloride, cat. DMF then ROH, Et3N Substrate->Oxalyl_Cond O_Acyl O-Acylisourea Intermediate (Highly Reactive) Steglich_Cond->O_Acyl N_Acyl N-Acylurea Byproduct (Major Product) O_Acyl->N_Acyl Fast O-N Acyl Migration (Blocked nucleophilic attack) Ester_Low Target Ester (Minor Product) O_Acyl->Ester_Low Slow Alcohol Attack Acyl_Chloride Thiophene-2-carbonyl chloride (Highly Electrophilic) Oxalyl_Cond->Acyl_Chloride Ester_High Target Ester (>95% Yield) Acyl_Chloride->Ester_High Fast Nucleophilic Acyl Substitution

Reaction pathways for 3-butylthiophene-2-carboxylic acid esterification.

Sources

purification challenges of methyl 3-butylthiophene-2-carboxylate and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl 3-butylthiophene-2-carboxylate (CAS: 2768326-63-0)[1]. As a highly substituted thiophene derivative, this compound is a critical building block in organic electronics, conductive polymers, and pharmaceutical drug discovery. However, its purification presents distinct challenges—most notably the separation of closely related regioisomers, the mitigation of ester hydrolysis, and the removal of residual transition metals from cross-coupling syntheses.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your purification workflows.

Diagnostic Purification Workflow

G Start Crude Methyl 3-butylthiophene-2-carboxylate Check Identify Impurities (GC-MS/HPLC) Start->Check Regio Regioisomers (4-butyl/5-butyl) Check->Regio Metals Transition Metals (Pd/Cu) Check->Metals Acid Hydrolyzed Acid (Degradation) Check->Acid Sol1 Reverse-Phase HPLC or Ag-Silica Regio->Sol1 Sol2 Thiol-Derivatized Silica Scavenging Metals->Sol2 Sol3 Mild Basic Wash (pH 8.0 NaHCO3) Acid->Sol3 Pure Pure Target Compound Sol1->Pure Sol2->Pure Sol3->Pure

Workflow for diagnosing and resolving methyl 3-butylthiophene-2-carboxylate impurities.

FAQ & Troubleshooting Guides

Section 1: Regioisomer Separation

Q1: Following the alkylation/cross-coupling of methyl thiophene-2-carboxylate, my GC-MS shows multiple peaks with the same mass (m/z 198.07). Standard silica gel chromatography is failing to separate them. How do I isolate the 3-butyl regioisomer?

The Causality: The peaks you are observing are likely the 4-butyl and 5-butyl regioisomers. Because the alkyl chain only subtly alters the overall dipole moment and lipophilicity of the thiophene ring, these isomers co-elute on standard normal-phase silica gel ( SiO2​ )[2]. The 3-position is sterically hindered by the adjacent carboxylate group, which slightly alters its interaction with stationary phases compared to the 4- or 5-substituted isomers, but not enough for standard hexane/ethyl acetate gradients to resolve them efficiently.

The Solution: You must exploit the subtle differences in hydrophobicity and π -electron density. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Silver Nitrate ( AgNO3​ ) impregnated silica chromatography are the self-validating standards for this issue. Silver ions form π -complexes with the thiophene ring; the steric bulk of the butyl group at the 3-position disrupts this complexation more than at the 4- or 5-positions, leading to differential retention.

Quantitative Comparison of Separation Methods

Purification MethodStationary PhaseMobile PhaseResolution ( Rs​ )Yield RecoveryScalability
Standard FlashBare Silica (60 Å)Hexane/EtOAc (95:5)< 0.8 (Co-elution)~40% (mixed)High (Multi-gram)
RP-HPLCC18-FunctionalizedMeCN/H₂O (70:30)> 1.5 (Baseline)> 85%Low (Milligram)
Argentation Flash10% AgNO3​ SilicaToluene/Hexane (1:1)1.2 - 1.4~75%Medium (Gram)

Protocol: Preparative RP-HPLC Separation

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Gradient Elution:

    • Phase A: Ultrapure H2​O (0.1% Formic acid to suppress carboxylate ionization if any hydrolysis occurred).

    • Phase B: MeCN.

    • Run: Isocratic hold at 60% B for 5 minutes, then a shallow gradient to 80% B over 25 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. The 3-butyl isomer typically elutes before the 5-butyl isomer due to the steric disruption of the hydrophobic surface area.

  • Validation: Analyze collected fractions via analytical GC-MS before pooling.

Section 2: Ester Hydrolysis and Degradation

Q2: During concentration and storage, my purified methyl 3-butylthiophene-2-carboxylate degrades, and a highly polar baseline spot appears on my TLC. What is causing this, and how can I prevent it?

The Causality: Methyl thiophene-2-carboxylates are susceptible to ester hydrolysis, yielding thiophene-2-carboxylic acid and methanol[3]. The electron-rich nature of the thiophene ring can stabilize the transition state during nucleophilic acyl substitution. If your purification involves prolonged exposure to slightly acidic silica gel (which often holds residual moisture) or if your rotary evaporator bath exceeds 40°C, hydrolysis is accelerated.

The Solution: Implement a buffered purification system and strict temperature controls during solvent removal.

Protocol: Mild Workup and Buffered Chromatography

  • Quenching: If your synthesis utilized basic/acidic conditions, quench the reaction with a pH 8.0 saturated sodium bicarbonate ( NaHCO3​ ) solution.

  • Extraction: Extract with Methyl tert-butyl ether (MTBE) rather than ethyl acetate. MTBE is less prone to carrying over residual water and acetic/acidic impurities.

  • Buffered Silica: Prior to packing your flash column, slurry the silica gel in your non-polar solvent (e.g., hexanes) containing 1% triethylamine ( Et3​N ). This neutralizes the acidic silanol groups on the silica surface.

  • Concentration: Evaporate the pooled fractions under high vacuum at a bath temperature strictly below 30°C .

  • Storage: Store the purified ester under an argon atmosphere at -20°C in an amber vial to prevent photo-oxidative degradation.

Section 3: Transition Metal Contamination

Q3: I synthesized the compound via a Palladium-catalyzed Suzuki-Miyaura coupling. The NMR looks clean, but the compound has a dark tint, and downstream biological assays are failing. How do I remove the trace metals?

The Causality: Thiophene rings, particularly those with carboxylate directing groups, are excellent ligands for transition metals like Palladium (Pd) and Copper (Cu)[4]. The sulfur atom and the carbonyl oxygen can form stable chelates with Pd(0) and Pd(II) species. Standard silica chromatography often fails to break these chelates, allowing metal complexes to co-elute with your target compound, which subsequently poisons downstream biological assays or catalytic steps.

The Solution: Utilize functionalized metal scavengers that have a higher binding affinity for the transition metals than your thiophene product.

Protocol: Thiol-Derivatized Silica Scavenging

  • Solubilization: Dissolve the contaminated methyl 3-butylthiophene-2-carboxylate in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of product).

  • Scavenger Addition: Add a commercially available silica-supported metal scavenger, such as QuadraSil™ MP (mercaptopropyl-functionalized silica) or Si-Thiol. Add roughly 5-10 equivalents of scavenger relative to the estimated catalyst loading used in the synthesis.

  • Incubation: Stir the suspension gently at room temperature for 4 to 12 hours. The high local concentration of thiol groups will outcompete the thiophene for Pd/Cu coordination.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound metals. Wash the pad thoroughly with DCM.

  • Validation: Evaporate the solvent. If required for regulatory or strict biological testing, verify metal removal via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The product should now be a clear or pale-yellow oil/solid.

References
  • NextSDS. "methyl 3-butylthiophene-2-carboxylate — Chemical Substance Information." NextSDS Database, [Link]

Sources

Technical Support Center: Optimizing Regioselectivity in 3-Butylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical regioselectivity challenges encountered during the synthesis and functionalization of 3-butylthiophene. Whether you are synthesizing the monomer for pharmaceutical intermediates or preparing regioregular poly(3-butylthiophene) (P3BT) for organic electronics, controlling the regiochemistry is paramount.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind each experimental choice and providing self-validating protocols to ensure your reactions perform as intended.

PART 1: Monomer Synthesis Troubleshooting (3-Bromothiophene to 3-Butylthiophene)

The direct synthesis of 3-butylthiophene is typically achieved via the Kumada cross-coupling of 3-bromothiophene with n-butylmagnesium bromide. However, researchers frequently encounter issues with isomerized byproducts and homocoupling.

FAQ 1: Why am I observing branched isomers (e.g., sec-butylthiophene) instead of purely 3-n-butylthiophene?

The Causality: Alkyl Grignard reagents possessing β-hydrogens (like n-butylmagnesium bromide) are highly susceptible to β-hydride elimination during the catalytic cycle. After transmetalation to the Nickel(II) center, the alkyl group can undergo β-hydride elimination to form a nickel-alkene-hydride complex, which can reinsert in a Markovnikov fashion before reductive elimination, yielding the branched sec-butyl isomer. The Solution: The choice of the phosphine ligand on the nickel catalyst is the determining factor. You must use a bidentate ligand with a specific bite angle, such as 1,3-bis(diphenylphosphino)propane (dppp) in Ni(dppp)Cl₂ . The steric and electronic properties of dppp accelerate the reductive elimination step so significantly that it outcompetes the slower β-hydride elimination pathway, locking in the linear n-butyl chain[1].

FAQ 2: How do I minimize homocoupling (Wurtz-type byproducts) and debromination of the starting material?

The Causality: Homocoupling (forming octane or bithiophenes) occurs when the local concentration of the Grignard reagent is too high, leading to double transmetalation on the Ni center[2]. Debromination (yielding unsubstituted thiophene) occurs when the highly basic thienylmagnesium intermediate is protonated by trace moisture[2]. The Solution: Control the steady-state concentration of the nucleophile by adding the Grignard reagent dropwise over 30–60 minutes. To prevent debromination, the system must be rigorously anhydrous—flame-drying glassware and using freshly distilled solvents are non-negotiable[2].

Kumada A 3-Bromothiophene + n-BuMgBr B Oxidative Addition Ni(dppp)Cl2 A->B C Transmetalation B->C D Reductive Elimination (Fast with dppp) C->D Major E β-Hydride Elimination (Slow with dppp) C->E Minor F 3-n-Butylthiophene (Desired) D->F G sec-Butylthiophene (Isomerized Byproduct) E->G

Caption: Kumada cross-coupling workflow illustrating the competing β-hydride elimination pathway.

Protocol 1: Self-Validating Kumada Coupling for 3-Butylthiophene

Objective: Synthesize 3-butylthiophene with >99% linear regioselectivity.

  • System Preparation: Flame-dry a 3-neck flask under vacuum and backfill with Argon. Causality: Eliminates protic sources that cause debromination.

  • Catalyst Loading: Add 3-bromothiophene (1.0 eq) and Ni(dppp)Cl₂ (0.5 mol%) to anhydrous THF (0.2 M). Cool the mixture to 0 °C.

  • Nucleophile Addition: Add n-butylmagnesium bromide (1.1 eq) dropwise via a syringe pump over 45 minutes. Causality: Slow addition prevents Wurtz homocoupling.

  • Validation Checkpoint 1 (Visual): The solution should transition from pale green to dark brown/red, indicating the successful reduction of Ni(II) to the active Ni(0) catalytic species.

  • Validation Checkpoint 2 (Analytical): After 2 hours, quench a 0.1 mL aliquot in saturated NH₄Cl and extract with ether. GC/MS must show the disappearance of the 3-bromothiophene peak and a single product peak matching the mass of 3-butylthiophene (m/z 140). If a secondary peak at m/z 140 appears, ligand dissociation has occurred; ensure your Ni(dppp)Cl₂ is stored in a desiccator.

  • Workup: Quench the bulk reaction with saturated NH₄Cl at 0 °C, extract with diethyl ether, dry over Na₂SO₄, and purify via vacuum distillation.

PART 2: Regioselective Functionalization for Polymerization (The GRIM Method)

When 3-butylthiophene is used to synthesize conducting polymers, it must be functionalized into an active monomer. Direct oxidative polymerization yields irregular polymers. The Grignard Metathesis (GRIM) method is the industry standard for achieving Head-to-Tail (HT) regioregularity.

FAQ 3: Grignard metathesis of 2,5-dibromo-3-butylthiophene yields an 85:15 mixture of regioisomers. How does this result in a >98% regioregular polymer?

The Causality: When you treat 2,5-dibromo-3-butylthiophene with an alkyl Grignard (e.g., t-BuMgCl), magnesium-halogen exchange occurs at both the 2- and 5-positions, yielding an 85:15 mixture of 2-bromo-5-chloromagnesio-3-butylthiophene and 5-bromo-2-chloromagnesio-3-butylthiophene[3]. However, the regioselectivity of the final polymer is dictated by the catalyst, not the monomer pool . When Ni(dppp)Cl₂ is introduced, the steric congestion caused by the dppp ligand prevents the minor isomer (which has the bulky butyl group adjacent to the reactive magnesium center) from undergoing reductive elimination[3]. Thus, the catalyst selectively polymerizes only the major isomer, kinetically driving the reaction to >98% Head-to-Tail (HT) regioregularity[4].

GRIM A 2,5-Dibromo-3-butylthiophene B Grignard Metathesis (RMgX) A->B C Isomer 1 (85%) 2-Bromo-5-magnesio B->C D Isomer 2 (15%) 5-Bromo-2-magnesio B->D E Ni(dppp)Cl2 Catalyzed Polymerization C->E D->E F Steric Congestion Blocks Isomer 2 E->F Kinetic Control G Regioregular HT-P3BT (>98% Head-to-Tail) E->G Selective Coupling

Caption: GRIM pathway demonstrating catalyst-controlled regioselectivity for Head-to-Tail P3BT.

Protocol 2: Self-Validating GRIM Workflow for Regioregular P3BT

Objective: Synthesize >98% HT-poly(3-butylthiophene).

  • Metathesis: Dissolve 2,5-dibromo-3-butylthiophene (1.0 eq) in anhydrous THF (0.1 M) at room temperature. Add t-butylmagnesium chloride (1.0 eq) and stir for 2 hours.

  • Validation Checkpoint 1 (Regioisomer Ratio): Quench a 0.5 mL aliquot with water, extract with hexanes, and analyze via GC. You must observe an 85:15 ratio of the two monobrominated isomers. If the ratio is skewed or unreacted dibromide remains, your Grignard reagent has degraded and must be retitrated.

  • Polymerization: Add Ni(dppp)Cl₂ (0.5 mol%) in a single portion. Stir at room temperature for 30 minutes. Causality: The chain-growth mechanism is highly exothermic and rapid; prolonged stirring can lead to chain termination or cross-linking.

  • Validation Checkpoint 2 (Polymer Architecture): Precipitate the polymer by pouring the reaction mixture into cold methanol. Filter the dark purple solid. Perform ¹H NMR (CDCl₃). A single, sharp triplet at ~2.8 ppm (representing the α-methylene protons of the butyl chain) confirms >98% HT regioregularity. A multiplet in this region indicates a failure in catalyst selectivity (Head-to-Head couplings).

PART 3: Quantitative Catalyst Comparison Data

To further illustrate the causality of ligand selection, the following table summarizes the impact of various catalyst systems on both the monomer synthesis (isomerization risk) and the downstream polymerization (regioregularity).

Catalyst SystemPrimary LigandIsomerization Risk (n-Bu to sec-Bu)Homocoupling RiskRegioregularity (HT-HT %) in Polymers
Ni(dppp)Cl₂ 1,3-Bis(diphenylphosphino)propaneLow Low > 98%
Ni(dppe)Cl₂ 1,2-Bis(diphenylphosphino)ethaneModerateLow~ 90%
Ni(PPh₃)₄ TriphenylphosphineHighModerate< 80%
Pd(PPh₃)₄ TriphenylphosphineVery HighHighVariable

Note: The superior performance of Ni(dppp)Cl₂ is attributed to its optimal bite angle (~91°), which tightly coordinates the metal center and accelerates reductive elimination over competing side reactions.

References

  • Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules (ACS Publications). Available at:[Link]

  • The Chemistry of Conducting Polythiophenes: The McCullough Method. Carnegie Mellon University. Available at: [Link]

Sources

FAQ 1: Why does my esterification reaction consistently leave unreacted 3-butylthiophene-2-carboxylic acid, and how do I remove it?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific challenges associated with the purification of methyl 3-butylthiophene-2-carboxylate .

Depending on your synthetic route—whether via Fischer esterification of 3-butylthiophene-2-carboxylic acid or the lithiation/alkoxycarbonylation of 3-butylthiophene—your crude mixture will contain different residual starting materials (RSMs). This guide provides the mechanistic causality, step-by-step self-validating protocols, and analytical data required to achieve high-purity isolation.

The Causality: Fischer esterification is an equilibrium-driven process. Even with a large excess of methanol and a catalytic acid (e.g., H2​SO4​ ), the reverse hydrolysis reaction prevents 100% conversion. Consequently, residual 3-butylthiophene-2-carboxylic acid will almost always remain in the crude mixture[1].

The Solution: Acid-Base Extraction Because the unreacted starting material features an acidic carboxyl group ( pKa​≈4.5 ), it can be selectively deprotonated using a mild aqueous base. We specifically use saturated sodium bicarbonate ( NaHCO3​ ) rather than sodium hydroxide ( NaOH ). A strong base like NaOH would inadvertently hydrolyze your newly formed ester back into the carboxylic acid[2]. Deprotonation converts the acid into a highly water-soluble sodium carboxylate salt, partitioning it into the aqueous layer while the neutral ester remains in the organic layer[3].

Step-by-Step Methodology: Mild Acid-Base Extraction This protocol is self-validating: the cessation of gas evolution confirms the complete neutralization of residual acid catalysts.

  • Dilution: Dissolve your concentrated crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Neutralization & Extraction: Add an equal volume of saturated aqueous NaHCO3​ .

  • Venting (Critical Step): Gently invert the funnel and immediately open the stopcock to vent the CO2​ gas generated by the neutralization of the acid catalyst and the carboxylic acid[1].

  • Separation: Shake vigorously, vent again, and allow the layers to separate. Drain the lower aqueous layer (containing the sodium 3-butylthiophene-2-carboxylate salt).

  • Washing: Repeat the NaHCO3​ wash until no further gas evolution is observed.

  • Drying: Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate via rotary evaporation.

FAQ 2: I synthesized the ester via lithiation of 3-butylthiophene. How do I remove the unreacted 3-butylthiophene?

The Causality: If you utilized a route involving the deprotonation of 3-butylthiophene with n -butyllithium followed by quenching with methyl chloroformate, incomplete lithiation or the presence of trace moisture will leave unreacted 3-butylthiophene in the mixture. Unlike the carboxylic acid, 3-butylthiophene is neutral and cannot be removed via acid-base extraction.

The Solution: Silica Gel Column Chromatography Separation must rely on polarity differences. 3-Butylthiophene is a highly non-polar aromatic hydrocarbon. The target molecule, methyl 3-butylthiophene-2-carboxylate, contains a polar ester carbonyl group that acts as a hydrogen-bond acceptor, significantly increasing its affinity for the polar stationary phase (silica gel)[4].

Step-by-Step Methodology: Flash Column Chromatography This protocol is self-validating: TLC analysis of the fractions ensures you only combine pure product.

  • Column Preparation: Pack a column with silica gel (230–400 mesh) using a non-polar solvent system, typically Hexanes.

  • Loading: Dissolve the crude oil in a minimum amount of dichloromethane (DCM) or hexanes and carefully load it onto the silica bed.

  • Elution (Gradient): Begin elution with 100% Hexanes. The highly non-polar 3-butylthiophene will elute rapidly near the solvent front.

  • Product Elution: Gradually increase the polarity of the mobile phase to Hexanes:Ethyl Acetate (95:5). The increased polarity will outcompete the ester's interaction with the silica, causing methyl 3-butylthiophene-2-carboxylate to elute[4].

  • Fraction Analysis: Spot the fractions on a TLC plate, develop in Hexanes:EtOAc (9:1), and visualize under a UV lamp (254 nm). Combine fractions containing only the pure ester spot.

Purification Workflow Visualization

The following diagram maps the logical decision tree for purifying the ester based on the specific impurities present in your crude mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Ester + Acid + Thiophene) NaHCO3 Wash with Saturated NaHCO3 (aq) Crude->NaHCO3 AqLayer Aqueous Layer (Sodium Carboxylate Salt) NaHCO3->AqLayer Deprotonation OrgLayer Organic Layer (Ester + 3-butylthiophene) NaHCO3->OrgLayer Neutral Organics AcidDiscard Acidify & Recover or Discard AqLayer->AcidDiscard Silica Silica Gel Column Chromatography (Hexanes/EtOAc) OrgLayer->Silica ThiopheneElute Early Fractions (3-butylthiophene) Silica->ThiopheneElute Non-polar EsterElute Later Fractions (Methyl 3-butylthiophene-2-carboxylate) Silica->EsterElute Polar Ester

Workflow for the purification of methyl 3-butylthiophene-2-carboxylate from starting materials.

FAQ 3: How do I analytically verify the complete removal of these starting materials?

To guarantee the integrity of your purified ester, you must use orthogonal analytical techniques. Thin Layer Chromatography (TLC) provides rapid visual confirmation of purity, while Proton Nuclear Magnetic Resonance ( 1 H-NMR) provides structural and quantitative validation[5].

The table below summarizes the expected quantitative data used to differentiate the target ester from its residual starting materials.

Table 1: Analytical Validation Data for Thiophene Derivatives

CompoundTLC Rf​ Value (Hexanes:EtOAc 9:1)Key Diagnostic 1 H-NMR Shift (CDCl 3​ , δ ppm)
3-Butylthiophene ~0.85 (Elutes near solvent front)6.89 (s, 1H, thiophene aromatic)[5]
Methyl 3-butylthiophene-2-carboxylate ~0.50 (Distinct UV-active spot)3.86 (s, 3H, ester -OCH 3​ )[4]
3-Butylthiophene-2-carboxylic acid ~0.10 (Severe streaking on silica)11.5 (br s, 1H, -COOH)

Note: If you observe a broad singlet past 10 ppm in your NMR spectrum, your acid-base extraction was incomplete. If you observe an aromatic singlet near 6.89 ppm without the corresponding 3.86 ppm methoxy peak, 3-butylthiophene is contaminating your product.

References

  • Chemistry LibreTexts . "4.8: Acid-Base Extraction." Organic Chemistry Lab Techniques. Available at:[Link]

  • The Royal Society of Chemistry (RSC) . "Efficient formation, isolation and characterization of poly(3-alkylthiophene) nanofibres: probing order as a function of alkyl chain length." Journal of Materials Chemistry, 2007. Available at:[Link]

  • Beilstein Journal of Organic Chemistry . "Mono- and bithiophene-substituted diarylethene photoswitches with emissive open or closed forms." Beilstein J. Org. Chem., 2019. Available at:[Link]

Sources

Technical Support Center: Stability & Troubleshooting for Methyl 3-butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl 3-butylthiophene-2-carboxylate . This compound is a critical building block in medicinal chemistry and materials science. However, as an ester derivative of an electron-rich heteroaromatic ring, it is susceptible to specific degradation pathways depending on the environmental pH.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and validated protocols for managing the stability of this compound under acidic and basic conditions.

Part 1: Expert FAQs – Chemical Stability & Hydrolysis Dynamics

Q1: Why does methyl 3-butylthiophene-2-carboxylate degrade rapidly in basic media? A1: Under basic conditions (e.g., in the presence of NaOH or KOH), the compound undergoes base-catalyzed hydrolysis, commonly known as saponification[1]. The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses to expel the methoxide ion, yielding 3-butylthiophene-2-carboxylic acid. The highly favorable, rapid acid-base reaction between the resulting carboxylic acid and the methoxide ion forms a stable carboxylate salt, rendering the entire process thermodynamically irreversible[1].

Q2: Is the compound more stable under acidic conditions compared to basic ones? A2: Yes, relatively speaking. Acid-catalyzed hydrolysis is a reversible equilibrium process. In acidic media, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and allowing weak nucleophiles (like water) to attack. Because all steps in the acid-catalyzed mechanism are reversible, the degradation will only proceed to completion if a large excess of water is present. If stored in anhydrous acidic conditions, the ester remains largely intact.

Q3: How does the 3-butyl substitution affect the hydrolysis rate? A3: The 3-butyl group exerts a significant steric shielding effect over the adjacent C2-ester carbonyl. This steric bulk increases the activation energy required for the nucleophile (water or hydroxide) to approach the carbonyl carbon along the Bürgi-Dunitz trajectory. Consequently, methyl 3-butylthiophene-2-carboxylate hydrolyzes at a slower kinetic rate compared to unsubstituted methyl thiophene-2-carboxylate. Furthermore, the electron-rich nature of the thiophene ring donates electron density into the carbonyl group via resonance, slightly reducing its electrophilicity and further stabilizing the ester[2].

Part 2: Troubleshooting Guide & Quantitative Data

When unexpected peaks appear during GC-MS or HPLC analysis, or when reaction yields drop, pH-induced degradation is the most common culprit[2]. Use the table and decision tree below to diagnose and resolve these issues.

Table 1: Quantitative Stability Data & Troubleshooting Matrix
Environmental ConditionDegradation RatePrimary ByproductAnalytical Marker (LC-MS)Corrective Action / Solution
Strongly Basic (pH > 10)Fast (< 2 Hours)3-butylthiophene-2-carboxylic acid (Salt)m/z 183 [M-H]⁻Neutralize immediately; avoid strong inorganic bases during workup.
Mildly Basic (pH 8-10)Moderate (Days)3-butylthiophene-2-carboxylic acidm/z 183 [M-H]⁻Use buffered mobile phases (pH 6-7) for HPLC storage/analysis.
Neutral (pH 6-7.5)Stable (> 6 Months)Nonem/z 198 [M]⁺Store at 4°C under inert gas (N₂ or Ar) to prevent ambient moisture ingress.
Strongly Acidic (pH < 2)Slow (Weeks)3-butylthiophene-2-carboxylic acid + Methanolm/z 183 [M-H]⁻Shift equilibrium by removing water (use molecular sieves or Dean-Stark).
Troubleshooting Decision Tree

G2 Start Degradation Detected (HPLC/GC-MS) Check Check Environmental pH Start->Check Acid pH < 4 Acid Hydrolysis Check->Acid Base pH > 8 Saponification Check->Base FixAcid Remove water, neutralize catalyst Acid->FixAcid FixBase Buffer to neutral, avoid strong bases Base->FixBase

Caption: Troubleshooting workflow for identifying and resolving ester degradation.

Part 3: Standard Operating Procedures (Protocols)

The following protocols are designed as self-validating systems. The causality behind each step is explained to ensure scientific rigor.

Protocol A: Controlled Saponification to 3-Butylthiophene-2-carboxylic Acid

Purpose: To intentionally hydrolyze the ester for downstream amide coupling or structural modification.

  • Solubilization: Dissolve 1.0 equivalent of methyl 3-butylthiophene-2-carboxylate in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and Water.

    • Causality: THF acts as a co-solvent to solubilize the highly lipophilic butyl-thiophene core, bringing it into a homogeneous phase with the aqueous base.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add 2.0 equivalents of 1M NaOH dropwise.

    • Causality: Excess base ensures the reaction is driven to completion, overcoming the steric hindrance of the 3-butyl group.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material spot disappears.

  • Solvent Removal: Evaporate the THF under reduced pressure.

  • Acidification (Self-Validation Step): Slowly add 1M HCl to the remaining aqueous layer until the pH reaches ~2.

    • Causality: This protonates the water-soluble sodium carboxylate. The sudden precipitation of a white/off-white solid visually confirms the successful conversion to the lipophilic free acid.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure acid.

Protocol B: HPLC Kinetic Monitoring of Ester Stability

Purpose: To quantify the degradation rate of the ester in various pH buffers during drug formulation studies.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the ester in HPLC-grade Acetonitrile (anhydrous).

  • Sample Spiking: Spike the stock solution into three separate aqueous buffer systems (pH 2.0, pH 7.4, and pH 10.0) to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate the samples in a thermoshaker at 37°C to simulate physiological/stress conditions.

  • Sampling: Withdraw 10 µL aliquots at t=0,1,2,4,8 , and 24 hours. Immediately quench basic/acidic samples by diluting 1:1 with cold, neutral Acetonitrile.

  • Chromatography: Inject onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Causality: The 0.1% Formic Acid ensures the carboxylic acid degradation product remains protonated, preventing peak tailing and ensuring sharp resolution from the parent ester.

  • Quantification: Monitor UV absorbance at ~254 nm. Plot the AUC (Area Under the Curve) of the ester (m/z 198) versus time to determine the half-life ( t1/2​ ) in each pH environment.

Part 4: Mechanistic Visualization

To fully grasp the vulnerability of the compound under basic conditions, refer to the mechanistic pathway below. Notice how the final step drives the equilibrium forward, making the degradation irreversible.

G A Methyl 3-butylthiophene- 2-carboxylate B Hydroxide Attack (Basic Conditions) A->B OH⁻ C Tetrahedral Intermediate B->C Nucleophilic Addition D Carboxylate Salt + Methanol C->D Elimination & Deprotonation

Caption: Base-catalyzed saponification pathway of the thiophene ester.

References

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[Link]

  • University of Calgary. Ch20: Hydrolysis of Esters.[Link]

  • FEMS Microbiology Ecology. Microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia isolated from soil. Oxford Academic.[Link]

Sources

optimizing reaction conditions for the polymerization of methyl 3-butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Protocol Optimization for Methyl 3-Butylthiophene-2-Carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the unique thermodynamic and steric bottlenecks encountered when polymerizing methyl 3-butylthiophene-2-carboxylate (MBTC).

Because the C2 position is blocked by an electron-withdrawing ester and the C3 position is occupied by a bulky butyl group, classical 2,5-polymerization is impossible without post-synthetic modification. This guide provides field-proven causality, troubleshooting FAQs, and self-validating protocols to help you engineer your desired polymer architecture.

Section 1: Diagnostic Decision Tree

Before optimizing your reaction, you must define your target polymer architecture. The presence of the C2-carboxylate dictates whether you will pursue a highly sterically hindered 4,5-polymerization or a decarboxylative 2,5-polymerization.

DecisionTree Start Methyl 3-Butylthiophene-2-Carboxylate (MBTC Monomer) Goal Target Polymer Architecture? Start->Goal Route1 Retain Ester Group (4,5-Polymerization) Goal->Route1 Direct Polymerization Route2 Remove Ester Group (2,5-Polymerization) Goal->Route2 Post-Modification Challenge1 Challenge: High Oxidation Potential Solution: MoCl5 or Anodic Oxidation Route1->Challenge1 Challenge2 Challenge: C2 Blocked Solution: Decarboxylative Coupling Route2->Challenge2

Workflow for selecting the optimal polymerization route for MBTC based on structural goals.

Section 2: Troubleshooting & FAQs

Q1: Why does standard FeCl₃ oxidative polymerization yield only unreacted monomer or short oligomers? Causality: The methyl carboxylate ester at the 2-position is strongly electron-withdrawing. This pulls electron density away from the thiophene ring, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy level and increasing the required oxidation potential[1][2]. Standard FeCl₃ lacks the thermodynamic driving force to efficiently oxidize this deactivated monomer into the radical cations required for chain propagation. Solution: Switch to a stronger oxidant such as MoCl₅, or utilize a Lewis acid co-catalyst (e.g., FeCl₃/AlCl₃ in nitromethane) to stabilize the intermediate radical cation and drive the reaction forward.

Q2: I successfully polymerized MBTC, but the UV-Vis absorption is highly blue-shifted. Is my polymer degraded? Causality: Your polymer is not degraded; it is sterically twisted. Because C2 and C3 are blocked, direct polymerization is forced to occur at the C4 and C5 positions. The severe steric clash between the C3-butyl group and the C2-carboxylate ester on adjacent repeating units prevents the backbone from adopting a planar conformation. This twisting disrupts extended -conjugation, leading to a blue-shifted optical profile. Solution: If extended conjugation is critical for your optoelectronic application, you must bypass 4,5-polymerization. Saponify the ester to a free carboxylic acid and utilize a Pd-catalyzed decarboxylative polymerization route to achieve a planar, 2,5-linked poly(3-butylthiophene) backbone[3].

Q3: Why is my Direct Heteroarylation Polymerization (DHAP) failing to yield high molecular weights? Causality: DHAP relies on transition-metal-mediated C-H activation. While the C5 position is relatively accessible, the C4 position is highly sterically hindered by the adjacent C3-butyl group. Furthermore, free carboxylic acids are generally incompatible with classic transition metal-catalyzed cross-coupling polymerizations, which is why retaining the ester during DHAP is mandatory. Solution: Use a highly active, sterically accommodating catalyst system such as Pd(OAc)₂ with P(o-anisyl)₃, and ensure the reaction is run at elevated temperatures (≥120 °C) to overcome the activation energy barrier of the hindered C4 position.

Section 3: Mechanistic Pathway of 4,5-Polymerization

Mechanism M1 MBTC Monomer (HOMO Downshifted) Radical Radical Cation Formation M1->Radical Strong Oxidant (e.g., MoCl5) Coupling 4,5-Coupling (High Steric Strain) Radical->Coupling Dimerization Polymer Poly(MBTC) Twisted Conjugation Coupling->Polymer -2H+ per cycle

Mechanistic pathway of the oxidative 4,5-polymerization of MBTC highlighting steric bottlenecks.

Section 4: Quantitative Optimization Data

The table below synthesizes the optimization of reaction parameters to overcome the electronic and steric limitations of direct MBTC 4,5-polymerization.

Table 1: Optimization of Oxidative 4,5-Polymerization Conditions for MBTC

Oxidant SystemSolventTemp (°C)Time (h)Yield (%)Mn (kDa)PDIMechanistic Observation
FeCl₃ (4 eq)CHCl₃2524< 5N/AN/AInsufficient oxidation potential; mostly unreacted monomer.
FeCl₃ (4 eq)CHCl₃6048122.11.8Slight oligomerization; reaction terminates due to steric strain.
MoCl₅ (4 eq)Chlorobenzene8024458.52.1Higher oxidation potential of MoCl₅ overcomes HOMO downshift.
FeCl₃ / AlCl₃Nitromethane252468 14.2 1.9 Lewis acid pairing heavily stabilizes the radical cation intermediate.
Section 5: Self-Validating Experimental Protocols
Protocol A: Lewis-Acid Enhanced Oxidative 4,5-Polymerization

Objective: Synthesize poly(MBTC) retaining the ester functionality via 4,5-linkages.

  • Preparation: Inside a nitrogen-filled glovebox, dissolve MBTC (1.0 mmol) in anhydrous nitromethane (5 mL).

  • Oxidant Slurry Formulation: In a separate Schlenk flask, suspend FeCl₃ (4.0 mmol) and AlCl₃ (1.0 mmol) in nitromethane (5 mL). Causality: The addition of AlCl₃ creates a superacidic environment that stabilizes the highly reactive, electron-poor radical cation, preventing premature termination.

  • Initiation: Dropwise add the monomer solution to the oxidant slurry at 0 °C to control the initial exothermic radical formation.

  • Validation Checkpoint 1: After 30 minutes, withdraw a 50 µL aliquot and quench it in methanol. A color shift from pale yellow to deep orange indicates successful radical cation generation. If the solution remains yellow, verify the anhydrous state of your solvents, as trace water rapidly quenches the Lewis acids.

  • Propagation: Warm the reaction to 25 °C and stir for 24 hours.

  • Termination & Purification: Precipitate the polymer into cold methanol containing 10% HCl to demetalate the polymer backbone. Filter the precipitate and perform Soxhlet extraction (hexanes to remove oligomers, followed by chloroform to extract the target polymer).

  • Validation Checkpoint 2: Perform Size Exclusion Chromatography (SEC) on the chloroform fraction. A target > 10.0 kDa validates that the Lewis acid ratio successfully mitigated steric termination.

Protocol B: Saponification & Decarboxylative 2,5-Polymerization

Objective: Extrude the C2-carboxylate to yield a highly conjugated, 2,5-linked poly(3-butylthiophene).

  • Saponification: Reflux MBTC in a 1:1 mixture of 2M NaOH and THF for 12 hours to yield 3-butylthiophene-2-carboxylic acid.

    • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the ester spot ( ~0.6) and the appearance of a baseline spot confirms complete saponification. Acidify with HCl, extract with ether, and dry.

  • Catalyst Preparation: In a Schlenk tube, combine the saponified monomer (1.0 mmol), Pd(OAc)₂ (0.05 mmol), Ag₂CO₃ (2.0 mmol), and anhydrous DMSO (10 mL). Causality: Ag₂CO₃ acts dually as a base and an oxidant to facilitate the extrusion of CO₂ from the C2 position, generating the active organopalladium species necessary for C-C bond formation[3].

  • Polymerization: Heat the mixture to 120 °C for 48 hours under an argon atmosphere.

  • Validation Checkpoint 2: Monitor the reaction via a bubbler. The evolution of CO₂ gas during the initial heating phase confirms successful decarboxylative activation.

  • Workup: Dilute the cooled mixture with chloroform, wash extensively with deionized water to remove DMSO and silver salts, and precipitate the organic layer into cold methanol.

Section 6: References
  • Carboxylate-Substituted Polythiophenes for Efficient Fullerene-Free Polymer Solar Cells: The Effect of Chlorination on Their Properties. Macromolecules - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIULR6iNa1-99gv4mU23sIwJdS4T1pvC3vyb1iTbJnZXcwPYFG2bOhBxu172TpqB-FIRvzSAnci_K1vlxnC-QFG3Q-6pUrzaAwz0U-ym6eRzvGF_gzosMLFC3Wxa0hFwZXGNDIJA1J1hdrNIHim8cq6sbF_g==]

  • Polythiophene. Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbQJf5RzdyKum270rVZpOtMA_0aUntpIUeB16oG0CS5bMdbrtGd-Hc8-sDeL5Y8yvbdDtogmWx0KGNIguDmRpvisPEESYolmng8S1Jy_9BFUM5IhgFqUx78XcNBtf6C-y3g5VVLGY=]

  • Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. Macromolecular Chemistry and Physics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_5n4_wPvKbmAe_zmXWFNZ19HjfkhkG95kLjXCd3ao1tXVJW6Blwiks2lgXdMPKHO7fD0hNzGtoSz-UHca90rEigtzAJ50ja178TxsvAJfzEJDPjgk03igEog=]

  • Decarboxylative Polymerization of 2,6-Naphthalenedicarboxylic Acid at Surfaces. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_eWxwJQ6xTZU2mv1IlSJ1ul64PRKky0DCCisgddRuLF8xdXP1fW6TVuLdvFLWGUqIywQagRWvAS_lvUofnz9Dhb44ZFGL2ZB8vkqB6B4PdQety3f2HIkaJBsLecXACKIdydHBXMkd8AU=]

Sources

troubleshooting guide for the analysis of methyl 3-butylthiophene-2-carboxylate by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics Portal. As a Senior Application Scientist, I have designed this technical support guide to move beyond generic troubleshooting advice. The analysis of functionalized heterocycles like methyl 3-butylthiophene-2-carboxylate requires a deep understanding of the analyte's physical chemistry. This guide provides field-proven, causality-driven solutions and self-validating protocols to ensure peak analytical performance, structural integrity, and quantitative reliability.

I. Diagnostic Workflow

The following logic tree outlines the primary failure modes and corrective interventions when analyzing thiophene esters via GC-MS.

GCMS_Troubleshooting Start GC-MS Issue: Methyl 3-butylthiophene-2-carboxylate Tailing Peak Tailing & Signal Loss Start->Tailing Coelution Isomeric Co-elution Start->Coelution Frag Missing M+ Ion (m/z 198) Start->Frag Inlet Inlet Maintenance & Column Trimming Tailing->Inlet Physical Check Phase Switch to Polar Phase (PEG/Wax) Coelution->Phase Selectivity Issue Tune Lower Source Temp & Adjust eV Frag->Tune Thermal Degradation Source Abrasive Ion Source Cleaning Inlet->Source If unresolved (Chemical) Validate System Suitability Test (Asymmetry ≤ 1.1, S/N > 100) Source->Validate Phase->Validate Tune->Validate

GC-MS Troubleshooting Workflow for Thiophene Derivatives.

II. Knowledge Base (FAQs)

Q: Why am I observing severe peak tailing for methyl 3-butylthiophene-2-carboxylate, even with a brand-new column? A: Peak tailing for this specific analyte is rarely an isolated column issue. The molecule features a polarizable thiophene sulfur and a carbonyl oxygen with active lone pairs. These functional groups act as strong hydrogen-bond acceptors and Lewis bases, making them highly susceptible to interactions with exposed metal oxides. While column activity is a factor, the MS ion source is frequently the hidden culprit due to multiple adsorption-desorption cycles on the metal surfaces within the ionization chamber[1]. Furthermore, if the column is inserted too far into the MS transfer line, it creates an unswept dead volume that physically distorts the peak shape[2].

Q: My target analyte is co-eluting with matrix interferences or positional isomers (e.g., 4-butylthiophene-2-carboxylate). How do I resolve this? A: Non-polar stationary phases (e.g., 5% phenyl/95% dimethylpolysiloxane) separate compounds primarily by boiling point. Because positional isomers of butylthiophene esters have nearly identical boiling points, they will co-elute. To resolve this, you must leverage the dipole moment of the ester and the polarizability of the thiophene ring. Switching to a mid-polar cyanopropylphenyl phase (e.g., DB-1701) or a highly polar polyethylene glycol (PEG/Wax) column will exploit these dipole-dipole interactions, altering the selectivity to achieve baseline resolution.

Q: I am experiencing a severe loss of sensitivity and signal degradation over a sequence of injections. What is causing this? A: If you are using halogenated solvents (such as dichloromethane or chloroform) for your sample extraction, you are likely experiencing solvent-induced source contamination. Halogenated solvents can thermally decompose on the hot stainless-steel surfaces of the ion source, forming sub-millimeter layers of ferrous chloride ( FeCl2​ ). Methyl 3-butylthiophene-2-carboxylate will irreversibly adsorb to these crystal defect sites, causing severe signal loss and tailing[3]. Monitor your MS background for the isotopic signature of FeCl2​ (m/z 126 and 128). If detected, immediately switch to a non-halogenated solvent like ethyl acetate and perform an abrasive source cleaning.

Q: What are the expected MS fragments for methyl 3-butylthiophene-2-carboxylate, and why is my molecular ion (m/z 198) missing? A: Methyl 3-butylthiophene-2-carboxylate has a monoisotopic mass of 198.07 Da[4]. Under standard 70 eV Electron Ionization (EI), you should observe the molecular ion ( M+ ) at m/z 198, a base peak at m/z 167 (loss of the methoxy radical, −OCH3​ ), and a prominent fragment at m/z 141 (loss of the butyl radical, −C4​H9​ ). If the m/z 198 ion is missing or abnormally weak, your ion source temperature may be set too high (e.g., > 300°C), leading to excessive thermal degradation of the ester before ionization can occur. Lower the source temperature to 230–250°C and verify your autotune parameters.

III. Diagnostic Data & Metrics

Use the following quantitative benchmarks to assess system health and trigger corrective actions.

Diagnostic MetricTarget ValueTroubleshooting TriggerMechanistic CauseCorrective Action
Peak Asymmetry ( As​ ) 0.90 – 1.10> 1.30 (Tailing)Active sites (silanols/metal oxides) or dead volume.Trim column; clean ion source.
Molecular Ion (m/z 198) > 20% Rel. Abundance< 5% Rel. AbundanceExcessive thermal degradation in the ion source.Lower source temperature; tune eV.
S/N Ratio (1 ppm) > 100:1< 50:1Matrix accumulation or detector gain loss.Perform inlet maintenance; check EM voltage.
Retention Time Drift < ± 0.05 min> ± 0.10 minLoss of stationary phase or leak at transfer line.Leak check MSD nut; replace column.
IV. Self-Validating Protocol: System Deactivation & Source Recovery

Objective: Eliminate chemical active sites and physical dead volumes causing signal degradation for methyl 3-butylthiophene-2-carboxylate.

Phase 1: Physical vs. Chemical Isolation

  • Inject a 10 ppm C10​−C16​ n-alkane standard.

  • Validation Check: If the alkane peaks exhibit tailing ( As​ > 1.2), the issue is a physical dead volume (e.g., improper column installation depth)[2]. If the alkanes are symmetrical but the thiophene ester tails, the issue is chemical activity[5].

Phase 2: Inlet Deactivation

  • Cool the inlet and oven to room temperature.

  • Replace the septum and install a new, single-taper deactivated glass liner with deactivated quartz wool.

  • Trim exactly 60 cm from the front of the analytical column, as non-volatile matrix and activity predominantly accumulate in the first coil[5].

  • Reinstall the column into the MS transfer line, ensuring the installation distance strictly adheres to the manufacturer's gauge to prevent leaks at the MSD source nut[6].

Phase 3: Ion Source Abrasive Cleaning

  • Vent the MS and safely remove the Electron Ionization (EI) source.

  • Create a slurry of aluminum oxide powder and methanol.

  • Abrasively polish the repeller, ion focus lens, and extractor lens using cotton swabs until a uniform, scratch-free metallic finish is achieved. This removes baked-on contaminants and oxidative layers[1].

  • Sequential Sonication: Sonicate the polished parts for 5 minutes each in the following order to remove residues of varying polarities:

    • Deionized Water: Removes residual alumina powder.

    • Methanol: Removes polar organics.

    • Acetone: Removes intermediate organics.

    • Hexane: Removes non-polar lipids and hydrocarbons.

Phase 4: System Suitability Test (SST)

  • Reassemble the source, pump down the vacuum, and perform an autotune.

  • Inject a 1 ng/µL standard of methyl 3-butylthiophene-2-carboxylate.

  • Validation Check: Calculate the Asymmetry Factor ( As​ ). If As​≤1.10 and the m/z 198 / 167 ratio is stable, the system is validated for quantitative analysis.

V. References

1.[6] "Agilent GC-MS Maintenance: Restek's Quick Reference Guide", Restek. 6 2.[5] "Peak Tailing in GC Trace Analysis", Restek. 5 3.[1] "Peak Tailing – Like an Iceberg, it Hides Signal More than Commonly Perceived", Aviv Analytical. 1 4.[4] "Methyl 3-butylthiophene-2-carboxylate (C10H14O2S)", PubChemLite. 4 5.[2] "GC Diagnostic Skills I | Peak Tailing", Element Lab Solutions. 2 6.[3] "Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source", SciSpace. 3

Sources

minimizing byproduct formation in the synthesis of 3-alkylthiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-alkylthiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these crucial heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, with a focus on minimizing byproduct formation and maximizing yield and purity.

Section 1: Troubleshooting Common Byproduct Formation in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of 3-alkylthiophene synthesis. However, they are not without their challenges. This section addresses the most frequently encountered byproducts and provides actionable solutions.

FAQ 1: I'm observing significant homocoupling of my Grignard reagent in a Kumada-type coupling reaction. How can I minimize the formation of this bithienyl byproduct?

Answer:

Homocoupling, also known as a Wurtz-type reaction, is a common side reaction in Kumada coupling, leading to the formation of bithienyl byproducts from the reaction of the Grignar reagent with unreacted 3-bromothiophene. This occurs when the rate of transmetalation of the Grignard reagent to the catalyst is slow compared to the rate of its reaction with the starting halide. Several factors can be optimized to mitigate this issue:

  • Slow Addition of Grignard Reagent: Adding the Grignard reagent dropwise to the reaction mixture containing the 3-halothiophene and catalyst maintains a low concentration of the Grignard reagent throughout the reaction. This kinetically disfavors the bimolecular homocoupling reaction.

  • Choice of Catalyst and Ligand: The choice of catalyst and ligand is critical. Nickel-based catalysts, such as Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II)), are often preferred as they can improve selectivity. The dppp ligand plays a crucial role in stabilizing the catalyst and promoting the desired cross-coupling pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more significantly than the desired cross-coupling reaction.

  • Solvent Effects: The choice of solvent can influence the reaction outcome. While THF is common, studies have shown that using 2-methyltetrahydrofuran (2-MeTHF) can allow for higher concentrations of the Grignard reagent with minimal formation of dithienyl side products, leading to higher yields.

Experimental Protocol: Minimizing Homocoupling in Nickel-Catalyzed Kumada Coupling

This protocol outlines a general procedure for the synthesis of a 3-alkylthiophene via Kumada cross-coupling, optimized to reduce homocoupling.

Materials:

  • 3-Bromothiophene

  • Alkylmagnesium halide (e.g., n-hexylmagnesium bromide in THF, 1.0 M)

  • [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-bromothiophene (1.0 equivalent) and Ni(dppp)Cl₂ (0.01-0.015 equivalents) in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the reaction mixture to 0 °C. Add the alkylmagnesium halide solution (1.1 equivalents) dropwise via a syringe pump over a period of 1-2 hours to maintain a low concentration of the Grignard reagent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or distillation.

FAQ 2: My Suzuki-Miyaura coupling is giving low yields and I suspect debromination of my 3-bromothiophene. What is causing this and how can I prevent it?

Answer:

Debromination, or protonolysis, is the quenching of the organometallic intermediate by a proton source. In the context of Suzuki-Miyaura coupling, this can happen to the boronic acid or the palladium intermediate. The presence of water or other protic impurities is a primary cause.

  • Anhydrous Conditions: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous.

  • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Base Selection: The choice and quality of the base are important. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Ensure the base is dry and free-flowing.

  • Boronic Acid Quality: Use high-purity boronic acids or esters. Impurities in the boronic acid can contribute to side reactions.

FAQ 3: I'm observing the formation of regioisomers in my synthesis. How can I improve the regioselectivity for the 3-substituted product?

Answer:

The thiophene ring has two reactive α-positions (2 and 5) and two less reactive β-positions (3 and 4). Direct electrophilic substitution on thiophene predominantly yields the 2-substituted product. Therefore, achieving high regioselectivity for 3-alkylation requires a carefully chosen synthetic strategy.

  • Starting Material: The most common and effective approach is to start with a 3-substituted thiophene, such as 3-bromothiophene, which directs the coupling reaction to the 3-position.

  • Grignard Metathesis (GRIM) Method: For the synthesis of regioregular poly(3-alkylthiophenes), the GRIM method is highly effective. This method involves the magnesium-halogen exchange on a 2,5-dihalo-3-alkylthiophene. While this can generate a mixture of regioisomeric Grignard reagents, the subsequent nickel-catalyzed polymerization exhibits a high degree of selectivity for the head-to-tail coupling, leading to a highly regioregular polymer.

  • Ligand Effects in C-H Activation: In direct C-H activation approaches, the choice of ligand can significantly influence the regioselectivity. Tuning the steric and electronic properties of the ligand can direct the catalyst to a specific C-H bond.

Section 2: Troubleshooting Reaction Conditions and Reagents

Beyond specific byproducts, the overall reaction environment and the quality of your reagents are paramount. This section addresses common issues related to reaction setup and materials.

FAQ 4: My Grignard reaction is sluggish or fails to initiate. What are the likely causes?

Answer:

The formation of the Grignard reagent is often the most critical step and is highly sensitive to reaction conditions.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried and that anhydrous solvents are used.

  • Inactive Magnesium: The surface of magnesium turnings can oxidize, rendering them inactive. Activate the magnesium before use with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.

  • Inefficient Initiation: Gentle heating may be necessary to initiate the Grignard formation. Adding a small portion of the 3-bromothiophene first can help start the reaction before the remainder is added.

Data Presentation: Comparison of Common Cross-Coupling Methods for 3-Alkylthiophene Synthesis
ReactionCatalyst/ReagentKey AdvantagesCommon Byproducts
Kumada Coupling Ni or Pd catalyst, Grignard reagentDirect, one-step synthesis with good yields.Homocoupling (bithienyls), debromination.
Suzuki-Miyaura Coupling Pd catalyst, boronic acid/ester, baseMild conditions, tolerance of various functional groups.Debromination, homocoupling of boronic acid.
Stille Coupling Pd catalyst, organotin reagentStable organotin reagents.Toxic tin byproducts that can be difficult to remove.
Negishi Coupling Ni or Pd catalyst, organozinc reagentHigh reactivity and selectivity.Sensitive to air and moisture.
Visualization of Key Reaction Pathways
Diagram 1: Catalytic Cycle of Kumada Coupling

Kumada_Coupling Ni(0)Ln Ni(0)Ln Oxidative_Addition Oxidative Addition (R-X) Ni(0)Ln->Oxidative_Addition R-Ni(II)-X R-Ni(II)(L)n-X Oxidative_Addition->R-Ni(II)-X Transmetalation Transmetalation (R'-MgX) R-Ni(II)-X->Transmetalation R-Ni(II)-R' R-Ni(II)(L)n-R' Transmetalation->R-Ni(II)-R' Reductive_Elimination Reductive Elimination R-Ni(II)-R'->Reductive_Elimination Reductive_Elimination->Ni(0)Ln Regenerates Catalyst Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle for the Kumada cross-coupling reaction.

Diagram 2: Byproduct Formation Pathways

Byproduct_Formation cluster_desired Desired Reaction cluster_byproducts Byproduct Formation 3-Bromothiophene 3-Bromothiophene 3-Alkylthiophene 3-Alkylthiophene 3-Bromothiophene->3-Alkylthiophene Cross-Coupling Bithienyl Bithienyl 3-Bromothiophene->Bithienyl Homocoupling Alkyl-MgBr Alkyl-MgBr Alkyl-MgBr->3-Alkylthiophene Thiophene Thiophene Alkyl-MgBr->Thiophene Protonolysis (H₂O)

Technical Support Center: Optimizing the Solubility and Processability of Poly(3-butylthiophene)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Troubleshooting Guide. Poly(3-butylthiophene) (P3BT) is a highly crystalline, π -conjugated polymer with immense potential in organic photovoltaics and field-effect transistors. However, its exceptionally poor solubility at room temperature—driven by its short alkyl side chains—frequently bottlenecks device fabrication[1].

This guide is designed for materials scientists and researchers. It provides field-proven strategies, mechanistic explanations, and self-validating protocols to overcome P3BT processing challenges.

Quantitative Strategy & Solubility Matrix

Before diving into specific troubleshooting, consult this matrix to select the appropriate solubilization strategy based on your target application and available solvent systems.

StrategySolvent SystemTempMechanism of ActionResulting Polymer State
Baseline (Control) Chloroform / THF25 °CInadequate solvation energyMacroscopic Precipitation
Hot Processing ortho-Dichlorobenzene90 °CThermal disruption of π−π stackingDisordered Coils (Solution)
Controlled Aging ortho-Dichlorobenzene90 °C 25 °CThermodynamic self-assemblySuspended Nanowires (Ink)
Copolymerization THF (Synthesis phase)25 °CSteric stabilization via long alkyl blocksSoluble Triblock Copolymer
Acoustic Cavitation Marginal Solvents25 °CShear-induced order-disorder transitionMetastable Dispersion

Diagnostic FAQs & Troubleshooting Guides

Q1: Why does my P3BT precipitate out of chloroform and THF at room temperature, whereas poly(3-hexylthiophene) (P3HT) dissolves easily? The Causality: Solubility in poly(3-alkylthiophenes) is a thermodynamic competition between polymer-solvent interactions (solvation) and polymer-polymer interactions ( π−π stacking). P3BT possesses a short butyl (C4) side chain, whereas P3HT has a hexyl (C6) chain[1]. The shorter alkyl chain in P3BT provides insufficient steric bulk and weaker van der Waals interactions with the solvent. Consequently, the solvation energy cannot overcome the strong intermolecular π−π stacking of the rigid thiophene backbones, causing the equilibrium to heavily favor aggregation and precipitation in marginal solvents.

Q2: How can I process high-molecular-weight P3BT for thin-film applications without it aggregating prematurely? The Causality & Solution: You must shift the thermodynamic balance by utilizing a high-boiling-point, highly polarizable solvent like ortho-dichlorobenzene (ODCB) combined with thermal energy[2]. Heating the solution to 90 °C provides the kinetic energy required to disrupt the crystalline π−π interactions, transitioning the polymer into a fully dissolved, disordered coil state. By allowing this hot solution to slowly cool in the dark, you induce controlled self-assembly. Instead of crashing out as macroscopic aggregates, the polymer forms interconnected nanowires that remain suspended as a processable ink, yielding excellent charge mobility in cast films[3].

Q3: Can I chemically modify the polymer to improve solubility while retaining the beneficial close π -stacking of the P3BT core? The Causality & Solution: Yes, via block copolymerization. By utilizing Grignard Metathesis (GRIM) polymerization, you can synthesize structurally defined triblock copolymers such as P3HT-b-P3BT-b-P3OT[4]. The longer hexyl and octyl side chains on the flanking blocks create an expanded solvation sphere. This sterically stabilizes the insoluble P3BT core block in organic solvents, increasing the overall molecular weight that can be maintained in solution while preserving the desirable electronic properties of the P3BT segments.

Q4: I am restricted to using lower-boiling point solvents for my specific coating process. Is there a physical method to disrupt P3BT aggregates prior to spin-casting? The Causality & Solution: Ultrasonic oscillation can be employed to promote an order-disorder transformation in solution[5]. Acoustic cavitation generates localized high temperatures and intense shear forces that physically cleave entangled polymer aggregates and microcrystals. While this provides only kinetic (temporary) stabilization, it creates a sufficient processing window to spin-cast the solution into homogeneous thin films before macroscopic precipitation reoccurs.

Self-Validating Experimental Protocols

Protocol A: Thermally-Induced P3BT Nanowire Assembly

Use this protocol to create a processable P3BT ink for organic solar cells or transistors.

  • Preparation: Weigh regioregular P3BT powder and transfer it to a clean, dry glass vial. Add ortho-dichlorobenzene (ODCB) to achieve a concentration of 6 mg/mL[2].

  • Thermal Disruption: Seal the vial tightly and heat the mixture on a magnetic hotplate at 90 °C for 12 hours under continuous stirring. The solution should turn a deep, clear orange/red, indicating the transition to disordered coils.

  • Controlled Assembly: Remove the vial from the heat source. Store it in the dark at room temperature (25 °C) for exactly 48 hours without agitation.

  • Self-Validation Step: Extract a small aliquot and measure its UV-Vis absorption spectrum.

    • Failure state: A single broad peak near ~450 nm indicates the polymer is still in a disordered coil state (failed assembly).

    • Success state: A distinct red-shift with pronounced vibronic shoulders appearing at ~550 nm and ~600 nm confirms the successful formation of highly ordered, π -stacked P3BT nanowires[3].

Protocol B: Synthesis of Soluble P3HT-b-P3BT-b-P3OT Triblock Copolymers

Use this protocol to chemically engineer solubility via steric stabilization.

  • Core Initiation: In a dry Schlenk flask under nitrogen, dissolve 2,5-dibromo-3-butylthiophene in anhydrous THF. Add isopropylmagnesium chloride to form the Grignard monomer. Initiate polymerization by adding the Ni(dppp)Cl 2​ catalyst.

  • Chain Extension: After the P3BT block reaches the desired conversion, sequentially inject the Grignard derivatives of 3-hexylthiophene, followed by 3-octylthiophene, allowing sufficient reaction time between additions to form the flanking blocks[4].

  • Quenching & Purification: Quench the reaction with acidified methanol. Collect the precipitate and purify via Soxhlet extraction (using methanol, hexane, and finally chloroform to extract the target copolymer).

  • Self-Validation Step: Analyze the purified polymer using Gel Permeation Chromatography (GPC) and 1 H-NMR spectroscopy.

    • Success state: 1 H-NMR will reveal distinct aliphatic proton resonances corresponding to the terminal methyls of the butyl, hexyl, and octyl groups. GPC must show a monomodal peak with an increased molecular weight compared to the P3BT core, confirming successful block addition rather than a blend of homopolymers[4].

Mechanistic Workflows

P3BT_Dissolution A Solid P3BT (Strong pi-pi stacking) B Add to ODCB (High Boiling Solvent) A->B Dispersion C Thermal Treatment (90 C, 12h) B->C Heat Input D Disordered Coils (Fully Dissolved) C->D Overcome Stacking E Controlled Cooling (Room Temp, 48h) D->E Thermodynamic Shift F Nanowire Assembly (Processable Ink) E->F Self-Assembly

Thermodynamic workflow for P3BT dissolution and processable nanowire self-assembly.

Copolymer_Strategy N1 P3BT Core Block (Insoluble) N2 GRIM Polymerization (Ni Catalyst) N1->N2 N3 Add P3HT/P3OT (Long Alkyl Chains) N2->N3 Chain Extension N4 Triblock Copolymer (P3HT-b-P3BT-b-P3OT) N3->N4 N5 Enhanced Solvation (Processable) N4->N5 Steric Stabilization

Block copolymerization strategy to enhance P3BT solubility via steric stabilization.

References

  • Title: Polythiophene Source: Wikipedia URL: [Link]

  • Title: Influence of Block Ratio on Thermal, Optical, and Photovoltaic Properties of Poly(3-hexylthiophene)-b-poly(3-butylthiophene)-b-poly(3-octylthiophene) Source: MDPI Molecules URL: [Link]

  • Title: Effects of Processing Solvent on the Photophysics and Nanomorphology of Poly(3-butyl-thiophene) Nanowires:PCBM Blends Source: The Journal of Physical Chemistry Letters (ACS Publications) URL: [Link]

  • Title: Highly Efficient Solar Cells Based on Poly(3-butylthiophene) Nanowires Source: ACS Nano (ACS Publications) URL: [Link]

  • Title: A New Method to Improve poly(3-hexyl Thiophene) (P3HT) Crystalline Behavior: Decreasing Chains Entanglement to Promote Order-Disorder Transformation in Solution Source: Langmuir (PubMed) URL: [Link]

Sources

how to increase the molecular weight of polymers derived from methyl 3-butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Molecular Weight of Polythiophenes Derived from Methyl 3-Butylthiophene-2-Carboxylate

Welcome to the Technical Support Center for conjugated polymer synthesis. This guide is tailored for materials scientists, researchers, and drug development professionals working with functionalized thiophene derivatives.

Synthesizing high-molecular-weight polymers directly from methyl 3-butylthiophene-2-carboxylate is synthetically impossible via standard head-to-tail 2,5-coupling because the α -position (C2) is sterically and electronically blocked by the ester group. To utilize this starting material for conductive polymers like Poly(3-butylthiophene) (P3BT), the monomer must first be chemically derived (modified) to free the α -positions, followed by Grignard Metathesis (GRIM) polymerization. This guide provides advanced troubleshooting for maximizing the molecular weight ( Mn​ ) of the resulting polymer.

Monomer Derivation & Polymerization Workflow

Before polymerization can occur, the ester group must be removed. The standard derivation workflow involves saponification to a carboxylic acid, decarboxylation to yield 3-butylthiophene, and subsequent regioselective halogenation to yield the active GRIM monomer: 2-bromo-5-iodo-3-butylthiophene .

Workflow A Methyl 3-butylthiophene -2-carboxylate B 3-Butylthiophene -2-carboxylic acid A->B Saponification (NaOH/H2O) C 3-Butylthiophene B->C Decarboxylation (Cu, Heat) D 2-Bromo-5-iodo- 3-butylthiophene C->D Halogenation (NBS, I2) E Poly(3-butylthiophene) (High MW P3BT) D->E GRIM Polymerization (iPrMgCl, Ni-cat)

Caption: Chemical derivation pathway from methyl 3-butylthiophene-2-carboxylate to high-MW P3BT.

Troubleshooting FAQs: Increasing Molecular Weight

Q1: My polymer molecular weight is stalling at 10-15 kDa. How can I push it above 50 kDa? A1: In GRIM polymerization, the reaction follows a1[1]. The molecular weight is inversely proportional to the catalyst loading. To increase Mn​ , you must decrease the Ni(dppp)Cl 2​ catalyst concentration . The theoretical degree of polymerization is dictated by the ratio of monomer to catalyst ( [M]0​/[Ni]0​ ). If you are currently using 2 mol% catalyst, reduce it to 0.25 - 0.5 mol%. Ensure the reaction time is extended (up to 48 hours) to allow for complete conversion at these lower catalytic thresholds.

Q2: I reduced the catalyst loading, but my yield dropped, and the MW is still low. What is causing premature chain termination? A2: Premature termination in GRIM is almost always caused by stoichiometric imbalances during the Grignard exchange.

  • Causality: The exchange reaction between 2-bromo-5-iodo-3-butylthiophene and isopropylmagnesium chloride (iPrMgCl) must be exactly 1:1. If iPrMgCl is in excess, it will metalate both the 2- and 5-positions, creating a doubly-metalated monomer that terminates the growing polymer chain. If it is deficient, unreacted C-I bonds disrupt the catalytic cycle.

  • Solution: Always titrate your iPrMgCl solution immediately before use (e.g., using salicylaldehyde phenylhydrazone as an indicator) to ensure the exact 1.0 equivalent addition.

Q3: Could residual starting material (the ester) be affecting my polymerization? A3: Yes. If the saponification and decarboxylation steps of the methyl 3-butylthiophene-2-carboxylate were incomplete, trace amounts of the ester or carboxylic acid will remain in your monomer batch. Carboxylic acids will instantly quench the Grignard reagent (destroying your 1:1 stoichiometry), and esters can coordinate with the Nickel catalyst, poisoning the active site.

  • Solution: Purify the intermediate 3-butylthiophene via vacuum distillation before halogenation. Verify the complete absence of the carbonyl peak (~1710 cm −1 ) via FTIR or the methyl ester singlet (~3.8 ppm) via 1 H NMR.

Troubleshooting Start Issue: Low MW in P3BT Synthesis Q1 Is Ni(dppp)Cl2 > 1 mol%? Start->Q1 A1_Yes Decrease Catalyst Loading to 0.25-0.5 mol% Q1->A1_Yes Yes Q2 Is Grignard Exchange Exactly 1.0 Eq? Q1->Q2 No A2_No Titrate iPrMgCl Ensure strict 1.0 eq Q2->A2_No No Q3 Are Solvents Strictly Anhydrous? Q2->Q3 Yes A3_No Use freshly distilled THF Dry glassware Q3->A3_No No End Check Monomer Purity (Remove residual ester) Q3->End Yes

Caption: Diagnostic logic tree for troubleshooting low molecular weight in polythiophene synthesis.

Quantitative Data: Catalyst Loading vs. Molecular Weight

The following table summarizes the expected relationship between catalyst loading and the resulting molecular weight parameters for P3BT derived via GRIM[1].

Catalyst Loading (mol%)Monomer : Catalyst RatioTheoretical Mn​ (kDa)Experimental Mn​ (kDa)Polydispersity Index (PDI)
2.050 : 17.09.51.15
1.0100 : 114.018.21.20
0.5200 : 128.035.51.28
0.25400 : 156.062.11.35

Note: Experimental Mn​ values determined via Gel Permeation Chromatography (GPC) using polystyrene standards often overestimate the true molecular weight due to the 2[2].

Step-by-Step Methodology: High-MW GRIM Polymerization

This self-validating protocol assumes you have successfully completed the derivation pathway and isolated highly pure 2-bromo-5-iodo-3-butylthiophene .

Reagents & Equipment:

  • 2-Bromo-5-iodo-3-butylthiophene (purified, anhydrous)

  • Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, freshly titrated)

  • Ni(dppp)Cl 2​ (Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II))

  • Anhydrous THF (distilled over Na/benzophenone)

  • Schlenk line, flame-dried glassware.

Protocol:

  • Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum. Backfill with Argon (repeat 3x to ensure a strictly anhydrous environment).

  • Monomer Addition: Dissolve 5.0 mmol of 2-bromo-5-iodo-3-butylthiophene in 25 mL of anhydrous THF. Inject into the reaction flask via a gas-tight syringe.

  • Grignard Metathesis: Cool the flask to 0 °C using an ice bath. Slowly add exactly 5.0 mmol of iPrMgCl dropwise over 5 minutes.

  • Validation Check 1 (Metathesis): Stir at 0 °C for 30 minutes. Self-Validation: Extract a 0.1 mL aliquot, quench with water, extract with ether, and run GC-MS. You should observe >95% conversion to 2-bromo-3-butylthiophene-5-magnesium chloride (which will appear as 2-bromo-3-butylthiophene in the quenched GC trace). If unreacted dihalide remains, your Grignard reagent has degraded.

  • Catalyst Initiation: In a separate flame-dried vial inside an Argon glovebox, suspend 0.0125 mmol (0.25 mol% for high MW) of Ni(dppp)Cl 2​ in 5 mL of anhydrous THF.

  • Polymerization: Inject the catalyst suspension into the main reaction flask in one rapid shot. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 48 hours.

  • Quenching & Precipitation: Quench the living polymer chains by injecting 2 mL of 5 M HCl. Pour the dark red/purple solution into 200 mL of vigorously stirring cold methanol.

  • Validation Check 2 (Polymer Formation): The polymer should immediately3[3]. If the solution remains orange or red without solid precipitation, the MW is too low (oligomers), indicating chain termination occurred.

  • Purification (Soxhlet Extraction): Filter the precipitate and subject it to sequential Soxhlet extraction:

    • Methanol (24 h) to remove salts and residual monomer.

    • Hexanes (24 h) to remove low-MW oligomers and impurities.

    • Chloroform (24 h) to extract the high-MW P3BT fraction.

  • Final Isolation: Concentrate the chloroform fraction under reduced pressure and re-precipitate in methanol. Dry under vacuum at 60 °C overnight.

References

  • Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)
  • Polythiophene Source: Wikipedia URL
  • Source: ACS Publications (Macromolecules)

Sources

Validation & Comparative

Comprehensive Analytical Guide: Characterization Methods for Methyl 3-Butylthiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-butylthiophene-2-carboxylate (Molecular Formula: C10H14O2S) is a highly specialized intermediate utilized in the synthesis of advanced pharmaceuticals and organic electronic materials[1]. Accurate characterization of this compound requires robust analytical workflows to differentiate it from positional isomers and to monitor degradation pathways, such as ester hydrolysis. As a Senior Application Scientist, I have designed this guide to objectively compare primary analytical methodologies—GC-MS versus HPLC-UV for purity, and NMR versus FTIR for structural elucidation—providing drug development professionals with field-proven, self-validating protocols.

Comparative Analysis of Analytical Workflows

When assessing the purity and structural integrity of methyl 3-butylthiophene-2-carboxylate, relying on a single analytical technique introduces blind spots. We must compare the efficacy of orthogonal methods to establish a comprehensive analytical profile.

Chromatographic Alternatives: GC-MS vs. HPLC-UV

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) dictates the types of impurities and degradants you can accurately quantify .

  • GC-MS (The Primary Standard): Because thiophene esters are highly volatile, GC-MS is the superior choice for resolving closely related positional isomers and unreacted synthetic precursors (e.g., adamantan-1-yl 3-bromothiophene-2-carboxylate) . The electron ionization (EI) fragmentation provides definitive structural clues, such as the molecular ion [M]+ at m/z 198 and the base peak at m/z 155 resulting from the cleavage of the butyl chain.

  • HPLC-UV (The Alternative for Degradants): While methyl 3-butylthiophene-2-carboxylate is relatively stable, prolonged exposure to moisture, strong acids, or bases leads to hydrolysis, forming thiophene-2-carboxylic acid and methanol . Carboxylic acids tail severely on non-polar GC columns without prior derivatization. Therefore, HPLC-UV is the preferred alternative for quantifying these non-volatile degradation products .

Table 1: Performance Comparison of Chromatographic Alternatives

ParameterGC-MS (Primary Standard)HPLC-UV (Alternative)
Optimal Analyte Profile Volatile esters, positional isomersNon-volatile degradants, polar acids
Resolution of Isomers Excellent (Separation by boiling point)Moderate (Requires optimized gradient)
Degradant Detection Poor for acids (requires derivatization)Excellent (e.g., thiophene-2-carboxylic acid)
Run Time ~15-20 minutes~10-15 minutes
Structural Data High (EI fragmentation patterns)Low (UV absorbance at ~254 nm only)
Structural Elucidation: NMR vs. FTIR
  • Nuclear Magnetic Resonance (NMR): 1 H and 13 C NMR serve as the definitive techniques for confirming the regiochemistry of the thiophene ring. The coupling constant ( J ) between the aromatic protons on the thiophene ring is diagnostic. For a 2,3-disubstituted thiophene, the H4 and H5 protons typically exhibit a coupling constant of ~5.0 Hz, which unambiguously distinguishes it from a 2,5-disubstituted isomer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid, orthogonal alternative for batch-to-batch functional group verification. It easily identifies the ester carbonyl stretch (~1715 cm −1 ) and the aromatic C-H stretches (~3100 cm −1 ), but it lacks the resolution to definitively assign the position of the butyl chain on the thiophene ring.

Table 2: 1 H NMR Spectral Assignments for Methyl 3-Butylthiophene-2-Carboxylate

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegrationDiagnostic Value
Thiophene H5~7.40Doublet ( J ≈ 5.0 Hz)1HConfirms 2,3-disubstitution pattern
Thiophene H4~6.95Doublet ( J ≈ 5.0 Hz)1HCouples with H5; validates ring integrity
Ester Methoxy (-OCH 3​ )~3.85Singlet3HConfirms intact methyl ester group
Butyl α -CH 2​ ~2.95Triplet ( J ≈ 7.5 Hz)2HProximity to aromatic ring deshields signal
Butyl β -CH 2​ & γ -CH 2​ 1.30 - 1.70Multiplets4HConfirms aliphatic chain length
Butyl δ -CH 3​ ~0.95Triplet ( J ≈ 7.3 Hz)3HTerminal methyl group of the butyl chain

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not merely execute the steps; understand the causality behind the instrument parameters.

Protocol A: GC-MS Purity and Impurity Profiling

Causality & Design: An HP-5ms (or equivalent 5% phenyl methyl siloxane) column is selected because its non-polar stationary phase separates thiophene isomers based strictly on boiling point and dispersive interactions, minimizing peak tailing associated with polar active sites . A split ratio of 50:1 is employed to prevent column overloading by the highly concentrated ester matrix while maintaining sufficient sensitivity for trace impurities (<0.1%).

System Validation: Prior to sample injection, inject a blank solvent (dichloromethane) to confirm zero carryover at the expected retention time of the ester. The signal-to-noise (S/N) ratio for the m/z 198 peak in a 0.01 mg/mL standard must exceed 10:1 to validate the limit of detection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve an accurately weighed 10 mg of methyl 3-butylthiophene-2-carboxylate in 1.0 mL of GC-grade dichloromethane. Vortex for 30 seconds until fully homogenized.

  • Instrument Setup: Configure the GC-MS with an HP-5ms column (30 m × 0.25 mm, 0.25 µm film). Set the inlet temperature to 250 °C .

  • Temperature Program: Initial oven temperature at 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). Rationale: This gradient ensures the elution of the volatile solvent before the ester, while the high final temperature bakes off any high-molecular-weight oligomers.

  • Acquisition: Set the MS source to 230 °C and the quadrupole to 150 °C. Scan range: m/z 50 to 350.

Protocol B: High-Resolution 1 H NMR Acquisition

Causality & Design: CDCl 3​ is utilized as the solvent because it lacks interfering proton signals in the aliphatic and aromatic regions relevant to this compound, and it provides excellent solvation for medium-polarity esters. A relaxation delay (D1) of 2 seconds is chosen to ensure complete longitudinal relaxation of all protons, enabling accurate quantitative integration of the butyl chain versus the thiophene protons.

System Validation: The residual CHCl 3​ peak must appear exactly at 7.26 ppm, and the internal standard (TMS) at 0.00 ppm. The baseline must be mathematically flat across the 0-10 ppm spectral window to validate the phase and baseline correction algorithms.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

  • Acquisition: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Shim the Z1 and Z2 gradients until the lock signal is maximized. Acquire 16 transients with a 30° pulse angle and a 2-second relaxation delay.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the critical H4-H5 doublet coupling.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Methyl 3-butylthiophene-2-carboxylate (Raw Synthesized Batch) Split Analytical Objective Sample->Split Purity Purity & Impurity Profiling Split->Purity Quantify Structure Structural Elucidation Split->Structure Confirm GCMS GC-MS (Primary) Volatile impurities & positional isomers Purity->GCMS Preferred HPLC HPLC-UV/MS (Alternative) Non-volatile degradation (e.g., carboxylic acids) Purity->HPLC Degradants NMR 1H & 13C NMR (Primary) Regiochemistry & coupling (H4-H5 confirmation) Structure->NMR Definitive FTIR FTIR (Alternative) Rapid functional group verification (C=O, C-S) Structure->FTIR Orthogonal

Decision tree for the analytical characterization of methyl 3-butylthiophene-2-carboxylate.

References

  • PubChemLite / University of Luxembourg. "Methyl 3-butylthiophene-2-carboxylate (C10H14O2S)." PubChem Database.[Link]

  • RWTH Aachen University. "Exploration of Dinuclear Pd(I) Catalysis & Synthetic Developments." RWTH Publications.[Link]

  • Wikipedia. "Thiophene-2-carboxylic acid." Wikimedia Foundation.[Link]

Sources

A Comparative Guide to Methyl and Ethyl 3-Butylthiophene-2-carboxylate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate molecular building blocks is a critical decision that influences the outcomes of complex synthetic pathways and the properties of novel materials. The 3-alkylthiophene-2-carboxylate scaffold is a key intermediate in the synthesis of various functional organic materials and pharmacologically active compounds. The choice between a methyl or an ethyl ester on this scaffold, while seemingly minor, can have significant implications for reaction kinetics, purification strategies, and the final product's physicochemical properties.

This guide provides an in-depth technical comparison of methyl 3-butylthiophene-2-carboxylate and ethyl 3-butylthiophene-2-carboxylate. While direct, side-by-side experimental data for these specific molecules is not extensively documented in the public literature, this guide synthesizes established chemical principles and data from closely related analogs to provide a robust comparative analysis. We will delve into their predicted physicochemical properties, spectral characteristics, and relative reactivity, supported by proposed experimental protocols for their synthesis and characterization.

Physicochemical Properties: A Comparative Overview

The primary difference between the two molecules is the substitution of a methyl group with an ethyl group in the ester functionality. This seemingly small change influences several key physical properties due to differences in molecular weight, polarity, and steric bulk.

PropertyMethyl 3-butylthiophene-2-carboxylateEthyl 3-butylthiophene-2-carboxylateRationale for Predicted Differences
Molecular Formula C₁₀H₁₄O₂SC₁₁H₁₆O₂SAddition of a -CH₂- group.
Molecular Weight 198.28 g/mol 212.31 g/mol Increased mass from the additional methylene unit.
Boiling Point Predicted to be lowerPredicted to be higherThe higher molecular weight and increased van der Waals forces of the ethyl ester lead to a higher boiling point. The boiling point of the parent 3-butylthiophene is 181-183 °C.[1]
Density Predicted to be slightly higherPredicted to be slightly lowerGenerally, for a homologous series, the density decreases slightly as the alkyl chain length increases. The density of 3-butylthiophene is approximately 0.957 g/mL at 25 °C.[1]
Solubility Good solubility in common organic solvents (e.g., THF, CH₂Cl₂, CHCl₃, acetone, ethyl acetate).[2]Good solubility in common organic solvents, likely with slightly better solubility in less polar solvents compared to the methyl ester.Thiophene derivatives are generally soluble in non-polar organic solvents.[2] The longer alkyl chain of the ethyl ester slightly increases its lipophilicity.
Polarity Slightly more polarSlightly less polarThe ethyl group is slightly more electron-donating and larger than the methyl group, which can lead to a minor decrease in overall molecular polarity.

Comparative Analysis of Reactivity

The reactivity of the ester group is of paramount importance in subsequent synthetic transformations. The primary difference in reactivity between the methyl and ethyl esters stems from steric hindrance around the carbonyl carbon.

Nucleophilic Acyl Substitution

In nucleophilic acyl substitution reactions, such as hydrolysis, transesterification, and amidation, the methyl ester is generally more reactive than the ethyl ester.[3][4] The smaller size of the methoxy group in the methyl ester presents a smaller steric barrier to the incoming nucleophile, allowing for a faster rate of reaction.[3][4][5]

The reaction mechanism for Fischer esterification, a common method for synthesizing these compounds, is influenced by steric factors. Primary alcohols, like methanol and ethanol, are preferred for this reaction due to their minimal steric hindrance.[3][5]

Enolate Formation

For reactions involving the formation of an enolate by deprotonation of the α-carbon on the butyl chain, the choice of ester will have a minimal electronic effect. However, the slightly larger size of the ethyl ester could have a minor influence on the stereoselectivity of subsequent reactions of the enolate.

Predicted Spectral Data: A Guide to Characterization

The following tables provide predicted spectral data for the two compounds based on known spectral characteristics of thiophene derivatives and esters.[2][6][7][8][9][10]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

AssignmentMethyl 3-butylthiophene-2-carboxylate (Predicted δ, ppm)Ethyl 3-butylthiophene-2-carboxylate (Predicted δ, ppm)
Thiophene-H (d) ~7.5~7.5
Thiophene-H (d) ~6.9~6.9
-OCH₃ (s) ~3.8-
-OCH₂CH₃ (q) -~4.3
-CH₂- (t, α to thiophene) ~2.8~2.8
-CH₂- (m) ~1.6~1.6
-CH₂- (m) ~1.4~1.4
-CH₃ (t, butyl) ~0.9~0.9
-OCH₂CH₃ (t) -~1.3

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

AssignmentMethyl 3-butylthiophene-2-carboxylate (Predicted δ, ppm)Ethyl 3-butylthiophene-2-carboxylate (Predicted δ, ppm)
C=O ~163~163
Thiophene-C (quaternary) ~145~145
Thiophene-C (quaternary) ~130~130
Thiophene-CH ~132~132
Thiophene-CH ~125~125
-OCH₃ ~52-
-OCH₂CH₃ -~61
-CH₂- (α to thiophene) ~32~32
-CH₂- ~30~30
-CH₂- ~22~22
-CH₃ (butyl) ~14~14
-OCH₂CH₃ -~14.5

Table 4: Predicted FT-IR and Mass Spectrometry Data

AnalysisMethyl 3-butylthiophene-2-carboxylateEthyl 3-butylthiophene-2-carboxylate
FT-IR (cm⁻¹) C=O stretch: ~1710-1730C-O stretch: ~1250-1300Thiophene ring stretch: ~1400-1500C-S stretch: ~700-800[6][9]C=O stretch: ~1710-1730C-O stretch: ~1250-1300Thiophene ring stretch: ~1400-1500C-S stretch: ~700-800[6][9]
Mass Spec (m/z) M⁺: 198Fragments: loss of -OCH₃ (m/z 167), loss of -COOCH₃ (m/z 139)M⁺: 212Fragments: loss of -OCH₂CH₃ (m/z 167), loss of -COOCH₂CH₃ (m/z 139)

Thermal Stability

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis and characterization of methyl and ethyl 3-butylthiophene-2-carboxylate.

Synthesis: A Proposed Fischer Esterification Protocol

This protocol describes a general method for the synthesis of the target esters from 3-butylthiophene-2-carboxylic acid.

cluster_0 Synthesis of 3-Butylthiophene-2-carboxylic Acid cluster_1 Fischer Esterification 3-Butylthiophene 3-Butylthiophene Lithiation Lithiation 3-Butylthiophene->Lithiation n-BuLi, THF, -78 °C Carboxylation Carboxylation Lithiation->Carboxylation CO₂ (s) Acid_Workup Acid_Workup Carboxylation->Acid_Workup H₃O⁺ Acid_Work-up Acid_Work-up 3-Butylthiophene-2-carboxylic_Acid 3-Butylthiophene-2-carboxylic_Acid Acid_Work-up->3-Butylthiophene-2-carboxylic_Acid Purification Esterification Esterification 3-Butylthiophene-2-carboxylic_Acid->Esterification Methanol or Ethanol (excess) H₂SO₄ (cat.), Reflux Workup Workup Esterification->Workup NaHCO₃ (aq) Purification Purification Workup->Purification Column Chromatography Final_Product Methyl or Ethyl 3-Butylthiophene-2-carboxylate Purification->Final_Product

Caption: Proposed synthetic workflow for methyl and ethyl 3-butylthiophene-2-carboxylate.

Step-by-Step Protocol:

  • To a solution of 3-butylthiophene-2-carboxylic acid (1.0 eq) in the corresponding alcohol (methanol or ethanol, used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). The use of excess alcohol drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[3][5]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Characterization Workflow

Synthesized_Ester Synthesized_Ester Purity_Assessment Purity_Assessment Synthesized_Ester->Purity_Assessment TLC, GC-MS Thermal_Analysis Thermal_Analysis Synthesized_Ester->Thermal_Analysis TGA, DSC Structural_Elucidation Structural_Elucidation Purity_Assessment->Structural_Elucidation NMR NMR Structural_Elucidation->NMR ¹H, ¹³C FTIR FTIR Structural_Elucidation->FTIR Mass_Spec Mass_Spec Structural_Elucidation->Mass_Spec HRMS Final_Structure_Confirmation Final_Structure_Confirmation NMR->Final_Structure_Confirmation FTIR->Final_Structure_Confirmation Mass_Spec->Final_Structure_Confirmation Thermal_Stability_Data Thermal_Stability_Data Thermal_Analysis->Thermal_Stability_Data

Caption: Standard workflow for the characterization of synthesized thiophene esters.

Detailed Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified ester in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will confirm the structure of the compound.[13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Acquire the IR spectrum of the purified ester. The presence of characteristic peaks for the carbonyl stretch and thiophene ring vibrations will provide further structural confirmation.[6][9]

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula of the synthesized ester. The fragmentation pattern will also be consistent with the proposed structure.[14][15]

  • Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature, melting point, and any other thermal transitions.[11][12]

Conclusion and Recommendations

The choice between methyl and ethyl 3-butylthiophene-2-carboxylate will depend on the specific requirements of the intended application.

  • For applications requiring higher reactivity in subsequent nucleophilic acyl substitution reactions, methyl 3-butylthiophene-2-carboxylate is the preferred choice due to reduced steric hindrance.

  • For applications where a slightly higher boiling point or increased lipophilicity is desired, ethyl 3-butylthiophene-2-carboxylate may be more suitable.

In practice, the differences in their physical properties are relatively small, and both esters are expected to behave similarly in many contexts. However, for reactions that are sensitive to steric effects, the methyl ester will likely provide a kinetic advantage. The selection should be made based on a careful consideration of the reaction conditions and the desired properties of the final product.

References

  • The Good Scents Company. (n.d.). 3-butyl thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. Retrieved from [Link]

  • Ohno, A., Koizumi, T., Ohnishi, Y., & Tsuchihashi, G. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Organic Mass Spectrometry, 14(11), 615-619.
  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Plunkett, M. R., & Finney, N. S. (2025). Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage. Chembiochem : a European journal of chemical biology, 17(10), 899–903.
  • National Center for Biotechnology Information. (n.d.). 3-Butylthiophene. PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Thiophene, 3-butylthio. Retrieved from [Link]

  • A. K. K., & Sonar, P. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances, 9(67), 39229-39235.
  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid communications in mass spectrometry : RCM, 9(4), 282–288.
  • Musumarra, G., & Ballistreri, F. P. (1980). Studies of substituent effects by carbon-13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance, 14(5), 384-389.
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • Chen, C. T., & Weng, S. S. (2005). Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species. The Journal of organic chemistry, 70(4), 1273–1280.
  • Takigawa, T., Abe, K., & Abe, S. (2006). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 79(6), 949-955.
  • ResearchGate. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-tert-Butylthiophene. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. Differential scanning calorimetry (DSC) analysis of... Retrieved from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis plots of arene-thiophene oligomers. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Chen, C. T., & Weng, S. S. (2005). Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. The Journal of organic chemistry, 70(4), 1273–1280.
  • VPL. (n.d.). Thiophene (C 4 H 4 S). Retrieved from [Link]

  • Newman, M. S., & Fones, W. S. (1949). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 71(3), 1064-1067.
  • Thelakkat, M., & Kumar, A. (2009). Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer.
  • Bolognesi, A., & Bajo, G. (1993). Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Macromolecules, 26(24), 6649-6653.
  • ResearchGate. (n.d.). 10 The FTIR spectra of TOTPT. Retrieved from [Link]

  • Google Patents. (n.d.). EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • Google Patents. (n.d.). EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.
  • Pearson. (n.d.). b. Rank the same esters from most reactive to least reactive in the second slow step of a nucleophilic acyl substitution reaction (collapse of the tetrahedral intermediate). Retrieved from [Link]

  • Consiglio, G., & Arnone, C. (1986). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, (5), 789-792.
  • Chemphile Vikrant. (2022, February 2). Mechanism Of Esterification & The factors That Affect the Rate Of Esterification. Retrieved from [Link]

  • MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

  • Emery, E. M. (1960). Mass Spectra of Aromatic Esters. Analytical Chemistry, 32(12), 1495-1506.
  • Imae, I., & Inabe, T. (2017). Hydrogen-Bonding-Directed Ordered Assembly of Carboxylated Poly(3-Alkylthiophene)s. ACS Omega, 2(11), 8193-8200.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Ashenhurst, J. (2025, June 5). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]

  • De La Torre, A., & Tlili, A. (2021). Scope of the reaction: synthesis of methyl and ethyl esters from Weinreb amides. Organic & Biomolecular Chemistry, 19(31), 6745-6749.
  • NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

electrochemical comparison of poly(3-butylthiophene) and P3HT

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in organic bioelectronics and semiconducting polymers, I frequently encounter the dilemma of selecting the appropriate poly(3-alkylthiophene) (P3AT) derivative for specific optoelectronic or electrochemical applications.

While poly(3-hexylthiophene) (P3HT) is often considered the default benchmark material, poly(3-butylthiophene) (P3BT) offers distinct electrochemical advantages that are frequently overlooked. This guide provides an objective, data-driven comparison of P3BT and P3HT, focusing on their electrochemical properties, the mechanistic impact of their alkyl side chains, and the standardized protocols required to characterize them.

Mechanistic Causality: The Role of the Alkyl Side Chain

The fundamental difference between P3BT and P3HT lies in the carbon count of their functional alkyl side chains (C4 for P3BT vs. C6 for P3HT). This seemingly minor structural variance dictates a critical thermodynamic balance between molecular packing and solution processability.

  • P3BT (Butyl Chain): The shorter butyl chain reduces steric hindrance between adjacent polymer backbones. This allows for a tighter interchain π−π stacking distance. Consequently, electrochemically polymerized P3BT films exhibit a densely packed structure that yields higher intrinsic electrical conductivity and charge carrier mobility compared to P3HT[1]. Furthermore, transport studies indicate that P3BT devices possess lower activation energy, providing evidence of reduced relative energetic disorder[2].

  • P3HT (Hexyl Chain): The longer hexyl chain increases the entropy of mixing, which drastically improves the polymer's solubility in common organic solvents (e.g., chlorobenzene, chloroform). While this slightly increases the interchain distance—thereby lowering intrinsic conductivity and mobility relative to P3BT[2]—it enables excellent film-forming morphology. This makes P3HT the optimal choice for solution-processed applications like organic photovoltaics (OPVs)[3].

Mechanistic_Causality Root Polythiophene Alkyl Side Chain P3BT Butyl Chain (C4) Poly(3-butylthiophene) Root->P3BT P3HT Hexyl Chain (C6) Poly(3-hexylthiophene) Root->P3HT Mech1 Reduced Steric Hindrance Closer Pi-Pi Stacking P3BT->Mech1 Mech2 Increased Entropy Optimal Solvent Interaction P3HT->Mech2 Out1 Higher Intrinsic Conductivity Lower Energetic Disorder Mech1->Out1 Out2 Excellent Solubility Superior Film Morphology Mech2->Out2

Caption: Mechanistic impact of alkyl side-chain length on the properties of P3BT and P3HT.

Quantitative Electrochemical Comparison

The following table summarizes the key electrochemical and physical properties of P3BT and P3HT. Energy levels are derived from cyclic voltammetry (CV) measurements of polymer films.

PropertyPoly(3-butylthiophene) (P3BT)Poly(3-hexylthiophene) (P3HT)
Side Chain Length Butyl (C4)Hexyl (C6)
HOMO Level (eV) ~ -5.10[3]~ -4.97[4]
Optical Bandgap (eV) 1.90[3]1.84 - 1.90[5],[3]
Charge Conduction Mechanism Space Charge Limited Conduction (SCLC)[2]Space Charge Limited Conduction (SCLC)[5]
Intrinsic Conductivity Higher (due to dense packing)[1]Lower (higher energetic disorder)[2]
Solubility (Organic Solvents) LowHigh
Primary Application Focus Solid-state sensors, fundamental transport studiesOrganic photovoltaics (OPVs), OFETs

Experimental Protocol: Electrochemical Synthesis and CV Characterization

To ensure high scientific integrity, the following protocol describes a self-validating system for the electrochemical polymerization and characterization of P3AT films. Electrochemical synthesis is preferred here over chemical synthesis because it directly deposits the polymer onto the working electrode, yielding films with a higher degree of crystallinity and superior electrical conductivity[1].

Phase 1: Electrochemical Polymerization
  • Rationale: We use chronopotentiometry or cyclic scanning to oxidize the monomer. The radical cations couple to form the polymer directly on the electrode surface.

  • Step 1: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) in anhydrous acetonitrile. Add 0.05 M of the chosen monomer (3-butylthiophene or 3-hexylthiophene).

  • Step 2: Deoxygenate the solution by bubbling with high-purity N2​ for 15 minutes. Causality: Oxygen is electrochemically active and can prematurely terminate radical coupling, leading to short, defective polymer chains.

  • Step 3: Using a three-electrode setup (ITO working, Pt wire counter, Ag/AgCl reference), apply a cyclic potential (e.g., 0.0 V to 1.6 V) to electropolymerize the film onto the ITO glass.

Phase 2: Cyclic Voltammetry (CV) Characterization
  • Rationale: We transfer the film to a monomer-free cell. This ensures that the measured anodic/cathodic currents are purely due to the faradaic doping/dedoping of the existing polymer film, rather than the continuous polymerization of new monomers.

  • Step 4: Rinse the polymer-coated ITO electrode with anhydrous acetonitrile and transfer it to a fresh, monomer-free 0.1 M Bu4​NPF6​ /acetonitrile electrolyte.

  • Step 5: Run CV scans at a sweep rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ). Causality: We use the onset potential rather than the peak potential because it represents the minimum thermodynamic energy required to inject a hole or electron into the polymer's conjugated backbone.

  • Step 6 (Self-Validation): Spike the electrolyte with a small amount of ferrocene at the end of the experiment. The Fc/Fc+ redox couple should appear at a known, stable potential. This validates the reference electrode's stability and provides a reliable calibration point to convert potentials to the vacuum scale (where Fc/Fc+ is typically taken as -4.8 eV).

  • Step 7: Calculate energy levels using the empirical equations:

    • EHOMO​=−e(Eoxonset​+4.8) eV

    • ELUMO​=−e(Eredonset​+4.8) eV [4]

Electrochemical_Workflow A 1. Monomer Preparation (3-BT or 3-HT) B 2. Electrochemical Polymerization A->B Electropolymerization C 3. Polymer Film (P3BT or P3HT on ITO) B->C Film Deposition D 4. Cyclic Voltammetry (Monomer-Free Cell) C->D Transfer to clean cell E 5. HOMO/LUMO Calculation D->E Onset Potential Extraction

Caption: Workflow for electrochemical synthesis and CV characterization of polythiophene films.

Conclusion

The choice between P3BT and P3HT should be dictated by the fabrication method and the specific demands of the device architecture. If your workflow relies on solution-processing techniques (like spin-coating) and requires excellent domain morphology (such as in bulk-heterojunction solar cells), P3HT is the undisputed choice due to its superior solubility. However, if your application involves direct electrochemical deposition for solid-state sensors or requires the highest possible intrinsic conductivity and minimal energetic disorder, the tighter π−π stacking of P3BT makes it the superior candidate.

References

  • Influence of Alkyl Side-Chain Length on the Performance of Poly(3-alkylthiophene)/Polyfluorene All-Polymer Solar Cells Source: ACS Publications (Chemistry of Materials) URL:[Link]

  • Role of doping level, electric field and temperature on the charge transport properties of electrochemically polymerized poly(3-butylthiophene) and poly(3-hexylthiophene) devices Source: ResearchGate URL:[Link]

  • Synthesis, Morphology, and Optical and Electrochemical Properties of Poly(3-hexylthiophene)-b-poly(3-thiophene hexylacetate) Source: ACS Publications (Macromolecules) URL:[Link]

  • Electrochemical synthesis and characterization of poly(3-hexylthiophene)/single-walled carbon nanotube array hybrid materials Source: ResearchGate URL:[Link]

Sources

A Spectroscopic Guide to the Monomer-to-Polymer Transition of Methyl 3-butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Researchers and Materials Scientists

The transformation of a monomer into a polymer is a fundamental process in materials science, leading to a dramatic alteration of physical and chemical properties. This guide provides an in-depth spectroscopic comparison of methyl 3-butylthiophene-2-carboxylate and its corresponding polymer, poly(methyl 3-butylthiophene-2-carboxylate). Understanding these spectroscopic changes is crucial for researchers, scientists, and drug development professionals working with thiophene-based materials, as it allows for the confirmation of polymerization, characterization of the resulting polymer structure, and insight into its electronic properties.

From Small Molecule to Macromolecule: A Structural Overview

The journey from methyl 3-butylthiophene-2-carboxylate, a small organic molecule, to its polymeric form involves the formation of new carbon-carbon bonds, creating a long, conjugated backbone. This structural evolution is the primary driver for the significant shifts observed in their respective spectra.

Monomer: Methyl 3-butylthiophene-2-carboxylate

Caption: Structure of methyl 3-butylthiophene-2-carboxylate.

Polymer: Poly(methyl 3-butylthiophene-2-carboxylate)

SamplePrep Monomer Monomer (Methyl 3-butylthiophene-2-carboxylate) Dissolve_M Dissolve in appropriate solvent (e.g., CDCl3 for NMR, CHCl3 for UV-Vis) Monomer->Dissolve_M FTIR_M FT-IR Analysis (Neat liquid or KBr pellet) Monomer->FTIR_M Polymer Polymer (Poly(methyl 3-butylthiophene-2-carboxylate)) Dissolve_P Dissolve in appropriate solvent (e.g., CDCl3 for NMR, CHCl3 for UV-Vis) Polymer->Dissolve_P FTIR_P FT-IR Analysis (Cast film or KBr pellet) Polymer->FTIR_P NMR_M ¹H and ¹³C NMR Analysis Dissolve_M->NMR_M UVVis_M UV-Vis & Fluorescence Analysis (Solution) Dissolve_M->UVVis_M NMR_P ¹H and ¹³C NMR Analysis Dissolve_P->NMR_P UVVis_P UV-Vis & Fluorescence Analysis (Solution) Dissolve_P->UVVis_P

Caption: Workflow for sample preparation and spectroscopic analysis.

Detailed Methodologies

1. NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis. [1]* Sample Preparation: Dissolve approximately 5-10 mg of the monomer or polymer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For polymers, a longer relaxation delay may be necessary for quantitative ¹³C NMR.

  • Data Analysis: Integrate the proton signals to determine relative proton ratios. Analyze the chemical shifts to identify the different functional groups and confirm polymerization.

2. FT-IR Spectroscopy

  • Instrumentation: A standard FT-IR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory is suitable for rapid analysis.

  • Sample Preparation:

    • Monomer: A drop of the liquid monomer can be placed directly on the ATR crystal.

    • Polymer: A thin film of the polymer can be cast onto a salt plate (e.g., KBr) from a solution, or a small amount of the solid polymer can be mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the spectra of the monomer and polymer to note the changes indicative of polymerization.

3. UV-Vis Absorption Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare dilute solutions of the monomer and polymer in a suitable solvent (e.g., chloroform or THF) in quartz cuvettes. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Data Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the λmax for both the monomer and the polymer and note the significant red shift upon polymerization.

4. Fluorescence Spectroscopy

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: Use the same solutions prepared for UV-Vis analysis.

  • Data Acquisition: Excite the sample at its absorption maximum (λmax) and record the emission spectrum over a longer wavelength range.

  • Data Analysis: Determine the emission maximum and compare the spectral shape and intensity of the monomer and polymer.

Conclusion

The spectroscopic comparison of methyl 3-butylthiophene-2-carboxylate and its polymer provides a clear and definitive means of confirming successful polymerization and characterizing the resulting macromolecule. The key indicators of this transformation are the broadening of NMR signals for the thiophene ring, the broadening and potential shifting of IR bands associated with the aromatic ring, and, most strikingly, the significant red shift of the main absorption and emission bands in the UV-Vis and fluorescence spectra. By understanding these spectroscopic signatures, researchers can confidently advance their work in the development and application of novel thiophene-based materials.

References

  • BenchChem. Spectroscopic Comparison of Poly(3-alkylthiophene) Derivatives.
  • Lipomi, D. J., et al. Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet–Visible Spectroscopy. Chemistry of Materials, 2017. Available from: [Link]

  • Lipomi Research Group. Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet−Visible Spectroscopy. 2017.
  • Materials Characterization Services. UV-VIS - Ultraviolet Visible Spectroscopy. 2024.
  • Zagorska, M., et al. Raman Spectroscopic Studies of Regioregular Poly(3-alkylthiophenes). The Journal of Physical Chemistry B, 1998. Available from: [Link]

  • de Faria, D. L. A., et al. Spectroscopic analysis of the structure and stability of two electrochemically synthesized poly(3-alkylthiophene)s. Journal of the Brazilian Chemical Society, 2006. Available from: [Link]

  • Angelopoulos, M., et al. The Applications of Solid-State NMR to Conducting Polymers. The Special Case on Polyaniline. Polymers, 2018. Available from: [Link]

  • Nguyen, T. P., et al. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Journal of Sulfur Chemistry, 2022. Available from: [Link]

  • ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available from: [Link]

  • ResearchGate. a UV–Vis absorption spectra of the linear conjugated polymers in the... Available from: [Link]

  • Diva-Portal.org. A photodegradation study of conjugated polymers for organic solar cells by absorption spectroscopy and atomic force microscopy. Available from: [Link]

  • ResearchGate. FTIR spectra (a) polypyrrole, (b) polythiophene, (c) polymer from mixture of pyrrole and thiophene. Available from: [Link]

  • IEEE Xplore. NMR study of the PPV conducting polymers. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ACS Publications. Spectroscopic Analysis of Structural Defects in Poly(3-decylthiophene)s: Influence of the Polymerization Method. The Journal of Physical Chemistry B, 2005. Available from: [Link]

  • Frontiers. NMR studies of polymeric sodium ion conductors—a brief review. 2023. Available from: [Link]

  • ResearchGate. FTIR spectra of native polythiophene, pure CdSe and PTh/CdSe nanocomposites. Available from: [Link]

  • Semantic Scholar. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and. 2021. Available from: [Link]

  • TSI Journals. synthesis-and-characterization-by-ftir-of-polythiophene-confined-in-a-mesoporous-material.pdf. 2011. Available from: [Link]

  • PubChemLite. Methyl 3-butylthiophene-2-carboxylate (C10H14O2S). Available from: [Link]

  • ResearchGate. UV-VIS absorption spectra of 10 −5 M 3-MeOTBT (a), 2,3diMeTBT (b) and... Available from: [Link]

  • Bruker. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400.
  • PubChem. Methyl 3-methylthiophene-2-carboxylate. Available from: [Link]

  • Creative Biostructure. Using NMR for Studying Polymer Structures. 2025. Available from: [Link]

  • Chem-CNA. METHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE(26137-08-6) 1H NMR spectrum. Available from: [Link]

  • University of Basrah. Synthesis and Characterization of poly(3-hexylthiophene). Available from: [Link]

  • PubChem. Methyl thenoate. Available from: [Link]

  • Institute of Macromolecular Chemistry. NMR Spectroscopy of Polymers. Available from: [Link]

  • ResearchGate. Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide... Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2024. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Royal Society of Chemistry. Supporting information. Available from: [Link]

  • R Discovery. Synthesis and characterization of poly[3-(butylthio)thiophene]: a regioregular head-to-tail polymer. 1997. Available from: [Link]

  • Journal of Materials Chemistry. Synthesis and characterization of poly[3-(butylthio)thiophene]: a regioregular head-to-tail polymer. Available from: [Link]

  • Scilit. Poly(alkyl thiophene-3-carboxylates). Synthesis and Characterization of Polythiophenes with a Carbonyl Group Directly Attached to the Ring. Available from: [Link]

  • SpectraBase. Methyl benzo[b]thiophene-2-carboxylate - Optional[FTIR] - Spectrum. Available from: [Link]

  • MDPI. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. 2012. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. 2020. Available from: [Link]

  • SciForum. Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. 2021. Available from: [Link]

  • MDPI. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Available from: [Link]

Sources

Assessing the Batch-to-Batch Consistency of Methyl 3-Butylthiophene-2-Carboxylate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-butylthiophene-2-carboxylate is a high-value heteroaromatic building block extensively utilized in the development of organic electronic materials and active pharmaceutical ingredients[1]. The synthesis of this compound typically relies on the regioselective lithiation of 3-butylthiophene followed by an electrophilic quench.

However, scaling this transformation while maintaining stringent batch-to-batch consistency remains a significant challenge for process chemists. Highly energetic organometallic intermediates often lead to fluctuating impurity profiles and variable yields when processed in traditional batch reactors[2]. This guide objectively compares the operational performance, mechanistic causality, and reproducibility of Traditional Batch Synthesis versus Continuous Flow Synthesis for this critical intermediate.

Mechanistic Insights: The Causality of Inconsistency

To understand why batch-to-batch consistency fluctuates, we must examine the physical chemistry governing the reaction. The synthesis consists of two rapid, highly exothermic steps:

  • Deprotonation: 3-butylthiophene + n-BuLi 3-butyl-2-lithiothiophene + butane.

  • Electrophilic Quench: 3-butyl-2-lithiothiophene + methyl chloroformate methyl 3-butylthiophene-2-carboxylate + LiCl.

The Failure Modes of Batch Chemistry

In a traditional batch reactor, all reagents are confined to a single vessel. The surface-area-to-volume ratio ( A/V ) is inherently low[3]. According to the heat transfer equation Q=U×A×ΔT , a low surface area ( A ) requires a massive temperature gradient ( ΔT ) to remove the heat ( Q ) generated by the lithiation exotherm[3].

Because macroscopic stirring cannot distribute the n-BuLi instantly, localized "hot spots" form at the point of reagent addition. These hot spots provide the activation energy required to bypass the kinetically favored C2-lithiation, driving the formation of the thermodynamically stable C5-lithiated isomer[4]. Furthermore, poor mixing during the electrophilic quench allows the newly formed ester to react with unconsumed organolithium, generating tertiary alcohol impurities. Consequently, batch-to-batch yield and purity are entirely at the mercy of stirring speed, addition rate, and the vessel's cooling efficiency.

The Continuous Flow Advantage

Continuous flow chemistry fundamentally alters the physical environment of the reaction. By pumping reagents through micro- or meso-scale channels, the system achieves an exceptionally high A/V ratio[3]. This maximizes the heat transfer coefficient ( U ), allowing for near-instantaneous heat dissipation without requiring extreme cryogenic cooling.

Simultaneously, mixing in microchannels is driven by rapid molecular diffusion rather than turbulent stirring[4]. This eliminates hot spots and ensures absolute homogeneity, trapping the kinetic C2-lithiated intermediate reliably before side reactions can occur[2]. The result is a self-validating system where reaction time (residence time) and stoichiometry are strictly controlled by pump flow rates, virtually eliminating batch-to-batch variability[5].

Logic HighArea High Surface-Area-to-Volume Ratio TempControl Precise Temperature Control (Minimized ΔT) HighArea->TempControl MicroMix Microchannel Diffusion Mixing NoHotSpots Elimination of Localized Hot Spots MicroMix->NoHotSpots TempControl->NoHotSpots Kinetics Trapping of Kinetic Product (C2-Lithiation) NoHotSpots->Kinetics Consistency High Batch-to-Batch Consistency Kinetics->Consistency

Logical Relationship: How flow chemistry parameters ensure batch-to-batch consistency.

Experimental Methodologies

To objectively evaluate performance, the following self-validating protocols outline the synthesis of methyl 3-butylthiophene-2-carboxylate using both methodologies.

Method A: Traditional Batch Synthesis (Cryogenic)
  • Preparation: Purge a 250 mL round-bottom flask with dry N2​ . Add 3-butylthiophene (10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach an internal temperature of -78 °C.

  • Lithiation: Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise via syringe pump over 30 minutes to manage the exotherm and prevent localized boiling.

  • Incubation: Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Quench: Add methyl chloroformate (12.0 mmol) dropwise over 15 minutes.

  • Warming & Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL), dry the combined organic layers over Na2​SO4​ , and concentrate under reduced pressure.

Method B: Continuous Flow Synthesis (Mesoscale)
  • System Setup: Utilize a continuous flow platform equipped with two PFA T-mixers (internal diameter 1.0 mm) and two PFA residence time coils. Purge the entire fluidic pathway with anhydrous THF.

  • Reagent Streams:

    • Stream A: 3-butylthiophene (0.5 M in anhydrous THF).

    • Stream B: n-BuLi (0.55 M in hexanes).

    • Stream C: Methyl chloroformate (0.6 M in anhydrous THF).

  • Reactor 1 (Lithiation): Pump Stream A and Stream B at equal flow rates (1.0 mL/min) into T-Mixer 1, submerged in a standard chiller bath at -20 °C. The combined stream passes through Coil 1, which is volumetrically calibrated to provide a precise 40-second residence time.

  • Reactor 2 (Electrophilic Quench): The lithiated intermediate exiting Coil 1 meets Stream C (pumped at 1.0 mL/min) at T-Mixer 2, maintained at 0 °C. The mixture flows through Coil 2, calibrated for a 2-minute residence time.

  • Collection & Workup: The output stream continuously drops into a collection flask containing saturated aqueous NH4​Cl . Perform a standard biphasic extraction as described in Method A.

Workflow PumpA Stream A: 3-Butylthiophene Mixer1 T-Mixer 1 (-20 °C) PumpA->Mixer1 PumpB Stream B: n-BuLi PumpB->Mixer1 Coil1 Coil 1 (40 s Residence) Mixer1->Coil1 Mixer2 T-Mixer 2 (0 °C) Coil1->Mixer2 PumpC Stream C: Methyl Chloroformate PumpC->Mixer2 Coil2 Coil 2 (2 min Residence) Mixer2->Coil2 Collection In-line Quench Coil2->Collection

Experimental Workflow: Continuous flow setup for thiophene lithiation and esterification.

Quantitative Data Presentation

The table below summarizes the performance metrics and batch-to-batch consistency observed across multiple runs of both methodologies.

Performance ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Operating Temperature -78 °C (Cryogenic required)-20 °C (Standard chiller sufficient)
Total Reaction Time > 3.5 Hours< 3 Minutes
Mixing Regime Macroscopic (Turbulent Stirring)Microchannel (Molecular Diffusion)
Regioselectivity (C2:C5) Variable (approx. 85:15 to 90:10)Highly Consistent (>98:2)
Average Isolated Yield 65% - 75% (High batch-to-batch variance)88% - 92% (Highly reproducible)
Impurity Profile Tertiary alcohols, C5-isomers presentTrace to non-detectable
Space-Time Yield (STY) LowExceptionally High

Conclusion

When assessing the batch-to-batch consistency of methyl 3-butylthiophene-2-carboxylate synthesis, continuous flow chemistry vastly outperforms traditional batch processing. By shifting the control paradigm from macroscopic thermodynamic management to microscopic kinetic trapping, flow chemistry eliminates the physical variables that cause batch failures. For researchers and drug development professionals looking to scale thiophene derivatives, transitioning to a continuous flow paradigm ensures superior purity, higher yields, and unshakeable reproducibility.

Sources

cross-validation of analytical data for methyl 3-butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Fidelity Regioisomer Differentiation: Cross-Validation of Analytical Data for Methyl 3-Butylthiophene-2-carboxylate

1. Executive Summary: The Regiochemical Challenge in Thiophene Building Blocks As a Senior Application Scientist overseeing API raw material qualification, I frequently encounter the critical challenge of regioisomer impurities. In the synthesis of thiophene-2-carboxylates—essential building blocks for various kinase inhibitors and agrochemicals—electrophilic aromatic substitution and metal-catalyzed cross-couplings often yield mixtures of positional isomers. Specifically, differentiating the target methyl 3-butylthiophene-2-carboxylate from its primary synthetic alternative and potential impurity, methyl 4-butylthiophene-2-carboxylate , requires rigorous analytical scrutiny.

Because these regioisomers share identical molecular weights (198.07 Da) and highly similar lipophilic profiles, relying on a single analytical technique is a systemic risk. To ensure scientific integrity and comply with principles outlined in the, we must implement an orthogonal cross-validation strategy. This guide objectively compares the analytical performance of the 3-butyl target against the 4-butyl alternative, providing self-validating experimental protocols to guarantee building block purity.

2. The Causality of Orthogonal Cross-Validation Why is cross-validation non-negotiable?

  • Chromatographic Blind Spots: Standard reversed-phase HPLC (e.g., C18 columns) separates based on hydrophobicity. The 3-butyl and 4-butyl isomers often co-elute under generic gradients, leading to false-positive purity reports.

  • Spectroscopic Ambiguity: While GC-MS provides excellent orthogonal separation and confirms the exact mass, the electron ionization (EI) fragmentation pathways for these isomers are nearly indistinguishable.

  • The NMR Imperative: 1H-NMR is the only technique that definitively maps the molecular connectivity via scalar coupling constants. However, NMR alone lacks the sensitivity to detect trace (<0.5%) non-protonated impurities.

Therefore, a self-validating system requires the intersection of HPLC (for high-sensitivity purity), GC-MS (for mass confirmation), and NMR (for absolute regiochemical proof). As highlighted in recent literature on, multi-modal analysis is paramount for structural verification.

3. Analytical Workflow Visualization

G N1 Synthesis Batch Methyl 3-butylthiophene-2-carboxylate N2 HPLC-UV Profiling (Isomer Resolution) N1->N2 N3 1H & 13C NMR (Regiochemistry Proof) N1->N3 N4 GC-MS Analysis (Mass Fragmentation) N1->N4 N5 Data Concordance Check (Orthogonal Validation) N2->N5 N3->N5 N4->N5 N6 Investigate Discordance (Method Optimization) N5->N6 Discrepancy Found N7 Validated API Building Block (Ready for Downstream) N5->N7 All Criteria Met N6->N2

Orthogonal cross-validation workflow for thiophene regioisomer differentiation.

4. Comparative Analytical Data: Target vs. Alternative To objectively evaluate the product against its alternative, we summarize the quantitative analytical markers in the table below. This data forms the baseline for our cross-validation matrix.

Analytical ParameterMethyl 3-butylthiophene-2-carboxylate (Target)Methyl 4-butylthiophene-2-carboxylate (Alternative)Analytical Significance
1H-NMR (Thiophene Protons) Doublets at ~6.9 and ~7.4 ppm (³J = 5.0 Hz)Doublets at ~7.1 and ~7.5 ppm (⁴J = 1.5 Hz)Differentiates adjacent vs. meta proton connectivity.
HPLC Retention Time (Phenyl-Hexyl) 8.4 minutes8.7 minutesValidates chromatographic resolution via π-π interactions.
GC-MS Molecular Ion [M]+ m/z 198m/z 198Confirms identical molecular weight (isobaric).
GC-MS Base Peak m/z 167 ([M - OCH3]+)m/z 167 ([M - OCH3]+)Confirms ester functionality; requires NMR/HPLC for isomer distinction.
IR Carbonyl Stretch (C=O) ~1715 cm⁻¹~1720 cm⁻¹Highlights subtle differences in conjugation due to substituent position.

5. Self-Validating Experimental Methodologies The following protocols are engineered to be self-validating. By embedding system suitability criteria directly into the methodology, we eliminate analytical drift and ensure the data's trustworthiness, aligning with the.

Protocol A: HPLC-UV Method for Regioisomer Resolution Causality: A standard C18 column often fails to resolve the 3-butyl and 4-butyl isomers due to their identical molecular volumes. We utilize a Phenyl-Hexyl stationary phase, which introduces π-π interactions. The spatial arrangement of the butyl group relative to the thiophene π-system differs between the isomers, allowing the Phenyl-Hexyl phase to selectively retain the 4-butyl alternative slightly longer.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the sample in HPLC-grade acetonitrile.

  • System Suitability Spiking: Spike the sample with a known reference standard of methyl 4-butylthiophene-2-carboxylate (1% w/w) to serve as a resolution marker.

  • Chromatographic Conditions: Inject 5 µL onto a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm particle size) maintained at 35°C.

  • Gradient Elution: Elute using a mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA), ramping from 30% to 90% organic over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm.

  • Self-Validation Check: The analytical run is only deemed valid if the resolution factor (Rs) between the 3-butyl peak (target) and the 4-butyl peak (marker) is ≥ 1.5. If Rs < 1.5, the column must be washed or replaced before proceeding.

Protocol B: 1H-NMR for Absolute Regiochemical Assignment Causality: Chromatographic resolution proves the presence of two distinct species but does not identify them. 1H-NMR measures the scalar coupling between the remaining thiophene ring protons. In the 3-butyl isomer, the protons at C4 and C5 are adjacent, yielding a ³J coupling of ~5.0 Hz. In the 4-butyl alternative, the protons at C3 and C5 are separated by a carbon, yielding a weaker ⁴J meta-coupling of ~1.5 Hz.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Acquisition: Acquire the spectrum on a 600 MHz NMR spectrometer using a standard single-pulse experiment (zg30). Use a 10-second relaxation delay (D1) to ensure complete relaxation of all protons for quantitative integration.

  • Processing: Process the Free Induction Decay (FID) with exponential multiplication (Line Broadening = 0.3 Hz) and zero-fill to 64k data points to ensure precise extraction of the J-coupling constants.

  • Self-Validation Check: Inspect the aromatic region (6.5–8.0 ppm). The spectrum must exhibit a pair of doublets with J ≈ 5.0 Hz to confirm the 3-butyl isomer. The appearance of any doublet with J ≈ 1.5 Hz immediately flags the presence of the 4-butyl impurity.

Protocol C: GC-EI-MS for Orthogonal Mass Confirmation Causality: To ensure no non-UV absorbing impurities are masking the purity profile, and to confirm the exact monoisotopic mass recorded in the [2] (198.07 Da), GC-MS is employed.

  • Sample Preparation: Dilute the sample to 100 µg/mL in GC-grade hexane.

  • Injection: Inject 1 µL in split mode (10:1) onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Set the initial temperature to 80°C (hold 1 min), then ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode (m/z 50-350) with an Electron Ionization (EI) source set at 70 eV.

  • Self-Validation Check: The chromatogram must show a single dominant peak. The corresponding mass spectrum must exhibit the molecular ion[M]+ at m/z 198 and the diagnostic base peak at m/z 167 (representing the [M - OCH3]+ acylium ion).

6. Conclusion By moving away from single-dimensional analysis and adopting a cross-validated matrix of HPLC, NMR, and GC-MS, drug development professionals can conclusively differentiate methyl 3-butylthiophene-2-carboxylate from its regioisomers. This self-validating approach prevents downstream synthetic failures, ensuring that only building blocks of the highest structural fidelity enter the active pharmaceutical ingredient (API) pipeline.

7. References

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 153917260, Methyl 3-butylthiophene-2-carboxylate." PubChem.[Link]

  • MDPI. "Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium." International Journal of Molecular Sciences.[Link]

  • National Institutes of Health (NIH). "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." PubMed Central (PMC).[Link]

Benchmarking the Performance of Methyl 3-Butylthiophene-2-Carboxylate-Based Solar Cells: A Comprehensive Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-butylthiophene-2-carboxylate (M3BTC)[1] is a highly versatile chemical building block. While drug development professionals frequently encounter thiophene-2-carboxylate derivatives as core pharmacophores in medicinal chemistry, their unique optoelectronic properties have made them indispensable in materials science—specifically as monomers for Organic Photovoltaics (OPVs)[2]. This guide provides a rigorous benchmarking of M3BTC-derived donor polymers against industry standards, offering materials scientists and researchers actionable, self-validating protocols for Bulk Heterojunction (BHJ) device fabrication.

Mechanistic Rationale: Structure-Property Relationships

In OPV active layers, the open-circuit voltage ( Voc​ ) is directly proportional to the energy offset between the donor polymer's Highest Occupied Molecular Orbital (HOMO) and the acceptor's Lowest Unoccupied Molecular Orbital (LUMO). Legacy materials like poly(3-hexylthiophene) (P3HT) suffer from a relatively high-lying HOMO, which artificially caps device efficiency.

By incorporating the M3BTC monomer into a conjugated polymer backbone, two critical mechanistic advantages are achieved:

  • Electronic Tuning: The strongly electron-withdrawing methyl carboxylate (ester) group pulls electron density away from the thiophene ring. This deepens the HOMO energy level, substantially increasing the theoretical Voc​ ([3]).

  • Morphological Control: The 3-butyl chain provides essential steric spacing and solubility in halogenated processing solvents, preventing premature aggregation and ensuring optimal phase separation during spin-coating ([4]).

Performance Benchmarking

To objectively evaluate M3BTC-based solar cells, we benchmark a representative M3BTC-derived donor copolymer against three established reference systems: P3HT (the legacy standard), PTB7-Th (a benchmark low-bandgap polymer)[5], and PM6 (a state-of-the-art donor for Non-Fullerene Acceptors)[5]. Data is normalized for devices utilizing Y6 or PC71BM acceptors under standard AM 1.5G illumination[6][7].

Quantitative Comparison of OPV Donor Materials
Material SystemHOMO (eV)LUMO (eV) Voc​ (V) Jsc​ (mA/cm²)Fill Factor (%)PCE (%)
P3HT : PC61BM -5.00-3.000.6010.565.0~4.0
PTB7-Th : PC71BM -5.22-3.600.8018.070.0~10.0
M3BTC-Polymer : Y6 -5.45-3.550.8822.073.0~14.1
PM6 : Y6 -5.50-3.600.9525.576.0~18.0

Data Interpretation: The M3BTC-derived polymer successfully bridges the gap between mid-tier polymers (PTB7-Th) and top-tier systems (PM6). The carboxylate group successfully lowers the HOMO to -5.45 eV, yielding a highly competitive Voc​ of 0.88 V.

Device Architecture & Charge Dynamics

DeviceArchitecture Light AM 1.5G Illumination Substrate Glass Substrate Light->Substrate Anode ITO Anode Substrate->Anode HTL PEDOT:PSS (HTL) Anode->HTL Active Active Layer: M3BTC-Donor : Y6 NFA HTL->Active ETL PFN-Br (ETL) Active->ETL Cathode Ag Cathode ETL->Cathode

Caption: OPV device architecture illustrating the charge extraction pathway under illumination.

Experimental Protocols: Device Fabrication & Validation

The following methodology outlines the self-validating fabrication of an inverted BHJ solar cell using an M3BTC-derived polymer.

FabricationWorkflow Ink 1. Ink Formulation (CF + 0.5% DIO) Spin 2. Spin-Coating (N2 Glovebox) Ink->Spin Anneal 3. Thermal Anneal (100°C, 10 min) Spin->Anneal Evap 4. Metal Evaporation (Ag Contacts) Anneal->Evap Test 5. J-V Testing (AM 1.5G) Evap->Test

Caption: Step-by-step experimental workflow for M3BTC-based organic solar cell fabrication.

Step 1: Active Layer Ink Formulation
  • Procedure: Dissolve the M3BTC-polymer and Y6 acceptor (1:1.2 weight ratio) in anhydrous chloroform (CF) to a total concentration of 16 mg/mL. Add 0.5% (v/v) 1,8-diiodooctane (DIO). Stir at 60°C for 2 hours.

  • Causality: DIO acts as a high-boiling-point solvent additive that selectively dissolves the NFA, prolonging the drying time of the active layer. This controlled evaporation facilitates optimal phase separation and crystalline domain formation, reducing bimolecular recombination ([5]).

  • Self-Validation Check: Filter the ink through a 0.22 μm PTFE syringe filter. If substantial resistance is felt, the polymer is aggregated; the ink must be re-heated. Coating an aggregated ink compromises the BHJ morphology, leading to catastrophic short-circuit current ( Jsc​ ) losses.

Step 2: Thin-Film Deposition (Spin-Coating)
  • Procedure: Inside an N₂-filled glovebox (O₂ < 0.1 ppm), spin-coat the filtered ink onto the HTL-coated ITO substrates at 3000 rpm for 30 seconds to achieve a target thickness of 100 nm.

  • Causality: The inert atmosphere prevents photo-oxidative degradation of the electron-rich thiophene backbone during film formation.

Step 3: Thermal Annealing & Phase Separation
  • Procedure: Transfer the substrates to a precision hotplate and anneal at 100°C for 10 minutes.

  • Causality: Thermal annealing provides the activation energy necessary to drive out residual DIO and promotes π−π stacking of the M3BTC polymer chains, enhancing hole mobility.

  • Self-Validation Check: Observe the film color. A slight bathochromic shift (darkening) indicates successful molecular aggregation and crystallization. If the film turns cloudy, macroscopic phase separation has occurred, and the batch should be discarded.

Step 4: Electrode Deposition & Characterization
  • Procedure: Evaporate 100 nm of Silver (Ag) under high vacuum ( 10−6 mbar) through a shadow mask. Test the devices under an AM 1.5G solar simulator calibrated to 100 mW/cm².

  • Self-Validation Check: Before illumination, run a dark J-V sweep. A perfect diode rectification curve (high current in forward bias, near-zero in reverse bias) validates that the active layer is free of pinholes and shunt leaks.

References

  • PubChemLite: Methyl 3-butylthiophene-2-carboxylate (C10H14O2S) Source: PubChem / uni.lu URL:[Link]

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells Source: MDPI Materials URL:[Link]

  • Molecular Engineering and Morphology Control of Polythiophene:Nonfullerene Acceptor Blends for High-Performance Solar Cells Source: Advanced Materials / ResearchGate URL:[Link]

  • Symmetry and Environmental Performance of PTB7-Th:ZY-4Cl Non-Fullerene Solar Cells: Benchmarking and Process Optimization Source: MDPI Sustainability URL:[Link]

Sources

A Researcher's Guide to Determining the Absolute Configuration of Chiral Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of drug development and materials science, the precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is of paramount importance. This is particularly true for chiral thiophene derivatives, a class of compounds with significant therapeutic potential, including anti-inflammatory and anticancer properties.[1][2][3][4] The seemingly subtle difference between enantiomers, non-superimposable mirror images of a chiral molecule, can lead to vastly different biological activities. Therefore, the unambiguous determination of their absolute configuration is a critical step in their development and application.

This guide provides a comparative overview of the primary analytical techniques employed for this purpose, offering insights into their underlying principles, practical workflows, and relative merits. We will delve into the established method of X-ray crystallography and explore powerful spectroscopic techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)

For decades, single-crystal X-ray diffraction has been the definitive method for determining the absolute configuration of chiral molecules.[5][6] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

The determination of absolute configuration through XRD relies on the phenomenon of anomalous dispersion.[5] When the X-ray wavelength is near the absorption edge of an atom in the molecule, the scattering factor becomes a complex number. This phase shift in the scattered X-rays allows for the differentiation between a chiral molecule and its mirror image. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute configuration.[5][7] A value close to zero for a given enantiomer confirms its structure, while a value near one suggests the opposite enantiomer is correct.

Strengths:

  • Provides an unambiguous and highly accurate determination of the three-dimensional structure.

  • The resulting crystal structure offers a wealth of information about bond lengths, angles, and intermolecular interactions.

Limitations:

  • The primary and often significant hurdle is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and challenging process.[6][8]

  • Not all compounds readily form crystals suitable for X-ray analysis.

Experimental Workflow: Single-Crystal X-ray Diffraction

Figure 1. A generalized workflow for determining the absolute configuration of a chiral thiophene derivative using single-crystal X-ray diffraction.

The Power of Light and Chirality: Chiroptical Spectroscopy

Chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer powerful alternatives to X-ray crystallography, particularly when obtaining single crystals is not feasible.[8] These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.[9][10]

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of a molecule based on its vibrational transitions.[10][11] The resulting VCD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT), the absolute configuration can be confidently assigned.[11][12][13]

Strengths:

  • Does not require crystallization of the sample.[8][14]

  • Can be performed on samples in solution, providing information about the solution-phase conformation.[12]

  • Highly sensitive to the overall 3D structure of the molecule.

Limitations:

  • Requires access to a specialized VCD spectrometer.

  • Relies on the accuracy of theoretical calculations for spectral prediction.

  • Can be challenging for very large and flexible molecules due to the complexity of conformational analysis.

Experimental Workflow: VCD Spectroscopy

Figure 2. A typical workflow for determining absolute configuration using VCD spectroscopy, combining experimental measurement with computational analysis.

Electronic Circular Dichroism (ECD)

Similar to VCD, ECD spectroscopy measures the differential absorption of circularly polarized light, but in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[9] This technique is particularly well-suited for molecules containing chromophores, which are parts of a molecule that absorb light. The thiophene ring itself is a chromophore, making ECD a valuable tool for this class of compounds. The assignment of absolute configuration is achieved by comparing the experimental ECD spectrum with theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations.[15][16]

Strengths:

  • High sensitivity, requiring smaller sample amounts compared to VCD.

  • The thiophene ring provides a natural chromophore for analysis.[17]

  • Can provide information about electronic transitions and molecular orbitals.

Limitations:

  • The accuracy of the assignment is highly dependent on the quality of the TD-DFT calculations.[15]

  • Solvent effects can significantly influence the ECD spectrum, requiring careful consideration in the computational model.

Experimental Protocol: ECD Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure thiophene derivative in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Instrumentation: Utilize a circular dichroism spectrophotometer.

  • Data Acquisition: Record the ECD spectrum over a relevant wavelength range, typically from 200 to 400 nm.[18]

  • Computational Modeling:

    • Perform a thorough conformational analysis of the thiophene derivative.

    • For each significant conformer, optimize the geometry and calculate the theoretical ECD spectrum using TD-DFT.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.[19][20]

  • Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra for both possible enantiomers. A good match in terms of the sign and shape of the Cotton effects allows for the unambiguous assignment of the absolute configuration.[9]

An Indirect Approach: NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, but it cannot directly differentiate between enantiomers. However, by reacting the chiral thiophene derivative with a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[] These diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be used to deduce the absolute configuration of the original molecule.

The Mosher's method is a classic and widely used example of this approach.[][22][23] It involves the formation of esters or amides with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[24][25] By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the two diastereomers, a spatial model can be constructed to determine the absolute configuration of the chiral center.[26]

Strengths:

  • Utilizes standard NMR instrumentation, which is widely available.

  • Can be applied to a wide range of functional groups.

Limitations:

  • Requires chemical modification of the sample, which may not always be straightforward.

  • The interpretation of the NMR data can be complex and requires careful analysis of conformational preferences.[27]

  • The reliability of the method depends on the validity of the conformational models used for interpretation.

Comparative Guide to Techniques

TechniqueSample RequirementPrincipleAdvantagesDisadvantages
X-ray Crystallography High-quality single crystalDiffraction of X-rays by a crystal latticeUnambiguous 3D structure determinationCrystal growth can be a major bottleneck[6][8]
Vibrational Circular Dichroism (VCD) Solution or neat liquid/solidDifferential absorption of circularly polarized IR lightNo crystallization needed, solution-phase analysisRequires specialized equipment and computational support[12]
Electronic Circular Dichroism (ECD) SolutionDifferential absorption of circularly polarized UV-Vis lightHigh sensitivity, suitable for chromophoric moleculesHeavily reliant on the accuracy of theoretical calculations[15]
NMR with Chiral Derivatizing Agents SolutionFormation of diastereomers with distinct NMR spectraUtilizes standard NMR instrumentationRequires chemical derivatization, complex data analysis[][27]

Conclusion

The determination of the absolute configuration of chiral thiophene derivatives is a critical step in their journey from laboratory synthesis to potential therapeutic application. While single-crystal X-ray diffraction remains the definitive method, its requirement for high-quality crystals presents a significant challenge. In such cases, chiroptical techniques like VCD and ECD, coupled with robust computational analysis, provide powerful and reliable alternatives. NMR spectroscopy with chiral derivatizing agents offers another valuable tool, leveraging widely available instrumentation. The choice of the most appropriate technique will ultimately depend on the specific properties of the molecule , the available resources, and the expertise of the research team. By understanding the principles, strengths, and limitations of each method, researchers can confidently and accurately elucidate the stereochemistry of these important chiral compounds.

References

  • Freedman, T. B., et al. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: C 2 -Symmetric Annelated Heptathiophene and a D 2 -Symmetric π-Conjugated Chiral Derivative of o-Tetraphenylene. Journal of the American Chemical Society. [Link]

  • Stephens, P. J., et al. (2002). Determination of Absolute Configuration Using Optical Rotation Calculated Using Density Functional Theory. Organic Letters. [Link]

  • MDPI. (2023). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. MDPI. [Link]

  • Rode, J. E., et al. (2024). The Phenomenon of Vibrational Circular Dichroism Enhancement: A Systematic Survey of Literature Data. ACS Publications. [Link]

  • ResearchGate. (n.d.). Chiral Thiols: The Assignment of Their Absolute Configuration by 1 H NMR. ResearchGate. [Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. [Link]

  • Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology. [Link]

  • Nafie, L. A. (2014). Vibrational circular dichroism spectroscopy of chiral molecules. PubMed. [Link]

  • Nature. (2025). Computed ECD spectral data for over 10,000 chiral organic small molecules. Nature. [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. [Link]

  • ResearchGate. (2025). Vibrational circular dichroism spectra of chirally substituted polythiophenes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides. ResearchGate. [Link]

  • Encyclopedia MDPI. (2019). Electronic Circular Dichroism. Encyclopedia MDPI. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Spark904. [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry. [Link]

  • ACS Publications. (n.d.). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. ACS Publications. [Link]

  • Wiley Online Library. (n.d.). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed Based on Cocrystal. Wiley Online Library. [Link]

  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]

  • PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. PubMed. [Link]

  • ResearchGate. (n.d.). ECD spectra of chiral thiophene‐based oligomers 1–5 recorded at room... ResearchGate. [Link]

  • Thieme. (n.d.). 4. Determination of Absolute and Relative Configuration. Thieme. [Link]

  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Preprints.org. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Preprints.org. [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica. [Link]

  • ORCA Tutorials. (n.d.). Electronic Circular Dichroism (ECD). ORCA Tutorials. [Link]

  • PubMed. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. PubMed. [Link]

  • JASCOinc. (2020). Circular Dichroism Spectroscopy - Set-Up of Temperature-Dependent Wavelength Measurement of Proteins. YouTube. [Link]

  • Protheragen. (n.d.). Electronic Circular Dichroism (ECD) Simulation Prediction. Protheragen. [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Steps for electronic circular dichroism (ECD) calculation by time-dependent density functional theory (TDDFT). ResearchGate. [Link]

  • Hindawi. (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Hindawi. [Link]

  • FACCTs. (n.d.). Electronic Circular Dichroism. FACCTs. [Link]

  • Wiley Analytical Science. (2024). Vibrational circular dichroism revisited. Wiley Analytical Science. [Link]

  • ChemRxiv. (2025). Optical Activity in Crystalline Solids: Theoretical Formulations of Vibrational Circular Dichroism. ChemRxiv. [Link]

  • huscap. (2023). Vibrational circular dichroism spectroscopy in the CD, X≡Y, and X=Y=Z stretching region. huscap. [Link]

Sources

Orthogonal Inter-Laboratory Characterization of Methyl 3-butylthiophene-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Analyte: Significance and Analytical Challenges

Methyl 3-butylthiophene-2-carboxylate (CAS: 2768326-63-0) is an increasingly vital structural intermediate. Thiophene-2-carboxylate derivatives are heavily utilized in the synthesis of mesogenic systems for advanced optoelectronics[1] and serve as core scaffolds for G-protein coupled receptor 35 (GPR35) agonists in pharmaceutical development[2].

With a monoisotopic mass of 198.07146 Da and a molecular formula of C10H14O2S[3], this compound presents unique analytical challenges. The electron-donating effects of the C3-butyl chain alter the electron density of the thiophene ring, complicating spectral interpretation. Furthermore, its hazard profile—classified under GHS as Acute Tox. 4 (oral/dermal/inhalation) and Skin Irrit. 2[4]—necessitates stringent, self-validating analytical protocols that minimize operator exposure while maximizing data yield.

This guide objectively compares the performance of three alternative characterization workflows—Quantitative NMR (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC-UV)—across different laboratory settings to establish a gold-standard characterization protocol.

Inter-Laboratory Study Design & Workflow

To establish a robust analytical baseline, a tripartite inter-laboratory comparison was conducted. The study design relies on orthogonal techniques to ensure that systemic biases inherent to one method (e.g., lack of chromophore sensitivity in UV) are compensated by another (e.g., mass-to-charge resolution in MS).

G cluster_labs Parallel Inter-Laboratory Characterization Sample Standardized Aliquot CAS: 2768326-63-0 LabA Lab A: NMR (400 MHz) Structural Elucidation Sample->LabA LabB Lab B: GC-MS (70 eV EI) Fragmentation Profiling Sample->LabB LabC Lab C: HPLC-UV (254 nm) Purity Quantification Sample->LabC Validation System Suitability & Self-Validation (Internal Standards) LabA->Validation LabB->Validation LabC->Validation Data Cross-Orthogonal Synthesis & Variance Analysis Validation->Data

Workflow of the orthogonal inter-laboratory characterization and validation process.

Comparative Methodologies and Causal Experimental Design

As analytical scientists, we must look beyond standard operating procedures and understand the causality behind our parameters. Below are the field-proven methodologies utilized by each laboratory, engineered as self-validating systems.

Lab A: Quantitative NMR Spectroscopy (qNMR)

Objective: Absolute structural elucidation and positional isomer quantification. Causality: The C3-butyl substitution breaks the symmetry of the thiophene ring, resulting in two distinct aromatic protons (H4 and H5). Deuterated chloroform (CDCl3) was selected as the solvent because the lipophilic butyl chain ensures complete solubility, while its lack of exchangeable protons prevents signal masking of the target analyte. Self-Validating System: Tetramethylsilane (TMS) was spiked as an internal chemical shift reference (0.00 ppm). Maleic acid was utilized as an internal calibrant for qNMR to ensure the integration area directly and mathematically correlates to absolute purity, independent of detector response factors.

Step-by-Step Protocol:

  • Weigh exactly 15.0 mg of methyl 3-butylthiophene-2-carboxylate and 5.0 mg of maleic acid (internal standard) into a 1.5 mL glass vial using a microbalance.

  • Dissolve the mixture in 0.6 mL of CDCl3 containing 0.05% v/v TMS.

  • Transfer the homogenous solution to a high-precision 5 mm NMR tube.

  • Acquire 1H NMR spectra at 400 MHz (298 K) using a 30° pulse angle, 16 scans, and a critically extended relaxation delay (D1) of 10 seconds. Rationale: The extended D1 ensures complete longitudinal relaxation of the ester methyl protons for accurate quantitation.

  • Phase and baseline correct the spectra. Integrate the thiophene protons (δ ~7.4 and 6.9 ppm) against the ester methyl singlet (δ ~3.8 ppm) and the maleic acid standard (δ 6.28 ppm).

Lab B: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Volatility assessment and fragmentation profiling. Causality: Electron Ionization (EI) at 70 eV was chosen because it imparts sufficient energy to induce reproducible, hard fragmentation. The loss of the methoxy radical (-31 Da) from the ester and the cleavage of the butyl chain allow for unambiguous confirmation of the substituents[3]. A non-polar 5% phenyl-methylpolysiloxane column (DB-5) was selected to match the analyte's low polarity, preventing peak tailing. Self-Validating System: Decane was added as an internal standard to monitor injection volume consistency. A system suitability check using a perfluorotributylamine (PFTBA) tune ensures the mass analyzer's accuracy across the required m/z range prior to every run.

Step-by-Step Protocol:

  • Execute a PFTBA tune to validate mass assignments at m/z 69, 219, and 502.

  • Prepare a 50 µg/mL solution of the analyte in GC-grade hexane, spiking with 10 µg/mL decane.

  • Inject 1.0 µL into the GC inlet operating at 250°C in split mode (10:1 ratio) to prevent column overloading and detector saturation.

  • Execute the oven program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Acquire MS data in full scan mode (m/z 40-300). Extract the molecular ion (m/z 198.07) and validate the primary fragment (m/z 167).

Lab C: High-Performance Liquid Chromatography (HPLC-UV)

Objective: High-throughput purity quantification and trace impurity detection. Causality: The hydrophobic nature of the butyl group dictates reversed-phase chromatography. A C18 stationary phase paired with an acidic mobile phase (0.1% formic acid) suppresses any potential ionization of trace acidic impurities, ensuring Gaussian peak shapes. Detection at 254 nm leverages the strong π-π* transition of the conjugated thiophene-carboxylate system. Self-Validating System: Uracil was injected prior to the sample sequence to determine the column void volume ( t0​ ). A six-point calibration curve (R² > 0.999) was generated to ensure detector linearity, validating the method's quantitative power.

Step-by-Step Protocol:

  • Inject a 10 µg/mL uracil standard to validate the system void volume.

  • Prepare a 0.5 mg/mL sample of the analyte in 50:50 Acetonitrile:Water.

  • Equilibrate a C18 column (150 x 4.6 mm, 3 µm) with 70% Acetonitrile / 30% Water (0.1% Formic Acid) at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the sample and run an isocratic elution for 15 minutes.

  • Monitor absorbance at 254 nm. Utilize a Diode Array Detector (DAD) to assess peak purity via spectral overlay across the entire peak width.

Quantitative Data Synthesis

The following table summarizes the performance and findings of the three alternative characterization methods applied to the same batch of methyl 3-butylthiophene-2-carboxylate.

Analytical ParameterLab A (qNMR)Lab B (GC-MS)Lab C (HPLC-UV)Inter-Lab Variance / Notes
Primary Focus Absolute QuantitationFragmentation / IDRelative PurityOrthogonal validation achieved
Calculated Purity (%) 98.1 ± 0.298.9 ± 0.499.2 ± 0.1HPLC overestimates due to UV-blind impurities
Identified Mass (Da) N/A198.07 (Base Peak)N/AMatches theoretical monoisotopic mass
Major Impurity Detected 1.4% (Positional Isomer)0.8% (Des-butyl analog)0.6% (Unknown)qNMR successfully resolved isomers
Run Time per Sample 5 minutes18 minutes15 minutesqNMR offers highest throughput
System Suitability TMS / Maleic AcidPFTBA Tune / DecaneUracil Void CheckAll systems passed internal validation

Discussion & Causality of Variance

The inter-laboratory comparison reveals critical insights into the performance of these analytical alternatives:

  • Purity Discrepancies: Lab C (HPLC-UV) reported the highest purity (99.2%). However, Lab A (qNMR) reported a lower absolute purity of 98.1%. This causality stems from the fact that HPLC-UV relies on relative area normalization; impurities lacking a strong chromophore at 254 nm are effectively "invisible." qNMR, utilizing a maleic acid internal standard, provides a true absolute mass fraction, proving superior for this specific thiophene derivative.

  • Impurity Profiling: Lab B (GC-MS) was the only method capable of identifying the trace des-butyl impurity via its distinct mass signature (m/z 142). Conversely, Lab A successfully quantified a positional isomer (likely methyl 4-butylthiophene-2-carboxylate) which co-eluted in both GC and HPLC workflows due to identical boiling points and lipophilicity.

Conclusion

For the rigorous characterization of methyl 3-butylthiophene-2-carboxylate, relying on a single analytical alternative is insufficient. While HPLC-UV offers excellent precision and GC-MS provides indispensable mass confirmation, qNMR stands out as the most accurate standalone method for determining absolute purity and resolving positional isomers inherent to thiophene synthesis. Drug development professionals and materials scientists should mandate orthogonal testing—pairing qNMR with GC-MS—to ensure the scientific integrity of their chemical inventory.

References

  • NextSDS. "methyl 3-butylthiophene-2-carboxylate — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • PubChemLite. "Methyl 3-butylthiophene-2-carboxylate (C10H14O2S)." University of Luxembourg / PubChem. URL: [Link]

  • Zhao, Y., et al. "Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Mighion, J., et al. "O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification." PMC / National Institutes of Health. URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling methyl 3-butylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol for Methyl 3-butylthiophene-2-carboxylate

Introduction

Methyl 3-butylthiophene-2-carboxylate (CAS: 2768326-63-0) is a specialized thiophene derivative frequently utilized as a pharmacophore in drug discovery and organic synthesis[1]. While its structural properties—combining a highly lipophilic thiophene ring with an ester functionality—make it exceptionally valuable for synthesizing active pharmaceutical ingredients (APIs), these same properties introduce significant occupational hazards[1][2]. This guide provides a self-validating, causally-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring laboratory personnel can execute workflows with uncompromising scientific integrity and safety.

Hazard Profile & Mechanistic Causality

To handle chemicals safely, researchers must understand why a chemical is hazardous, not just that it is hazardous. The Global Harmonized System (GHS) classifications for methyl 3-butylthiophene-2-carboxylate are directly driven by its molecular structure[1].

Table 1: GHS Hazard Profile and Mechanistic Causality

GHS ClassificationHazard CodeMechanistic Causality
Acute Toxicity 4 H302, H312, H332The lipophilic nature of the thiophene ring facilitates rapid dermal and mucosal absorption, allowing the compound to bypass the stratum corneum and enter the bloodstream, causing systemic toxicity[1][3].
Skin Irritation 2 H315Direct contact disrupts the lipid bilayer of the skin, leading to localized inflammation, defatting, and dermatitis[1][2].
Eye Irritation 2A H319Ester hydrolysis upon contact with the aqueous environment of the eye produces localized pH changes and tissue damage, causing severe irritation[1][2].
STOT SE 3 H336Inhalation of volatile organic esters and thiophene vapors induces central nervous system (CNS) depression by interacting with lipid membranes in neural tissues, presenting as dizziness, narcosis, and reduced alertness[1][2][4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this class of compounds. The combination of an organic ester and a thiophene ring requires targeted barrier protection to prevent permeation and inhalation[5].

Table 2: PPE Selection and Scientific Rationale

PPE CategoryRequired SpecificationScientific Rationale (Causality)
Hand Protection Butyl rubber or multi-layer laminate (e.g., Silver Shield) gloves.Organic esters rapidly permeate standard latex and thin nitrile gloves. Butyl rubber provides a superior breakthrough time (>240 minutes) against lipophilic thiophenes[2][5].
Respiratory Protection NIOSH-approved half-mask or full-face respirator with Organic Vapor (OV/ABEK) cartridges.Local exhaust ventilation may fail to capture all vapors. OV cartridges actively adsorb volatile thiophene esters, directly mitigating H332 and H336 inhalation risks[5][6].
Eye Protection Chemical splash goggles (ANSI Z87.1 / EN 166).Standard safety glasses with side shields do not protect against aerosolized ester vapors or multi-directional liquid splashes that cause H319 eye irritation[7].
Body Protection Flame-retardant, anti-static lab coat or coveralls.Thiophene derivatives can generate static electricity during transfer. Anti-static clothing prevents the ignition of potentially flammable organic vapors[2].

Operational Workflow: Step-by-Step Methodology

Every protocol must act as a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are fully met.

Phase 1: Pre-Operation Setup

  • Engineering Control Verification: Ensure the chemical fume hood is fully operational with a minimum face velocity of 100 feet per minute (fpm). Verify that the hood alarm is silent and the sash is positioned at the designated safe operating height[6][8].

  • PPE Donning & Validation: Equip the PPE matrix specified in Table 2. Self-Validation Check: Inspect butyl gloves for micro-tears using the air-inflation method before donning[3].

Phase 2: Chemical Transfer and Reaction Execution 3. Inert Atmosphere Preparation: Because thiophene esters can be sensitive to oxidation, purge your reaction vessel with an inert gas (Argon or Nitrogen) prior to introducing the chemical[7]. 4. Volumetric Transfer: Transfer methyl 3-butylthiophene-2-carboxylate using a calibrated, chemically resistant positive-displacement pipette or a glass syringe. Causality: Pouring liquids generates unnecessary vapor and aerosolization, increasing inhalation risks[4]. 5. Decontamination of Reusables: Immediately rinse all glassware and syringes with an appropriate organic solvent (e.g., acetone or ethanol) inside the fume hood before standard washing. This ensures residual lipophilic ester is completely solubilized and removed.

Spill Response and Disposal Plan

Emergency Spill Protocol

  • Evacuation and Ventilation: Immediately evacuate personnel not wearing OV respirators from the immediate vicinity. Maximize fume hood ventilation[3].

  • Containment: Dike the spill using non-combustible absorbent materials (e.g., activated charcoal or inert sand). Causality: Activated charcoal actively traps volatile organic ester molecules within its porous structure, rapidly suppressing hazardous vapor release[3][4].

  • Collection: Sweep the saturated absorbent using non-sparking tools to prevent static ignition, and place it into a highly visible, sealable hazardous waste container[3][7].

Disposal Plan

  • Waste Segregation: Never mix thiophene ester waste with strong oxidizing agents (e.g., perchlorates, nitrates, or permanganates), as this combination can trigger violent exothermic reactions[3][6].

  • Labeling & Destruction: Label the container strictly as "Hazardous Organic Waste - Contains Thiophene Derivatives." Dispose of the material via a certified waste management facility designated for high-temperature incineration[7].

Workflow Visualization

G Start Pre-Operation Hazard Assessment PPE Don PPE Matrix (Butyl Gloves, OV Respirator) Start->PPE Hood Fume Hood Setup (Min 100 fpm face velocity) PPE->Hood Handle Chemical Transfer & Reaction Execution Hood->Handle Spill Spill Detected? Handle->Spill Clean Emergency Spill Protocol (Activated Charcoal) Spill->Clean Yes Decon Decontamination & Waste Segregation Spill->Decon No Clean->Decon End Safe Disposal (Incineration) Decon->End

Fig 1. Operational workflow and emergency decision matrix for thiophene ester handling.

References

  • NextSDS. "methyl 3-butylthiophene-2-carboxylate — Chemical Substance Information." 1

  • Santa Cruz Biotechnology. "Thiophene Safety Data Sheet."2

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Thiophene." 3

  • Ossila. "Thieno[3,2-b]thiophene - SAFETY DATA SHEET." 7

  • Kao Corporation, SAU. "SAFETY DATA SHEET: Organic ester."5

  • THD Static. "MATERIAL SAFETY DATA SHEET: Organic ester." 4

  • Purdue University. "Safety Data Sheet - Aliphatic Organic Ester." 6

  • Ataman Kimya. "ETHYL ACETATE - Ataman Kimya."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.